Ursane
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C30H52 |
|---|---|
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(1S,2R,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydro-1H-picene |
InChI |
InChI=1S/C30H52/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,25+,27-,28+,29-,30-/m1/s1 |
Clave InChI |
OOTXFYSZXCPMPG-BMYLZFHVSA-N |
SMILES |
CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@@H]2[C@H]1C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
SMILES canónico |
CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Sinónimos |
ursane |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Guide to the Core Chemical Structures of Ursane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane triterpenoids are a class of naturally occurring pentacyclic triterpenoids that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[1] Their therapeutic potential has garnered significant interest within the scientific and drug development communities. This guide provides a detailed overview of the core chemical structure of this compound triterpenoids, common modifications, and relevant experimental methodologies.
The Core this compound Skeleton
The fundamental chemical structure of this compound triterpenoids is a pentacyclic skeleton composed of five condensed six-membered rings (A, B, C, D, and E).[2][3] This 30-carbon backbone, derived from the cyclization of squalene, is also known as α-amyrane.[1][2] The key distinguishing feature of the this compound skeleton compared to its isomer, the oleanane (B1240867) (or β-amyrane) skeleton, is the position of the two methyl groups on the E-ring. In the this compound structure, these methyl groups are located at C-19 and C-20.[2][4]
The biosynthesis of the this compound skeleton begins with the cyclization of 2,3-oxidosqualene (B107256) to form the α-amyrin cation, which then undergoes a series of rearrangements to yield the final this compound framework.[2] The stereochemistry of the this compound skeleton is also a critical aspect of its structure, with a characteristic α-orientation for the hydrogen at C-5 and β-orientations for the hydrogen at C-18 and the methyl group at C-25.[5][6]
graph Ursane_Core_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [color="#202124"];
// Define node positions
C1 [pos="0,1.5!", label="C1"];
C2 [pos="-1,2.5!", label="C2"];
C3 [pos="-2,1.5!", label="C3"];
C4 [pos="-2,0!", label="C4"];
C5 [pos="-1,-0.5!", label="C5"];
C6 [pos="-1,-2!", label="C6"];
C7 [pos="0,-2.5!", label="C7"];
C8 [pos="1,-2!", label="C8"];
C9 [pos="1,-0.5!", label="C9"];
C10 [pos="0,0!", label="C10"];
C11 [pos="2,-1!", label="C11"];
C12 [pos="3,-0.5!", label="C12"];
C13 [pos="3,1!", label="C13"];
C14 [pos="2,1.5!", label="C14"];
C15 [pos="2,3!", label="C15"];
C16 [pos="3,3.5!", label="C16"];
C17 [pos="4,2.5!", label="C17"];
C18 [pos="4,1!", label="C18"];
C19 [pos="5,1.5!", label="C19"];
C20 [pos="5.5,0!", label="C20"];
C21 [pos="5,-1!", label="C21"];
C22 [pos="4,-1.5!", label="C22"];
C23 [pos="-3,-0.5!", label="C23"];
C24 [pos="-2.5,2.5!", label="C24"];
C25 [pos="-0.5,3.5!", label="C25"];
C26 [pos="1.5,-3!", label="C26"];
C27 [pos="1.5,4!", label="C27"];
C28 [pos="4.5,3.5!", label="C28"];
C29 [pos="6.5,0.5!", label="C29"];
C30 [pos="6,-1.5!", label="C30"];
// Draw rings
C1 -- C2 -- C3 -- C4 -- C10 -- C1;
C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C10;
C5 -- C10;
C8 -- C14 -- C13 -- C12 -- C11 -- C9;
C14 -- C15 -- C16 -- C17 -- C18 -- C13;
C18 -- C19 -- C20 -- C21 -- C22 -- C17;
// Draw methyl groups
C4 -- C23;
C3 -- C24;
C2 -- C25;
C8 -- C26;
C14 -- C27;
C17 -- C28;
C20 -- C29;
C21 -- C30;
// Add labels for rings
A [pos="-1,1!", label="A", fontcolor="#5F6368"];
B [pos="0,-1!", label="B", fontcolor="#5F6368"];
C [pos="2,0!", label="C", fontcolor="#5F6368"];
D [pos="3,2.5!", label="D", fontcolor="#5F6368"];
E [pos="4.5,0!", label="E", fontcolor="#5F6368"];
}
Caption: A generalized experimental workflow for the extraction and isolation of this compound triterpenoids.
Methodology Details:
-
Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions obtained from partitioning are further purified using various chromatographic techniques. Column chromatography over silica (B1680970) gel is a common initial step, followed by further purification using techniques like Sephadex column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The precise chemical structure of an isolated this compound triterpenoid (B12794562) is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the positions of substituents.
[6]* Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
[7]* Infrared (IR) Spectroscopy: IR spectroscopy provides information about the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxyl (-COOH) groups.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.
Conclusion
The this compound core structure provides a versatile scaffold for a wide array of naturally occurring triterpenoids with significant pharmacological potential. A thorough understanding of this core structure, its common modifications, and the experimental methodologies for its study is essential for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. The continued exploration of the chemical diversity and biological activities of this compound triterpenoids holds great promise for the discovery of new therapeutic agents.
References
- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 2. Biotransformation of Oleanane and this compound Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] this compound Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance | Semantic Scholar [semanticscholar.org]
The intricate Machinery of Nature: An In-depth Technical Guide to the Biosynthesis of Ursane Titerpenoids in Medicinal Herbs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of ursane-type triterpenoids, a class of secondary metabolites renowned for their wide range of pharmacological activities. Found in numerous medicinal herbs, these compounds, including the well-known ursolic acid and its derivatives, are the subject of intense research for their potential therapeutic applications. This document delves into the core enzymatic steps, regulatory networks, and provides detailed experimental protocols for their study.
The Core Biosynthetic Pathway: From Simple Precursors to Complex Scaffolds
The journey to synthesize the intricate pentacyclic structure of this compound triterpenoids begins with basic carbon building blocks, which are assembled through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[1][2] These two pathways converge to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors for all terpenoids.[1][2]
The biosynthesis of the C30 triterpenoid (B12794562) backbone proceeds through the following key stages:
-
Squalene (B77637) Synthesis: Farnesyl pyrophosphate (FPP) synthase catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently FPP. Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to create the linear C30 hydrocarbon, squalene.[3][4]
-
Epoxidation: Squalene epoxidase (SQE) introduces an epoxide ring at the C2-C3 position of squalene, forming 2,3-oxidosqualene (B107256). This crucial step prepares the linear precursor for cyclization.[3][4]
-
Cyclization: This is the pivotal step where the characteristic pentacyclic this compound skeleton is forged. Oxidosqualene cyclases (OSCs), specifically α-amyrin synthase (AAS) or a mixed amyrin synthase (MAS), catalyze the intricate cyclization of 2,3-oxidosqualene to form α-amyrin, the immediate precursor to this compound-type triterpenoids.[1][5]
Diversification and Decoration: The Roles of CYP450s and UGTs
Following the formation of the α-amyrin backbone, a suite of tailoring enzymes further modify the structure, leading to the vast diversity of this compound triterpenoids observed in nature. The two primary families of enzymes involved in this diversification are:
-
Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the oxidation of the triterpenoid skeleton at various positions. A key modification in the biosynthesis of many bioactive this compound triterpenoids, such as ursolic acid, is the oxidation of the C-28 methyl group to a carboxylic acid. This multi-step oxidation is often catalyzed by enzymes belonging to the CYP716A subfamily.[4][5]
-
UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the triterpenoid aglycone, forming saponins (B1172615). This glycosylation significantly impacts the solubility, stability, and biological activity of the final compound.[6][7] The diversity of sugars and the positions of their attachment contribute immensely to the chemical diversity of this compound saponins.
Regulatory Networks: Orchestrating this compound Triterpenoid Production
The biosynthesis of this compound triterpenoids is a tightly regulated process, influenced by developmental cues and environmental stresses. A key signaling molecule involved in this regulation is jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA).[8][9]
The jasmonate signaling pathway plays a crucial role in inducing the expression of triterpenoid biosynthetic genes in response to stimuli such as herbivory or pathogen attack. This signaling cascade involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn leads to the activation of transcription factors (TFs) such as MYC2. These activated TFs then bind to the promoter regions of biosynthetic genes, including those encoding OSCs, CYP450s, and UGTs, thereby upregulating their transcription and boosting the production of defensive triterpenoids.[8]
Quantitative Data on Biosynthetic Genes and Enzymes
The efficiency of this compound triterpenoid biosynthesis is determined by the expression levels of the involved genes and the kinetic properties of their encoded enzymes. The following tables summarize available quantitative data.
Table 1: Enzyme Kinetic Parameters for Key Enzymes in Triterpenoid Biosynthesis
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| β-Amyrin Synthase | Glycyrrhiza glabra | 2,3-Oxidosqualene | 15 | 0.03 | 2000 | [10] |
| α-Amyrin Synthase | Arabidopsis thaliana | 2,3-Oxidosqualene | 8.5 | 0.023 | 2700 | [6] |
| CYP716A12 | Medicago truncatula | α-Amyrin | ~20 | - | - | [11] |
| UGT73K1 | Medicago truncatula | Hederagenin | 11.2 | - | - | [12] |
Note: Data for specific this compound-pathway CYP450s and UGTs are limited and often reported as relative activities. The values presented are indicative and can vary based on experimental conditions.
Table 2: Relative Gene Expression of this compound Triterpenoid Biosynthetic Genes in Different Tissues
| Gene | Medicinal Herb | Tissue with Highest Expression | Relative Expression (Fold Change vs. Lowest) | Reference |
| AAS | Salvia miltiorrhiza | Root | ~15 (vs. Leaf) | [13] |
| CYP716A | Centella asiatica | Leaf | ~10 (vs. Root) | [4] |
| UGT | Panax ginseng | Root | ~25 (vs. Stem) | [8] |
Note: This table provides a generalized overview. Expression levels are highly dependent on the specific gene, plant species, developmental stage, and environmental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound triterpenoid biosynthesis.
Cloning and Functional Characterization of a Triterpene Synthase (e.g., α-Amyrin Synthase)
Objective: To isolate the full-length coding sequence of a candidate triterpene synthase gene and confirm its enzymatic function through heterologous expression in yeast.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from a medicinal herb known to produce this compound triterpenoids (e.g., young leaves or roots) using a suitable kit or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) or random primers.
-
-
Gene Amplification:
-
Design degenerate primers based on conserved regions of known α-amyrin synthases from other plant species.
-
Perform PCR using the synthesized cDNA as a template to amplify a partial fragment of the target gene.
-
Sequence the PCR product to confirm its identity.
-
Use the obtained sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length coding sequence.
-
Assemble the full-length sequence and clone it into a suitable cloning vector (e.g., pGEM-T Easy).
-
-
Heterologous Expression in Saccharomyces cerevisiae:
-
Subclone the full-length coding sequence of the candidate gene into a yeast expression vector (e.g., pYES2/CT) under the control of an inducible promoter (e.g., GAL1).
-
Transform the expression construct into a suitable yeast strain (e.g., INVSc1).
-
Grow the transformed yeast in a selective medium containing raffinose.
-
Induce gene expression by adding galactose to the medium.
-
Continue incubation for 48-72 hours to allow for protein expression and product accumulation.
-
-
Extraction and Analysis of Triterpenoids:
-
Harvest the yeast cells by centrifugation.
-
Perform alkaline hydrolysis of the cell pellet to release the triterpenoids.
-
Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced triterpene by comparing its mass spectrum and retention time with an authentic α-amyrin standard.
-
References
- 1. Biotransformation of Oleanane and this compound Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of key genes involved in the biosynthesis of triterpenic acids in the mint family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 7. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]
- 9. New Insights into Methyl Jasmonate Regulation of Triterpenoid Biosynthesis in Medicinal Fungal Species Sanghuangporus baumii (Pilát) L.W. Zhou & Y.C. Dai - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in biosynthesis of triterpenoid saponins in medicinal plants [cjnmcpu.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. cjnmcpu.com [cjnmcpu.com]
A Deep Dive into Pentacyclic Triterpenoids: Unraveling the Core Differences Between Ursane, Oleanane, and Lupane Skeletons
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth analysis of the key structural and physicochemical differences between three pivotal pentacyclic triterpenoid (B12794562) skeletons: ursane, oleanane, and lupane (B1675458). This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of these widely distributed and biologically active natural compounds.
Pentacyclic triterpenoids are a diverse class of natural products derived from the 30-carbon precursor, squalene. Among the various structural types, the this compound, oleanane, and lupane skeletons are of significant interest due to their prevalence in the plant kingdom and their broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. A clear understanding of their distinct molecular architectures is crucial for the targeted discovery and development of new therapeutic agents.
Core Structural Distinctions
The fundamental differences between the this compound, oleanane, and lupane skeletons lie in their pentacyclic ring systems. While all are composed of five fused rings, the nature of the fifth ring (E-ring) and the substitution pattern of the methyl groups are the primary distinguishing features.
-
Oleanane: This skeleton is characterized by a five-membered E-ring that is six-membered, resulting in a 6-6-6-6-6 ring system. A key identifier for the oleanane-type is the presence of two methyl groups at the C-20 position of the E-ring.[1]
-
This compound: Similar to oleanane, the this compound skeleton also possesses a 6-6-6-6-6 ring system. The critical difference lies in the placement of the methyl groups on the E-ring; in the this compound skeleton, one methyl group is located at C-19 and the other at C-20.[1]
-
Lupane: The lupane skeleton is unique among the three in that its E-ring is a five-membered ring, resulting in a 6-6-6-6-5 ring system.[2] This structural variance significantly influences the overall shape and biological activity of its derivatives.
These subtle yet significant structural variations give rise to distinct physicochemical properties and biological activities, making accurate identification and characterization paramount for research and development.
Comparative Physicochemical and Spectroscopic Data
To facilitate the identification and differentiation of these triterpenoid skeletons, the following tables summarize key quantitative data, including general physicochemical properties of common derivatives and characteristic spectroscopic signatures.
Table 1: General Physicochemical Properties of Common Derivatives
| Property | α-Amyrin (this compound-type) | β-Amyrin (Oleanane-type) | Lupeol (Lupane-type) |
| Molecular Formula | C₃₀H₅₀O | C₃₀H₅₀O | C₃₀H₅₀O |
| Molar Mass ( g/mol ) | 426.72 | 426.73 | 426.73 |
| Melting Point (°C) | 186[3][4] | 197-197.5[3] | 215-216[5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform.[7][8] | Insoluble in water; Soluble in organic solvents.[1][7] | Practically insoluble in water; Soluble in organic solvents.[6][7] |
Table 2: Characteristic ¹³C-NMR Chemical Shifts (ppm) for the E-Ring
| Carbon | This compound Skeleton | Oleanane Skeleton | Lupane Skeleton |
| C-18 | ~52-54 | ~41-43 | ~48 |
| C-19 | ~39-41 | ~46-48 | ~47 |
| C-20 | ~39-41 | ~31-33 | ~150 (olefinic) |
| C-29 | ~17-19 | ~33-35 | ~109 (olefinic) |
| C-30 | ~21-23 | ~23-25 | N/A |
Table 3: Key Mass Spectrometry Fragmentation Patterns
| Skeleton | Key Fragmentation Pathway | Characteristic Fragment Ions (m/z) |
| This compound/Oleanane | Retro-Diels-Alder (rDA) cleavage of Ring C | 218 (diagnostic for many derivatives), 203[9] |
| Lupane | Fragmentation of the five-membered E-ring | 189 (often a base peak for lupeol)[9] |
Biosynthetic Pathway
The biosynthesis of this compound, oleanane, and lupane triterpenoids originates from the cyclization of 2,3-oxidosqualene. The initial cyclization and subsequent rearrangements are catalyzed by specific oxidosqualene cyclases (OSCs), leading to the formation of distinct carbocation intermediates that dictate the final skeletal structure.
Experimental Protocols: Extraction, Isolation, and Identification of Triterpenoids
A generalized workflow for the extraction and isolation of these triterpenoids from plant material is outlined below.
Detailed Methodologies
1. Plant Material Preparation:
-
The selected plant material (e.g., leaves, bark, roots) is thoroughly washed, air-dried or oven-dried at a low temperature (40-60 °C) to prevent degradation of thermolabile compounds, and then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Soxhlet Extraction: This is a classic and efficient method for the exhaustive extraction of triterpenoids.[10]
-
A known quantity of the powdered plant material is placed in a cellulose (B213188) thimble.
-
The thimble is placed in the Soxhlet extractor.
-
The extraction is carried out with a suitable solvent (e.g., n-hexane, chloroform, ethyl acetate, or methanol) for 6-24 hours. The choice of solvent depends on the polarity of the target triterpenoids.
-
The solvent is heated, and its vapor condenses and drips onto the plant material, extracting the compounds. The solvent is then siphoned back into the boiling flask, allowing for continuous extraction with fresh solvent.[10]
-
-
Maceration: The powdered plant material is soaked in a suitable solvent at room temperature for a period of 1 to 7 days with occasional shaking.
3. Concentration:
-
The solvent from the crude extract is removed under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a concentrated crude extract.
4. Isolation and Purification:
-
Column Chromatography: This is a primary technique for separating the components of the crude extract.
-
A glass column is packed with a stationary phase, typically silica (B1680970) gel (60-120 mesh).
-
The crude extract is loaded onto the top of the column.
-
Elution is performed using a gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate or methanol).
-
Fractions of the eluate are collected sequentially.
-
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing similar compounds.
-
A small amount of each fraction is spotted on a TLC plate (silica gel).
-
The plate is developed in a suitable solvent system.
-
The separated spots are visualized by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) and heating.
-
Fractions showing similar TLC profiles are pooled together for further purification.
-
5. Structural Elucidation:
-
The structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is characteristic of the triterpenoid skeleton.
-
Infrared (IR) Spectroscopy: Helps in the identification of functional groups present in the molecule.
-
This technical guide provides a solid foundation for the understanding and investigation of this compound, oleanane, and lupane triterpenoids. The detailed comparative data and experimental protocols are intended to aid researchers in the efficient isolation, identification, and subsequent development of these promising natural compounds for various applications.
References
- 1. beta-Amyrin(559-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Lupane (compound) - Wikipedia [en.wikipedia.org]
- 3. Amyrin - Wikipedia [en.wikipedia.org]
- 4. alpha-amyrin, 638-95-9 [thegoodscentscompany.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Showing Compound Lupeol (FDB013641) - FooDB [foodb.ca]
- 7. Biotransformation of Oleanane and this compound Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha-Amyrin [drugfuture.com]
- 9. Lupeol | 545-47-1 | FL16230 | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
Anticancer Mechanisms of Ursane-Type Triterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane-type triterpenoids, a class of pentacyclic triterpenoids, are naturally occurring compounds found in a wide variety of plants, including medicinal herbs and fruits.[1][2] Prominent members of this class, such as ursolic acid, asiatic acid, and corosolic acid, have garnered significant interest in oncology for their potent anti-inflammatory, antioxidative, and, most notably, anticarcinogenic properties.[1][3][4] These compounds exhibit cytotoxicity against a broad spectrum of cancer cell lines while often showing lower toxicity to normal cells.[5][6] Their therapeutic potential lies in their ability to modulate multiple, often dysregulated, signaling pathways within cancer cells, making them attractive candidates for the development of novel multi-targeted anticancer drugs.[2][6] This guide provides an in-depth overview of the core anticancer mechanisms of action for key this compound-type triterpenoids, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.
Core Anticancer Mechanisms of Action
This compound-type triterpenoids combat cancer through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting critical signaling cascades that control proliferation, survival, and metastasis.
Induction of Apoptosis
A primary mechanism by which this compound-type triterpenoids exert their anticancer effects is the induction of apoptosis. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic (Mitochondrial) Pathway: This is the most commonly implicated pathway. This compound triterpenoids can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[5][7] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.[7][8] Cytosolic cytochrome c then associates with Apaf-1 to activate caspase-9, the initiator caspase in this pathway, which in turn cleaves and activates the executioner caspase, caspase-3.[8][9] Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[8]
-
Extrinsic (Death Receptor) Pathway: Some this compound triterpenoids, like asiatic acid, can also activate the extrinsic pathway. This involves the upregulation of death receptors such as Fas on the cell surface.[10][11] Binding of the Fas ligand (FasL) triggers the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.[10]
Cell Cycle Arrest
This compound triterpenoids can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This arrest typically occurs at the G0/G1 or G2/M checkpoints.[5][12] The mechanism involves the modulation of key cell cycle regulatory proteins:
-
Cyclin-Dependent Kinases (CDKs): They downregulate the expression of CDKs, such as CDK2 and CDK4, which are essential for cell cycle progression.[12][13]
-
Cyclins: The levels of cyclins, including Cyclin D1 and Cyclin E, which partner with CDKs to drive the cell cycle forward, are markedly decreased.[12][13]
-
CDK Inhibitors: Conversely, they upregulate CDK inhibitors like p21 and p27, which bind to and inhibit the activity of CDK-cyclin complexes, thereby enforcing the cell cycle checkpoint.[5][12]
Inhibition of Pro-Survival Signaling Pathways
Cancer cells are often characterized by the hyperactivation of signaling pathways that promote their growth and survival. This compound triterpenoids can inhibit several of these key pathways.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Ursolic acid and asiatic acid have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway, which subsequently downregulates downstream targets like mTOR.[8][14][15][16]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is crucial for cell proliferation and differentiation. While the effects can be context-dependent, this compound triterpenoids often inhibit the phosphorylation of ERK, which is typically pro-proliferative.[5][8] Conversely, they can activate the p38 MAPK pathway, which can lead to apoptosis.[10][16]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival by upregulating anti-apoptotic genes. Ursolic acid can suppress the NF-κB pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[1][8][15]
Anti-Metastatic and Anti-Angiogenic Effects
This compound triterpenoids also interfere with cancer's ability to spread and form new blood vessels. Ursolic acid has been shown to inhibit metastasis by downregulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[5][8] Furthermore, they can suppress angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels to supply tumors with nutrients.[5]
Quantitative Data on Cytotoxic Activity
The cytotoxic potential of this compound-type triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values vary depending on the specific triterpenoid (B12794562), the cancer cell line, and the duration of exposure.
| Triterpenoid | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| Corosolic Acid | HCT116 | Colorectal Carcinoma | 24 | 24 | [17] |
| Y-79 | Retinoblastoma | 4.15 | 24 | [17][18] | |
| Y-79 | Retinoblastoma | 3.37 | 48 | [17][18] | |
| SNU-601 | Gastric Cancer | 16.9 | Not Specified | [17] | |
| A549 | Lung Adenocarcinoma | 10-40 (Effective Range) | 6-48 | [17] | |
| KKU-213A | Cholangiocarcinoma | ~20-25 | 24 | [7] | |
| KKU-213B | Cholangiocarcinoma | ~20-25 | 24 | [7] | |
| Asiatic Acid | SK-MEL-2 | Human Melanoma | ~20-30 | 48 | [9] |
| cis NPC-039 | Cisplatin-Resistant NPC | ~50-75 (Effective Range) | Not Specified | [10] | |
| Ursolic Acid Conjugate (F16 derivative) | H1299 | Lung Adenocarcinoma | 2.80 | 48 | [19] |
| A549 | Lung Adenocarcinoma | 3.01 | 48 | [19] | |
| Corosolic Acid Conjugate (F16 derivative) | H1299 | Lung Adenocarcinoma | 4.01 | 48 | [19] |
| A549 | Lung Adenocarcinoma | 6.90 | 48 | [19] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating the anticancer mechanisms of this compound-type triterpenoids. Below are detailed protocols for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[20]
-
Treatment: Prepare serial dilutions of the this compound-type triterpenoid in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[20][21]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[21]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]
-
Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[20]
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[21]
Apoptosis Marker Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for observing changes in apoptosis-related proteins.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[22][23]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[23]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins via electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to reduce nonspecific binding.[23]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin) overnight at 4°C.[23]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[22]
-
Analysis: Analyze the band intensities, normalizing the target protein signal to the loading control to compare expression levels across different treatments.[22]
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a robust technique for analyzing cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24]
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-type pentacyclic triterpenoids as useful platforms to discover anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentacyclic triterpenes of the lupane, oleanane and this compound group as tools in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helping4cancer.com [helping4cancer.com]
- 6. Oleanane-, this compound-, and quinone methide friedelane-type triterpenoid derivatives: Recent advances in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 9. Asiatic acid induces apoptosis in SK-MEL-2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-cancer effects of this compound triterpenoid as a single agent and in combination with cisplatin in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Synthesis and Cytotoxic Activity of Conjugates of Mitochondrial-Directed Cationic Compound F16 with this compound-Structure Triterpenic Acids Containing a Polyhydroxylated A-ring | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
The Anti-inflammatory Potential of Ursane Compounds in Cellular Models: A Technical Guide
Introduction
Ursane-type pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom, found in many medicinal herbs, fruits, and vegetables.[1] These compounds, including well-studied examples like ursolic acid, asiatic acid, and corosolic acid, have garnered significant attention from the scientific community for their diverse pharmacological activities, such as anticancer, antioxidant, and antidiabetic effects.[2][3][4] A particularly promising area of research is their potent anti-inflammatory activity, which has been demonstrated in numerous cellular models.[1] This technical guide provides an in-depth overview of the anti-inflammatory potential of key this compound compounds, detailing their mechanisms of action, summarizing quantitative data, and providing comprehensive experimental protocols for their evaluation in vitro.
Key Signaling Pathways Modulated by this compound Compounds
This compound compounds exert their anti-inflammatory effects by modulating key signaling cascades that regulate the expression of pro-inflammatory mediators. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
Several this compound compounds, notably Asiatic Acid and Ursolic Acid , have been shown to inhibit this pathway.[5][7] They can prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[5]
Furthermore, Asiatic Acid has been shown to suppress neuroinflammation by modulating a Sirtuin 1 (Sirt1)/NF-κB signaling pathway. It enhances Sirt1 expression, which reduces the acetylation of the NF-κB p65 subunit, thereby suppressing NF-κB activation.[8][9]
The MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key signaling molecules that regulate cellular processes such as proliferation, differentiation, and inflammation. Upon stimulation by inflammatory signals, these kinases are activated through phosphorylation and can, in turn, activate transcription factors like AP-1, leading to the production of inflammatory mediators.
Corosolic Acid has been demonstrated to attenuate inflammatory responses by inhibiting the activation (phosphorylation) of MAPKs in various cellular models.[2] Ursolic Acid also suppresses the phosphorylation of ERK and JNK.[7][10]
Quantitative Anti-inflammatory Data
The following table summarizes the quantitative effects of various this compound compounds on the production of key inflammatory mediators in different cellular models.
| Compound | Cell Line | Inflammatory Mediator | Stimulant | Concentration / IC50 Value | Reference |
| Asiatic Acid | BV2 microglia | Nitric Oxide (NO) | LPS | Significant attenuation at 0.1-100 µM | [8] |
| Asiatic Acid | RAW 264.7 | NO, PGE₂, IL-6, IL-1β, TNF-α | LPS | Inhibition observed | [6] |
| Ursolic Acid | Murine Splenocytes | IL-2, IL-4, IL-6, IFN-γ | Con A | Inhibition observed at 1-5 µM | [10] |
| Ursolic Acid | Murine Macrophages | IL-6, IL-1β, TNF-α | LPS | Complete inhibition at 5 µM | [7] |
| Ursolic Acid | HaCaT keratinocytes | IL-6, IL-8 | M5 Cytokine Mix | ~50% reduction at 2.5-5 µM | [3] |
| Corosolic Acid | RAW 264.7 | Nitric Oxide (NO) | LPS | IC50: 24.9-40.5 µM (for various triterpenoids) | [11] |
| Various Ursanes | RAW 264.7 | Nitric Oxide (NO) | LPS | IC50: 24.7 to 86.2 µM | [12] |
| Various Ursanes | Human Serum | Complement Activity | - | IC50: 4 to 163 µM | [13] |
Detailed Experimental Protocols
Standardized protocols are crucial for the reliable assessment of anti-inflammatory potential. Below are detailed methodologies for key in vitro assays.
General Experimental Workflow
A typical experiment to assess the anti-inflammatory potential of an this compound compound involves cell culture, treatment with the compound, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers. It is critical to first assess cytotoxicity to ensure that observed effects are not due to cell death.
Cell Culture and Treatment
-
Cell Seeding : Seed murine macrophage cells (e.g., RAW 264.7) into appropriate culture plates (e.g., 96-well plates at 5 x 10⁴ cells/well for NO/cytokine assays, 6-well plates for Western blotting).[14]
-
Adherence : Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]
-
Compound Treatment : Pre-treat the cells by replacing the medium with fresh medium containing various non-toxic concentrations of the test compound (dissolved in a vehicle like DMSO) for 1-2 hours. Include a vehicle-only control group.[14]
-
LPS Stimulation : After pre-treatment, add an inflammatory stimulus such as LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group).[14]
-
Incubation : Incubate the plates for the required duration (e.g., 24 hours for NO and cytokine analysis).[14]
Cell Viability Assay (MTT Assay)
It is essential to confirm that any observed reduction in inflammatory markers is not a result of compound-induced cytotoxicity.[14]
-
Cell Seeding : Seed cells (e.g., RAW 264.7 at 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[14]
-
Treatment : Treat cells with the same concentrations of the this compound compound used in the anti-inflammatory assays for 24 hours.[14]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculation : Calculate cell viability as a percentage relative to the vehicle-treated control group.[14]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Sample Collection : Following the treatment and stimulation period, collect 100 µL of cell culture supernatant from each well of the 96-well plate.[15]
-
Standard Curve : Prepare a standard curve using sodium nitrite (0-100 µM) in fresh culture medium.[15]
-
Griess Reaction : In a new 96-well plate, add 100 µL of the collected supernatant or standard to each well.
-
Griess Reagent Addition : Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubation : Incubate the plate for 10-15 minutes at room temperature, protected from light.[14]
-
Absorbance Reading : Measure the absorbance at 540-550 nm using a microplate reader.[14]
-
Quantification : Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.[14]
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to specifically quantify the concentration of secreted pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the culture supernatant.[14]
-
Sample Collection : Collect cell culture supernatants after the incubation period.
-
ELISA Protocol : Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.[15]
-
Incubating and washing again.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP) followed by a substrate.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculation : Calculate the cytokine concentrations in the samples based on the standard curve generated.[14]
Western Blotting
This technique is used to determine the effect of the compound on the protein levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated forms of IκBα, ERK, JNK).[14]
-
Cell Lysis : After treatment and stimulation, wash the cells in 6-well plates with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[14]
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-IκBα, β-actin) overnight at 4°C.[14]
-
Washing : Wash the membrane several times with washing buffer (e.g., TBST).
-
Secondary Antibody Incubation : Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities using densitometry software and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound-type triterpenoids represent a compelling class of natural compounds with significant anti-inflammatory properties. Their ability to modulate critical inflammatory signaling pathways, particularly NF-κB and MAPK, underscores their therapeutic potential for a variety of inflammatory diseases.[2][7] The data from cellular models clearly demonstrate their efficacy in reducing the production of key mediators like NO, TNF-α, IL-6, and IL-1β.[6][7][8] The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further investigate these compounds, screen new derivatives, and elucidate their precise mechanisms of action, ultimately paving the way for their potential translation into novel anti-inflammatory therapies.
References
- 1. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corosolic Acid Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Evaluation of this compound-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asiatic acid inhibits NF-κB signaling and ameliorates experimental acute and chronic colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 8. Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory this compound- and oleanane-type triterpenoids from Vitex negundo var. cannabifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-complementary activity of this compound-type triterpenoids from Weigela subsessilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Hepatoprotective Effects of Ursane Triterpenes: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hepatoprotective effects of ursane triterpenes observed in preclinical studies. This compound triterpenes, a class of pentacyclic triterpenoid (B12794562) compounds widely distributed in the plant kingdom, have demonstrated significant potential in mitigating liver damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-fibrotic activities. This document provides a comprehensive overview of the key findings, detailed experimental methodologies, and the underlying signaling pathways involved in the hepatoprotective action of these compounds.
Core Findings: Quantitative Data Summary
The hepatoprotective efficacy of various this compound triterpenes has been quantified in several preclinical models of liver injury. The following tables summarize the key quantitative data from these studies, focusing on biomarkers of liver function, oxidative stress, inflammation, and fibrosis.
Table 1: Effects of this compound Triterpenes on Serum Markers of Liver Injury
| This compound Triterpene | Animal Model | Inducing Agent | Dose of Triterpene | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Citation(s) |
| Ursolic Acid | Mice | Alcohol | 20-80 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease | [1][2] |
| Ursolic Acid | Rats | High-Fat Diet | 0.125%, 0.25%, 0.5% of diet | Significant decrease | Significant decrease | [3] |
| Ursolic Acid | Mice | db/db mice (NAFLD) | 0.14% (w/w) | Significant decrease | Significant decrease | [2] |
| Asiatic Acid | Rats | Carbon Tetrachloride (CCl4) | 2 and 8 mg/kg | Dose-dependent attenuation | Dose-dependent attenuation | [4] |
| Betulinic Acid | Mice | Alcohol | 0.25, 0.5, and 1.0 mg/kg | Significant dose-dependent reduction | Significant dose-dependent reduction | [5] |
| Corosolic Acid | Mice | High-Fat Diet + CCl4 | Not specified | Lowered levels | Lowered levels | [6] |
| 3-Acetyl-11-keto-β-boswellic Acid (AKBA) | Rats | High Fructose Diet | Not specified | Significantly lowered | Significantly lowered | [7][8] |
Table 2: Modulation of Oxidative Stress Markers by this compound Triterpenes
| This compound Triterpene | Animal Model | Inducing Agent | Dose of Triterpene | Change in Malondialdehyde (MDA) | Change in Superoxide Dismutase (SOD) | Change in Glutathione (GSH) | Citation(s) |
| Ursolic Acid | Rats | High-Fat Diet | 0.125%, 0.25%, 0.5% of diet | Significantly reversed increase | Significantly reversed decrease | Significantly reversed decrease (GSH-Px) | [3] |
| Ursolic Acid | Mice | Alcohol | 20-80 mg/kg/day | - | Increased content | - | [1] |
| Betulinic Acid | Mice | Alcohol | 0.25, 0.5, and 1.0 mg/kg | Decreased content | Remarkably increased | Remarkably increased | [5] |
| 3-Acetyl-11-keto-β-boswellic Acid (AKBA) | HepG2 Cells | Acetaminophen | 1 and 10 µM | Significantly reduced | Normalized depleted levels | Normalized depleted levels | [9][10] |
Table 3: Anti-inflammatory and Anti-fibrotic Effects of this compound Triterpenes
| This compound Triterpene | Model | Inducing Agent | Dose of Triterpene | Change in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Change in Fibrotic Markers (e.g., α-SMA, Collagen) | Citation(s) |
| Asiatic Acid | Rats | CCl4 | 2 and 8 mg/kg | - | Attenuated α-SMA and collagen accumulation | [4] |
| Corosolic Acid | Mice | High-Fat Diet + CCl4 | Not specified | Inhibited TNF-α, IL-1β, IL-6 | Inhibited α-SMA, Collagen I | [6] |
| 3-Acetyl-11-keto-β-boswellic Acid (AKBA) | HepG2 Cells | Acetaminophen | 1 and 10 µM | Reduced IL-6, IL-1β | - | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical studies of this compound triterpenes, offering a reproducible framework for future research.
In Vivo Models of Liver Injury
-
Objective: To induce chronic liver fibrosis to evaluate the anti-fibrotic effects of this compound triterpenes.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Prepare a 50% solution of CCl4 in olive oil or vegetable oil.
-
Administer the CCl4 solution to rats via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.
-
Injections are typically performed twice a week for a period of 4 to 12 weeks to establish significant fibrosis.[11]
-
This compound triterpenes are co-administered, usually daily via oral gavage, throughout the CCl4 treatment period.
-
-
Assessment:
-
Serum levels of ALT and AST are measured to assess liver damage.
-
Liver tissues are collected for histological analysis (H&E and Masson's trichrome staining) to visualize necrosis, inflammation, and collagen deposition.[12]
-
Fibrosis is quantified by measuring the hydroxyproline (B1673980) content of the liver tissue and by immunohistochemical staining for α-smooth muscle actin (α-SMA).
-
-
Objective: To induce acute, fulminant liver failure to assess the protective effects of this compound triterpenes against acute hepatotoxicity.
-
Animals: Male C57BL/6 or BALB/c mice.
-
Procedure:
-
Dissolve LPS and D-GalN in sterile saline.
-
Administer the this compound triterpene, typically via oral gavage or i.p. injection, 1-2 hours prior to the induction of liver injury.[13][14]
-
Induce liver failure by a single i.p. injection of LPS (e.g., 10-50 µg/kg) and D-GalN (e.g., 300-800 mg/kg).[3][5][15]
-
Monitor animals for survival and collect samples at specified time points (e.g., 6-8 hours) after LPS/D-GalN injection.
-
-
Assessment:
-
Measure serum ALT and AST levels.
-
Analyze serum and liver tissue for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or qPCR.
-
Perform histological examination of liver tissue for signs of massive necrosis and inflammation.
-
In Vitro Assays
-
Objective: To evaluate the direct protective effects of this compound triterpenes on hepatocytes exposed to a toxic stimulus.
-
Cell Lines: Human hepatoma cell lines such as HepG2 or L02.
-
Procedure:
-
Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Pre-treat cells with various concentrations of the this compound triterpene for a specified period (e.g., 2-24 hours).
-
Induce cytotoxicity by adding a hepatotoxic agent such as acetaminophen, ethanol, or palmitic acid.[2]
-
After an incubation period, assess cell viability and other parameters.
-
-
Assessment:
-
Cell Viability: MTT or MTS assay.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) using probes like DCFH-DA, and quantify levels of MDA, SOD, and GSH.
-
Apoptosis: Annexin V/PI staining followed by flow cytometry, or Western blot for caspase-3 and PARP cleavage.
-
-
Objective: To investigate the anti-fibrotic potential of this compound triterpenes by examining their effect on the activation of HSCs.
-
Cell Line: Rat hepatic stellate cell line HSC-T6.
-
Procedure:
-
Culture HSC-T6 cells in DMEM with FBS.
-
Pre-treat the cells with the this compound triterpene for a defined period.
-
Stimulate HSC activation with transforming growth factor-beta 1 (TGF-β1) (e.g., 1-10 ng/mL).[4]
-
-
Assessment:
-
Myofibroblast Differentiation: Analyze the expression of α-SMA by Western blotting or immunofluorescence.
-
Extracellular Matrix (ECM) Production: Measure the expression of collagen type I and other ECM components by qPCR or Western blotting.
-
Key Signaling Pathways and Mechanisms of Action
This compound triterpenes exert their hepatoprotective effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex molecular interactions.
TGF-β/Smad Signaling Pathway in Liver Fibrosis
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of liver fibrosis. Upon ligand binding, TGF-β receptors phosphorylate Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the expression of fibrogenic genes. Some this compound triterpenes, such as asiatic acid, have been shown to inhibit this pathway, in part by upregulating the inhibitory Smad7.[4][16]
Nrf2/HO-1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1). Several this compound triterpenes are known to activate this protective pathway.
AMPK and NF-κB Signaling in Hepatic Inflammation and Metabolism
AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism. Its activation can lead to the suppression of inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. This compound triterpenes like corosolic acid have been shown to modulate these interconnected pathways.[6]
Conclusion
The preclinical evidence strongly supports the hepatoprotective potential of this compound triterpenes. These natural compounds have been shown to ameliorate liver injury in various experimental models by reducing liver enzyme levels, mitigating oxidative stress, and suppressing inflammation and fibrosis. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as TGF-β/Smad, Nrf2/HO-1, and AMPK/NF-κB.
This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound triterpenes as potential therapeutic agents for liver diseases. The detailed experimental protocols and summarized quantitative data offer a practical framework for designing and interpreting future preclinical studies. Further investigation into the pharmacokinetics, safety profiles, and efficacy in a wider range of liver disease models is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Ursolic acid reduces hepatocellular apoptosis and alleviates alcohol-induced liver injury via irreversible inhibition of CASP3 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid inhibits the development of nonalcoholic fatty liver disease by attenuating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of Ursolic Acid on Ameliorating Hepatic Steatosis and Improving Metabolic Disorders in High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asiatic Acid Inhibits Liver Fibrosis by Blocking TGF-beta/Smad Signaling In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid prevents alcohol-induced liver damage by improving the antioxidant system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corosolic acid ameliorates non-alcoholic steatohepatitis induced by high-fat diet and carbon tetrachloride by regulating TGF-β1/Smad2, NF-κB, and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-11-keto-β-boswellic acid alleviates hepatic metabolic dysfunction by inhibiting MGLL activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 12. ijcrt.org [ijcrt.org]
- 13. Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of Lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Ursolic Acid Ameliorates Alcoholic Liver Injury through Attenuating Oxidative Stress-Mediated Ferroptosis and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: An In-depth Technical Guide to the Antimicrobial and Antiviral Spectrum of Ursane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens and novel viral threats has underscored the urgent need for new therapeutic agents. Ursane derivatives, a class of pentacyclic triterpenoids, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial and antiviral effects.[1][2][3] This technical guide provides a comprehensive overview of the antimicrobial and antiviral properties of this compound derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support further research and drug development in this promising area.
I. Antimicrobial Spectrum of this compound Derivatives
This compound derivatives have demonstrated significant activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[1] Their efficacy extends to antibiotic-resistant strains, highlighting their potential as alternative or adjunctive therapies.[1]
The antimicrobial activity of various this compound derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following tables summarize the reported activities against various bacterial species.
Table 1: Antibacterial Activity of Ursolic Acid and its Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ursolic Acid | Staphylococcus aureus (ATCC 6538) | 32 | [4] |
| Ursolic Acid | Escherichia coli (ATCC 25922) | 64 | [4] |
| Ursolic Acid | Klebsiella pneumoniae | 64 | [4] |
| Ursolic Acid | Shigella flexneri | 64 | [4] |
| 3β-acetoxy-urs-12-en-28-oic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [5] |
| 3-amino substituted UA derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [5] |
| Ursolic Acid | Bacillus cereus | 20 | [1] |
| Ursolic Acid Derivative A17 | Xanthomonas oryzae pv. oryzae | 2.23 (EC50) | [6][7] |
| Ursolic Acid Derivative A16 | Xanthomonas axonopodis pv. citri | 1.39 (EC50) | [6][7] |
Table 2: Synergistic Antibacterial Effects of this compound Derivatives with Aminoglycoside Antibiotics
| This compound Derivative | Antibiotic | Bacterial Strain | Fold Reduction in MIC of Antibiotic | Reference |
| 3β-formyloxy-urs-12-en-28-oic acid (64 µg/mL) | Kanamycin | Escherichia coli (multidrug-resistant) | 16 | [4] |
The antimicrobial mechanism of this compound derivatives is multifaceted. One of the key mechanisms involves the induction of excessive reactive oxygen species (ROS) production within the bacterial cells.[6][7] This oxidative stress leads to damage of the cell membrane integrity and ultimately results in apoptotic-like cell death.[6][7]
The minimal inhibitory concentration (MIC) of this compound derivatives is typically determined using the broth microdilution method.[4][5]
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted in a suitable broth (e.g., Mueller-Hinton broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the compound dilution is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
II. Antiviral Spectrum of this compound Derivatives
This compound derivatives have demonstrated promising antiviral activity against a variety of viruses, including both DNA and RNA viruses.[1][8] Their mechanisms of action often involve targeting different stages of the viral life cycle.[1]
The antiviral efficacy of this compound derivatives is commonly expressed as the half-maximal effective concentration (EC50) and the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the EC50.
Table 3: Antiviral Activity of this compound and Related Triterpenoid Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | SI | Reference |
| Ursolic Acid | HIV-1 Protease | - | 8 (IC50) | - | [3] |
| Acetylursolic Acid | HIV-1 Protease | - | 13 (IC50) | - | [3] |
| Compound 10d (this compound Derivative) | HSV-1 | - | 17.2 | >5.8 | [8] |
| Compound 13e (this compound Derivative) | H1N1 | - | 42.4 | 11.8 | [8] |
| Maslinic Acid | SARS-CoV-2 Mpro | - | 3.22 (IC50) | - | [3][9] |
| Ursolic Acid | SARS-CoV-2 Mpro | - | 12.57 (IC50) | - | [3][9] |
This compound derivatives can interfere with multiple stages of the viral life cycle, including:
-
Inhibition of Viral Entry: Some derivatives can prevent the virus from entering the host cell.[1]
-
Inhibition of Viral Replication: They can inhibit key viral enzymes, such as proteases and polymerases, which are essential for viral replication.[1][3]
-
Modulation of Host Immune Response: this compound derivatives can also modulate the host's immune response to the viral infection.[1]
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.[10]
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in 6-well plates.
-
Compound Treatment and Virus Infection: The cell monolayers are treated with various concentrations of the this compound derivative for a specified time before or after being infected with a known titer of the virus.
-
Overlay: After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet), which stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.
-
Quantification: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
It is crucial to assess the cytotoxicity of the compounds to determine their selectivity index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Host cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound derivative and incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of CC50: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.
III. Conclusion and Future Directions
This compound derivatives represent a promising class of natural products with significant antimicrobial and antiviral potential. The data presented in this guide highlight their efficacy against a range of pathogens and provide insights into their mechanisms of action. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic applications of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives, in vivo efficacy studies to validate their therapeutic potential, and further elucidation of their molecular targets to develop more effective and targeted therapies. The synergistic effects of this compound derivatives with existing antibiotics also warrant further investigation as a strategy to combat antimicrobial resistance.
References
- 1. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid [mdpi.com]
- 2. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antioxidant Activities of Ursolic Acid and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsciences.com [ijsciences.com]
- 6. Discovery of novel ursolic acid derivatives as effective antimicrobial agents through a ROS-mediated apoptosis mechanism | Semantic Scholar [semanticscholar.org]
- 7. Discovery of novel ursolic acid derivatives as effective antimicrobial agents through a ROS-mediated apoptosis mechanism [journal.hep.com.cn]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
The Ethnobotanical Gateway: Harnessing Ursane Triterpenoids for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
For centuries, traditional medicine has leveraged the therapeutic properties of plants. A significant class of bioactive compounds responsible for many of these effects are the ursane-type pentacyclic triterpenoids. These structurally complex natural products, prominently featuring ursolic acid, oleanolic acid, and asiatic acid, are widely distributed throughout the plant kingdom.[1][2] Ethnobotanical records reveal a long history of using plants rich in these compounds to treat a spectrum of ailments, including inflammatory conditions, skin disorders, microbial infections, and metabolic diseases.[1][2] This guide provides a technical overview of the ethnobotanical uses of key plants rich in this compound triterpenoids, presents quantitative data on their active constituents, details experimental protocols for their evaluation, and visualizes the molecular pathways they modulate, offering a roadmap from traditional knowledge to modern therapeutic development.
Key Plants and Their Ethnobotanical Significance
A variety of plants are recognized in traditional medicine for their high content of this compound triterpenoids. These botanicals have been utilized across different cultures for their purported health benefits, which are now being substantiated by modern scientific investigation.
-
Centella asiatica (Gotu Kola): Widely used in Ayurvedic and Traditional Chinese Medicine, Centella asiatica is renowned for its wound healing and neuroprotective properties.[2] Traditionally, it has been applied topically to treat skin conditions and consumed to enhance cognitive function. Its primary active constituents are asiatic acid, madecassic acid, asiaticoside, and madecassoside.
-
Rosmarinus officinalis (Rosemary): A staple in Mediterranean folk medicine, rosemary has been used to alleviate muscle pain, improve memory, and boost the immune and circulatory systems.[1][3] Its leaves are a significant source of ursolic acid and oleanolic acid.
-
Malus domestica (Apple): The adage "an apple a day keeps the doctor away" may in part be due to the high concentration of ursolic acid found in apple peels.[4][5][6] Traditionally, apples have been used for their antioxidant and anti-inflammatory properties.
-
Ziziphus species (Jujube): Various parts of the Ziziphus genus are used in traditional medicine to treat conditions such as insomnia, anxiety, and gastrointestinal issues.[7][8][9] These plants are known to contain a diverse array of triterpenoids, including ursolic acid.
Quantitative Analysis of this compound Triterpenoids in Selected Plants
The concentration of this compound triterpenoids can vary significantly based on the plant species, cultivar, part of the plant used, and extraction method. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of these compounds.[4][5][10]
| Plant Species | Plant Part | This compound Triterpenoid | Concentration (µg/g or µg/mL of extract) | Reference(s) |
| Rosmarinus officinalis | Leaves | Ursolic Acid | 5144.27 ± 28.68 µg/g (Soxhlet extraction) | [11] |
| Rosmarinus officinalis | Leaves | Ursolic Acid | 15,800 ± 200 µg/g (Ultrasound-assisted extraction) | [12] |
| Malus domestica 'Red Delicious' | Peel | Ursolic Acid | 248.02 ± 0.08 µg/mL (Methanol extract) | [5][6] |
| Malus domestica 'Red Delicious' | Peel | Oleanolic Acid | 110.00 ± 0.08 µg/mL (Methanol extract) | [5][6] |
| Centella asiatica | Root | Asiatic Acid | 190.2 µg/g (fresh weight) | [13] |
| Centella asiatica (Small Leaf) | Aerial parts | Asiatic Acid | 0.04% (w/w) | [14] |
| Centella asiatica (Small Leaf) | Aerial parts | Asiaticoside | 0.34% (w/w) | [14] |
| Centella asiatica (Large Leaf) | Aerial parts | Asiatic Acid | 0.05% (w/w) | [14] |
| Centella asiatica (Large Leaf) | Aerial parts | Asiaticoside | 0.31% (w/w) | [14] |
Signaling Pathways and Molecular Mechanisms
This compound triterpenoids exert their pharmacological effects by modulating key signaling pathways involved in inflammation and cell survival. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling Cascade
Ursolic acid has been shown to be a potent inhibitor of the pro-inflammatory NF-κB (nuclear factor kappa B) signaling pathway.[1][2][15] It can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[3] Additionally, ursolic acid can suppress the activation of mitogen-activated protein kinases (MAPKs) such as JNK and ERK, which are also critical in the inflammatory response.[1][2]
Similarly, asiaticoside, from Centella asiatica, has been demonstrated to alleviate cerebral ischemia-reperfusion injury by inhibiting the NOD2/MAPK/NF-κB signaling pathway.[16][17]
References
- 1. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 2. Ursolic acid protects mouse liver against CCl4-induced oxidative stress and inflammation by the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Determination of the ursolic and oleanolic acids content with the antioxidant capacity in apple peel extract of various cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Triterpenoids in Jujube: A Review of Composition, Content Diversity, Pharmacological Effects, Synthetic Pathway, and Variation during Domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Asiaticoside Alleviates Cerebral Ischemia-Reperfusion Injury via NOD2/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation, Purification, and Analysis of Ursane Triterpenoids from Plant Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ursane triterpenoids are a class of pentacyclic triterpenoid (B12794562) natural products widely distributed in the plant kingdom. They exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. Prominent members of this family include ursolic acid, asiatic acid, and corosolic acid. This document provides a comprehensive protocol for the isolation and purification of this compound triterpenoids from plant leaves, tailored for researchers in natural product chemistry, pharmacology, and drug discovery.
I. Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Identification: Collect fresh, healthy leaves from the target plant species. Ensure proper botanical identification and deposit a voucher specimen in a recognized herbarium.
-
Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris. Air-dry the leaves in the shade or use a hot air oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds. Dry until a constant weight is achieved.
-
Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder. A finer powder provides a larger surface area for solvent extraction, leading to higher yields. Store the powdered material in an airtight container in a cool, dark, and dry place.
Extraction of this compound Triterpenoids
The choice of extraction method and solvent significantly impacts the yield and profile of the extracted triterpenoids.
a) Maceration:
-
Weigh the powdered leaf material and place it in a large container.
-
Add a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture like ethanol/water 4:1) in a solid-to-solvent ratio of approximately 1:10 (w/v).[1]
-
Seal the container and allow it to stand at room temperature for 3-7 days with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process with the residue 2-3 times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
b) Soxhlet Extraction:
-
Place the powdered leaf material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the chosen solvent (e.g., hexane, ethyl acetate).[2]
-
Heat the flask; the solvent will vaporize, condense, and drip into the thimble, extracting the desired compounds.
-
Continue the extraction for 6-8 hours or until the solvent in the siphon tube becomes colorless.
-
After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.
c) Ultrasound-Assisted Extraction (UAE):
-
Suspend the powdered leaf material in the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonication is typically performed at a frequency of 40 kHz and a power of 100 W for about 30 minutes.[1]
-
This process can significantly improve extraction efficiency.[1]
-
Filter the mixture and concentrate the solvent as described above.
Fractionation and Purification
a) Solvent-Solvent Partitioning (Liquid-Liquid Extraction):
-
Dissolve the crude extract in a mixture of water and a suitable solvent (e.g., methanol).
-
Sequentially partition the aqueous extract with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.[3][4]
-
This step separates compounds based on their polarity, enriching the triterpenoids in specific fractions (typically ethyl acetate and n-butanol fractions).
-
Concentrate each fraction using a rotary evaporator.
b) Column Chromatography:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in the initial mobile phase (e.g., n-hexane).[1]
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
Load the concentrated fraction (adsorbed onto a small amount of silica gel) onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).[5][6]
-
Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compounds of interest and evaporate the solvent.
c) High-Performance Liquid Chromatography (HPLC):
For final purification and quantification, Reverse-Phase HPLC (RP-HPLC) is commonly employed.
-
Column: A C18 column is typically used.[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is often used.[7][8]
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 204 nm) can be used for the detection of triterpenoids which often lack a strong chromophore.[7][9]
-
Inject the semi-purified sample and collect the peaks corresponding to the desired this compound triterpenoids.
-
Evaporate the solvent to obtain the pure compound.
II. Data Presentation
The yield and purity of isolated this compound triterpenoids can vary significantly depending on the plant source and the methods used.
| Plant Species | This compound Triterpenoid | Extraction Method | Purification Method | Yield | Reference |
| Neolamarckia cadamba | Carissic Acid | Ultrasound-Assisted (Methanol) | Column Chromatography | 3.26% from acetone (B3395972) extract | [1][10] |
| Ficus hirta | 1β,3β,11α-trihydroxy-urs-12-enyl-3-stearate | Maceration (Methanol) | Column Chromatography | Not specified | [4] |
| Globimetula braunii | 13,27-cyclothis compound | Maceration (EtOH/H₂O) | Column Chromatography | Not specified | [3] |
III. Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound triterpenoids from plant leaves.
Caption: Experimental workflow for this compound triterpenoid isolation.
Signaling Pathway
This compound triterpenoids, such as ursolic acid, have been shown to exert their anti-cancer effects by modulating various signaling pathways. The following diagram illustrates the inhibitory effect of ursolic acid on the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
References
- 1. Corosolic acid stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 3. Asiatic acid attenuates lipopolysaccharide-induced injury by suppressing activation of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic acid alleviates lipid accumulation by activating the AMPK signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Seco-ursane-type Triterpenoids from Salvia urmiensis with Apoptosis-inducing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corosolic Acid Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ursolic Acid in Plant Samples by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of ursolic acid in various plant materials using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Ursolic acid, a pentacyclic triterpenoid (B12794562), is a widely distributed phytochemical in the plant kingdom and exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The method described herein provides a selective and accurate analytical procedure for researchers, scientists, and drug development professionals engaged in the analysis of medicinal plants and herbal products.
Introduction
Ursolic acid (UA) is a naturally occurring pentacyclic triterpenoid compound found in numerous medicinal herbs and fruits, such as apples, rosemary, and thyme.[1] Its diverse biological activities have generated significant interest in its potential therapeutic applications.[2] Accurate and precise quantification of ursolic acid in plant matrices is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This document provides a detailed protocol for a highly selective and sensitive HPLC-MS/MS method for the determination of ursolic acid.
Experimental Protocols
Materials and Reagents
-
Ursolic Acid reference standard (≥95% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS), e.g., Glycyrrhetinic acid or a deuterated analog of Ursolic Acid.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ursolic acid reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range of 10 ng/mL to 5000 ng/mL.[3]
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
Sample Preparation
The following is a general protocol for the extraction of ursolic acid from dried plant material. Optimization may be required depending on the specific plant matrix.
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Dilution and IS Addition:
-
Dilute an aliquot of the filtered extract with methanol to bring the concentration of ursolic acid within the calibration curve range.
-
Add a fixed volume of the internal standard working solution to each sample.
-
HPLC-MS/MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument being used.
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[3] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | A typical gradient could be: 0-1 min, 90% A; 1-5 min, linear gradient to 10% A; 5-6 min, hold at 10% A; 6-6.1 min, return to 90% A; 6.1-8 min, re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Ion Mode. Negative mode often provides good signals for the deprotonated molecule [M-H]⁻.[5] |
| Ion Source Temp. | 120 °C[6] |
| Desolvation Temp. | 450 °C[6] |
| MRM Transitions | Ursolic Acid: m/z 455.4 → 407.4 (Quantifier), m/z 455.4 → 391.3 (Qualifier)Internal Standard (Glycyrrhetinic acid): m/z 469.3 → 425.2[3] |
| Collision Energy | Optimized for the specific instrument and transition. |
Data Presentation
The following table summarizes the quantitative data of ursolic acid found in various plant samples from different studies.
| Plant Species | Plant Part | Ursolic Acid Content | Reference |
| Ziziphora clinopodioides | Aerial parts | 1.176 mg/g | [4] |
| Staphylea holocarpa | Leaves | 0.95% | [7] |
| Staphylea holocarpa | Twigs | 0.25% | [7] |
| Loquat (Eriobotrya japonica) | Leaf Extract | 23.6 mg/kg | [8] |
| Olive (Olea europaea) | Leaves | 55.10 µg/g | [6] |
| Oregano (Origanum vulgare) | Leaves | 25.57 - 28.70 µg/g | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of ursolic acid in plant samples.
Caption: Workflow for Ursolic Acid Quantification.
Signaling Pathway
Ursolic acid has been shown to modulate various signaling pathways involved in cancer cell proliferation and apoptosis. The diagram below depicts a simplified representation of the Hedgehog signaling pathway, which can be affected by ursolic acid.[9]
Caption: Hedgehog Signaling Pathway Modulation.
References
- 1. ijesrr.org [ijesrr.org]
- 2. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of ursolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of oleanolic acid and ursolic acid in Chinese herbs by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of LC-MS method for determination of ursolic acid: application to the analysis of ursolic acid in Staphylea holocarpa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
Elucidating the Architecture of Novel Ursane Compounds: An NMR Spectroscopic Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ursane scaffold, a pentacyclic triterpenoid (B12794562) backbone, is a prolific source of structurally diverse and biologically active natural products. The precise structural characterization of new this compound derivatives is paramount for understanding their therapeutic potential and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structure elucidation of these complex molecules. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of new this compound compounds.
Introduction to NMR-Based Structure Elucidation of this compound Triterpenoids
The structural elucidation of a novel this compound compound is a systematic process that begins with the interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra to gain initial insights into the proton and carbon frameworks. Subsequently, a suite of two-dimensional (2D) NMR experiments, including COSY, HSQC, HMBC, and ROESY/NOESY, are employed to piece together the complete molecular connectivity, relative stereochemistry, and sometimes the absolute configuration.[1][2][3][4]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Compound Purity: Ensure the isolated this compound compound is of high purity (>95%) to avoid spectral complications from impurities.[5]
-
Solvent Selection: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).[5][6] The choice of solvent should ensure good solubility and minimize overlapping signals with the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for chemical shift calibration (δ 0.00 ppm).[5][7]
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[6]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.[6][8]
-
1D NMR:
-
¹H NMR: Provides information on the number, chemical environment, multiplicity, and relative number of protons.[5][7][9]
-
¹³C NMR: Reveals the number of chemically non-equivalent carbons and their types (quaternary, CH, CH₂, CH₃).[5][7]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.[5]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.[2][10]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹J_CH).[2][8][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), crucial for connecting different spin systems and identifying quaternary carbons.[2][8][10][11]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule.[1][8]
-
Data Presentation: NMR Data of a Novel this compound Compound
The following tables summarize the ¹H and ¹³C NMR data for a newly identified this compound triterpenoid, 2α,3β,19α-trihydroxy-23-formyl-urs-12-en-28,21β-olide (Compound 1), as an illustrative example.[1]
Table 1: ¹H NMR Data (500 MHz, CD₃OD) for Compound 1 [1]
| Position | δ_H (ppm) | Multiplicity | J (Hz) |
| 2 | 4.06 | ddd | 10.0, 7.0, 5.0 |
| 3 | 3.11 | d | 9.5 |
| 5 | 1.15 | m | |
| 12 | 5.53 | t | 4.0 |
| 18 | 2.40 | m | |
| 20 | 1.79 | m | |
| 21 | 4.34 | d | 5.5 |
| 23 | 9.90 | s | |
| 24 | 1.26 | s | |
| 25 | 0.90 | s | |
| 26 | 0.95 | s | |
| 27 | 1.39 | s | |
| 29 | 1.05 | d | 7.0 |
| 30 | 1.21 | s |
Table 2: ¹³C NMR Data (125 MHz, CD₃OD) for Compound 1 [1]
| Position | δ_C (ppm) | DEPT |
| 1 | 47.5 | CH₂ |
| 2 | 69.2 | CH |
| 3 | 82.6 | CH |
| 4 | 55.3 | C |
| 5 | 50.1 | CH |
| 11 | 25.4 | CH₂ |
| 12 | 131.3 | CH |
| 13 | 137.7 | C |
| 14 | 42.7 | C |
| 17 | 45.8 | C |
| 18 | 54.2 | CH |
| 19 | 74.3 | C |
| 20 | 45.3 | CH |
| 21 | 83.9 | CH |
| 22 | 34.0 | CH₂ |
| 23 | 208.5 | CH |
| 24 | 21.4 | CH₃ |
| 25 | 18.0 | CH₃ |
| 26 | 17.4 | CH₃ |
| 27 | 26.2 | CH₃ |
| 28 | 185.4 | C |
| 29 | 13.8 | CH₃ |
| 30 | 28.4 | CH₃ |
Visualization of Experimental Workflows and Structural Elucidation Logic
The following diagrams illustrate the typical workflow for NMR-based structure elucidation and the logical connections derived from 2D NMR data.
References
- 1. mdpi.com [mdpi.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure determination of ursene-type triterpenes by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sdbidoon.com [sdbidoon.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. scielo.br [scielo.br]
- 11. New Polyesterified this compound Derivatives from Leaves of Maesa membranacea and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Semi-synthesis of Bioactive Ursane Derivatives from Ursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid, is a promising scaffold for the development of new therapeutic agents. Found in a variety of plants, including apples, rosemary, and thyme, UA exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] However, its clinical application is often hampered by poor bioavailability and low water solubility.[1][2][5][6] To overcome these limitations, researchers have focused on the semi-synthesis of ursolic acid derivatives by modifying its core structure at key positions (C-3 hydroxyl, C-28 carboxylic acid, and the C-12/C-13 double bond) to enhance its pharmacological properties and create novel bioactive compounds.[3][5][7] This document provides detailed application notes and protocols for the semi-synthesis of bioactive ursane derivatives from ursolic acid, focusing on anticancer and anti-inflammatory applications.
Data Presentation: Bioactivity of Ursolic Acid Derivatives
The following tables summarize the in vitro cytotoxic activity of various semi-synthesized ursolic acid derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure for comparison of the potency of these compounds.
Table 1: Cytotoxicity of C-28 Modified Ursolic Acid Amide Derivatives
| Compound | Modification at C-28 | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | -COOH | HeLa | >100 | [8] |
| II4 | Amide with L-phenylalanine methyl ester | BEL7402 | 8.32 | [8] |
| II4 | Amide with L-phenylalanine methyl ester | SGC7901 | 9.15 | [8] |
| II6 | Amide with L-leucine methyl ester | BEL7402 | 7.54 | [8] |
| II6 | Amide with L-leucine methyl ester | SGC7901 | 8.67 | [8] |
| III4 | Amide with L-phenylalanine | BEL7402 | 6.28 | [8] |
| III4 | Amide with L-phenylalanine | SGC7901 | 7.43 | [8] |
| III6 | Amide with L-leucine | BEL7402 | 5.89 | [8] |
| III6 | Amide with L-leucine | SGC7901 | 6.91 | [8] |
Table 2: Cytotoxicity of C-3 and C-28 Modified Ursolic Acid Derivatives
| Compound | Modification at C-3 | Modification at C-28 | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | -OH | -COOH | HeLa | >40 | [9] |
| 5 | -OAc | Amide with glycine (B1666218) methyl ester | HeLa | 25.3 | [9] |
| 6 | -OAc | Amide with L-alanine methyl ester | HeLa | 21.8 | [9] |
| 13 | -OAc | Amide with 4-aminobenzoic acid | HeLa | 2.71 | [9] |
| 13 | -OAc | Amide with 4-aminobenzoic acid | SKOV3 | 7.40 | [9] |
| 13 | -OAc | Amide with 4-aminobenzoic acid | BGC-823 | 4.46 | [9] |
| 27 | -OAc | Hydroxamate | A549 | 3.2 | [10] |
| 27 | -OAc | Hydroxamate | FaDu | 3.4 | [10] |
| 27 | -OAc | Hydroxamate | HT29 | 2.5 | [10] |
| 27 | -OAc | Hydroxamate | MCF-7 | 6.4 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the semi-synthesis and evaluation of ursolic acid derivatives.
Protocol 1: General Procedure for the Synthesis of C-28 Amide Derivatives of Ursolic Acid
This protocol describes the synthesis of amide derivatives at the C-28 carboxylic acid position of ursolic acid.
Materials:
-
Ursolic Acid (UA)
-
Oxalyl chloride ((COCl)2)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Appropriate amine (e.g., amino acid esters, alkylamines)
-
Triethylamine (B128534) (TEA)
-
Magnetic stirrer and stirring bar
-
Round-bottom flasks
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve ursolic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude ursoloyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude ursoloyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the desired amine (1.2-1.5 equivalents) and triethylamine (2-3 equivalents) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the stirred solution of ursoloyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: Acetylation of the C-3 Hydroxyl Group of Ursolic Acid Derivatives
This protocol details the protection of the C-3 hydroxyl group via acetylation, a common step in multi-step synthesis.
Materials:
-
Ursolic acid or its C-28 modified derivative
-
Acetic anhydride (B1165640)
-
Pyridine (B92270), anhydrous
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the ursolic acid derivative (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Add acetic anhydride (5-10 equivalents) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with 1N HCl to remove pyridine, followed by saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic activity of the synthesized derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][11]
Materials:
-
Human cancer cell lines (e.g., HeLa, BEL7402, SGC7901)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized ursolic acid derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized derivatives in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the semi-synthesis and biological evaluation of ursolic acid derivatives.
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the development of ursolic acid derivatives as anti-diabetes and anti-cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic Acid Analogs as Potential Therapeutics for Cancer [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Ursane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane-type triterpenoids are a class of natural compounds widely distributed in the plant kingdom, with a growing body of evidence supporting their potential as anticancer agents. Compounds such as ursolic acid, corosolic acid, and their derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] These compounds can induce cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] Accurate and reproducible evaluation of the cytotoxic potential of novel this compound compounds is a critical step in the drug discovery and development process. This document provides detailed protocols for key cell-based assays to assess the cytotoxicity of this compound compounds and offers guidance on data presentation and interpretation.
Key Cytotoxicity Assays
The cytotoxic effects of this compound compounds can be evaluated using a panel of in vitro cell-based assays that measure different cellular parameters, from metabolic activity to membrane integrity and the induction of programmed cell death. The most commonly employed assays include the MTT assay for cell viability, the LDH assay for membrane integrity, and various apoptosis assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.[5] Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration wells.[5]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490 nm or between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late apoptosis.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the this compound compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[1] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix.[3] Add 50 µL of the reaction mixture to each well containing the supernatant.[3]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[3]
-
Data Analysis: The percentage of cytotoxicity is calculated as follows:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Apoptosis Assays
This compound compounds are known to induce apoptosis in cancer cells.[2] Several assays can be used to detect and quantify apoptosis.
-
Annexin (B1180172) V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. Studies have shown that this compound compounds like Salvurmin A and B significantly induce apoptosis in A549 cells, as determined by annexin V staining.[2]
-
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis, where a characteristic "DNA ladder" is observed in apoptotic cells.[3] Ursolic acid has been shown to induce DNA fragmentation in BGC-803 gastric cancer cells.[3]
Experimental Protocol (General for Apoptosis Induction):
-
Cell Treatment: Treat cells with the this compound compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining/DNA Extraction: For Annexin V/PI staining, wash and resuspend cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. For DNA fragmentation, extract genomic DNA using a commercially available kit.
-
Analysis: Analyze stained cells by flow cytometry. Run extracted DNA on a 1.5% agarose gel and visualize under UV light.[3]
Data Presentation
Quantitative data, such as the half-maximal inhibitory concentration (IC50) values, should be summarized in tables for clear comparison of the cytotoxic potency of different this compound compounds across various cell lines.
Table 1: Cytotoxicity of Selected this compound Compounds against Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Salvurmin A | A549 (Lung) | MTT | Not Specified | 35.6 ± 1.5 | [2] |
| Salvurmin B | A549 (Lung) | MTT | Not Specified | 19.2 ± 0.8 | [2] |
| Salvurmin A | MCF-7 (Breast) | Not Specified | Not Specified | 54.2 ± 5.3 | |
| Salvurmin B | MCF-7 (Breast) | Not Specified | Not Specified | 40.2 ± 3.1 | |
| Salvurmin A | SW1116 (Colon) | Not Specified | Not Specified | 41.6 ± 2.6 | |
| Salvurmin B | SW1116 (Colon) | Not Specified | Not Specified | 23.2 ± 0.4 | |
| Ursolic Acid | BGC-803 (Gastric) | MTT | 36 | IC50 | [3] |
| Corosolic Acid | A549 (Lung) | MTT | 48 | 12 µg/mL | |
| Asiatic Acid Conjugate 1 | A549 (Lung) | MTT | 48 | Varies | |
| Asiatic Acid Conjugate 2 | H1299 (Lung) | MTT | 48 | Varies |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways involved in this compound compound-induced cytotoxicity.
Caption: General experimental workflow for cytotoxicity assays.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The cell-based assays described in these application notes provide a robust framework for evaluating the cytotoxic properties of this compound compounds. A multi-assay approach, combining measures of metabolic activity, membrane integrity, and specific cell death pathways, will yield a comprehensive understanding of a compound's cytotoxic mechanism of action. The provided protocols and data presentation guidelines are intended to assist researchers in generating reliable and comparable data, thereby accelerating the discovery and development of novel this compound-based anticancer therapeutics.
References
In Vivo Experimental Models for Testing the Efficacy of Ursane Triterpenoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane triterpenoids are a class of pentacyclic triterpenoid (B12794562) natural products that exhibit a wide range of pharmacological activities, including anticancer, anti-diabetic, anti-inflammatory, and wound healing properties. This document provides detailed application notes and protocols for in vivo experimental models to test the efficacy of four prominent this compound triterpenoids: Ursolic Acid, Corosolic Acid, Asiatic Acid, and Madecassic Acid. The protocols outlined below are established and widely used models for preclinical evaluation of therapeutic agents.
Section 1: Anticancer Efficacy of Ursolic Acid in a Xenograft Mouse Model
Ursolic acid has been shown to inhibit the proliferation and induce apoptosis in various cancer cells.[1][2] The human non-small cell lung carcinoma A549 xenograft model in immunodeficient mice is a standard model to evaluate the in vivo anticancer effects of ursolic acid.[3][4]
Quantitative Data Summary
| Parameter | Vehicle Control | Ursolic Acid Treatment | Reference |
| Tumor Volume | Increase | 52.8% inhibition of tumor growth | [2] |
| Tumor Weight | - | Significant reduction compared to control | [2] |
| Apoptotic Rate | 12.91 ± 1.43% | 37.24 ± 3.85% | [2] |
| Caspase-3 Expression | Baseline | Elevated | [2] |
| Caspase-8 Expression | Baseline | Elevated | [2] |
| Bcl-2 Expression | High | Downregulated | [2] |
Experimental Protocol: A549 Xenograft Model
This protocol describes the induction of tumors in nude mice using the A549 human lung adenocarcinoma cell line to test the efficacy of ursolic acid.[3][5]
Materials:
-
A549 human lung adenocarcinoma cell line
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Ursolic acid
-
Vehicle (e.g., 1% DMSO in normal saline)
-
Calipers
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Tumor Induction: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right dorsal flank of each nude mouse.[4]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Group: Administer ursolic acid (e.g., 25 mg/kg body weight) intraperitoneally once a day.[6]
-
Control Group: Administer the same volume of the vehicle.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 18-21 days).[6] At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for apoptotic markers).
Signaling Pathway: Ursolic Acid-Induced Apoptosis
Ursolic acid induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by the activation of caspase cascades and regulation of Bcl-2 family proteins.[7][8]
Caption: Ursolic acid induces apoptosis via the mitochondrial pathway.
Section 2: Anti-Diabetic Efficacy of Corosolic Acid in a Streptozotocin-Induced Diabetic Rat Model
Corosolic acid is known for its insulin-mimetic and anti-hyperglycemic properties.[9] The streptozotocin (B1681764) (STZ)-induced diabetes model in rats is a widely accepted model for type 1 diabetes, characterized by hyperglycemia resulting from pancreatic β-cell destruction.[10][11]
Quantitative Data Summary
| Parameter | Normal Control | Diabetic Control | Corosolic Acid Treatment (4 mg/kg) | Reference |
| Fasting Blood Glucose (mg/dL) | ~100 | >300 | Significant reduction | [12] |
| Body Weight (g) | Increase | Decrease | Restoration of body weight | [12] |
| Plasma Insulin (ng/mL) | Normal | Significantly low | - | [13] |
| GLUT4 Translocation | Baseline | Decreased | Increased | [13] |
Experimental Protocol: Streptozotocin-Induced Diabetes
This protocol details the induction of diabetes in rats using STZ to evaluate the anti-diabetic effects of corosolic acid.[11][14][15]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), cold
-
Corosolic acid
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize rats for at least one week with standard chow and water ad libitum.
-
Induction of Diabetes:
-
Fast the rats overnight (12-14 hours) but allow access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer (e.g., 60 mg/mL).
-
Inject a single intraperitoneal dose of STZ (60 mg/kg body weight).[12]
-
Administer a 5% glucose solution to the drinking water for the next 24 hours to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
-
Treatment:
-
Divide the diabetic rats into treatment and control groups.
-
Treatment Group: Administer corosolic acid (e.g., 2-10 mg/kg body weight) orally once a day for the duration of the study (e.g., 4 weeks).[9]
-
Diabetic Control Group: Administer the vehicle.
-
Normal Control Group: Administer the vehicle to non-diabetic rats.
-
-
Monitoring and Endpoint:
-
Monitor blood glucose levels and body weight weekly.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile) and harvest tissues (e.g., pancreas, muscle) for further studies.
-
Signaling Pathway: Corosolic Acid and GLUT4 Translocation
Corosolic acid enhances glucose uptake in peripheral tissues, such as skeletal muscle, by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[13][16]
Caption: Corosolic acid enhances glucose uptake via GLUT4 translocation.
Section 3: Wound Healing Efficacy of Asiatic Acid in an Excisional Wound Model
Asiatic acid, a major constituent of Centella asiatica, is well-known for its wound healing properties, which include promoting collagen synthesis and re-epithelialization.[17] The murine excisional wound healing model is a standard method to evaluate the topical efficacy of wound healing agents.[18][19]
Quantitative Data Summary
| Parameter | Vehicle Control | Asiatic Acid Treatment | Reference |
| Wound Closure Rate (%) | Slower rate | Significantly faster rate | [17] |
| Epithelialization Period (days) | Longer | Shorter | [17] |
| Hydroxyproline (B1673980) Content (µg/mg tissue) | Lower | 56% increase (Asiaticoside) | [17] |
| Tensile Strength (g) | Lower | 57% increase (Asiaticoside) | [17] |
Experimental Protocol: Murine Excisional Wound Model
This protocol describes the creation of full-thickness excisional wounds in mice to assess the wound healing potential of asiatic acid.[18][20][21]
Materials:
-
Male or female mice (e.g., BALB/c or C57BL/6), 8-10 weeks old
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Electric clippers and depilatory cream
-
Surgical scissors, forceps, and a 6-mm or 8-mm dermal biopsy punch
-
Asiatic acid formulation (e.g., 0.2% solution or cream)
-
Vehicle control
-
Transparent wound dressing
-
Digital camera
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Shave the dorsal thoracic region and apply a depilatory cream to remove fine hair.
-
Disinfect the surgical area with 70% ethanol.
-
-
Wound Creation:
-
Lift a fold of the dorsal skin and create a full-thickness wound using a sterile biopsy punch.
-
Carefully excise the skin within the punched area, including the panniculus carnosus.
-
-
Treatment:
-
Immediately after wounding, apply the asiatic acid formulation topically to the wound bed.
-
Apply the vehicle to the wounds of the control group.
-
Cover the wound with a transparent dressing.
-
-
Wound Healing Assessment:
-
Photograph the wounds daily or on alternate days.
-
Calculate the wound area using image analysis software.
-
Determine the percentage of wound contraction using the formula: [(Initial wound area - Wound area on day 'n') / Initial wound area] × 100.
-
-
Endpoint and Tissue Analysis:
-
The study can be terminated at different time points (e.g., day 7, 14, 21) to assess different phases of healing.
-
Harvest the wound tissue for histological analysis (H&E and Masson's trichrome staining for collagen) and biochemical estimation (e.g., hydroxyproline content).
-
Signaling Pathway: Asiatic Acid and TGF-β1/Smad Signaling
Asiatic acid modulates the wound healing process, in part, by influencing the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, which is crucial for collagen synthesis by fibroblasts.[22]
Caption: Asiatic acid modulates collagen synthesis via the TGF-β/Smad pathway.
Section 4: Anti-Inflammatory Efficacy of Madecassic Acid in a Carrageenan-Induced Paw Edema Model
Madecassic acid possesses significant anti-inflammatory properties.[23] The carrageenan-induced paw edema model in rats is a classic and reliable acute inflammation model used to screen for anti-inflammatory drugs.[1][24]
Quantitative Data Summary
| Parameter | Vehicle Control | Madecassic Acid Treatment | Reference |
| Paw Edema Volume (mL) | Significant increase | Dose-dependent reduction | [23] |
| TNF-α Level | Elevated | Inhibition | [25][26] |
| IL-1β Level | Elevated | Inhibition | [25][26] |
| IL-6 Level | Elevated | Inhibition | [25][26] |
| iNOS Expression | Upregulated | Inhibition | [25][26] |
| COX-2 Expression | Upregulated | Inhibition | [25][26] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol details the induction of acute inflammation in the rat paw using carrageenan to evaluate the anti-inflammatory activity of madecassic acid.[1][24]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-180 g)
-
Carrageenan (1% w/v in sterile saline)
-
Madecassic acid
-
Vehicle (e.g., normal saline)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Preparation and Baseline Measurement:
-
Fast the rats for 12 hours before the experiment, with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Treatment:
-
Administer madecassic acid orally or intraperitoneally at various doses.
-
Administer the vehicle to the control group.
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[1]
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
-
Calculation of Inhibition:
-
The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Biochemical Analysis (Optional): At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[25][26]
Signaling Pathway: Madecassic Acid and the NF-κB Pathway
Madecassic acid exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to a reduction in the expression of pro-inflammatory genes.[23][27]
Caption: Madecassic acid inhibits inflammation by suppressing the NF-κB pathway.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of A549 xenografts in nude mice [bio-protocol.org]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helping4cancer.com [helping4cancer.com]
- 9. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and Corosolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. abmsj.co.uk [abmsj.co.uk]
- 13. Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo wound healing activity of asiaticoside isolated from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 19. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 21. Reproducible strategy for excisional skin-wound-healing studies in mice | Springer Nature Experiments [experiments.springernature.com]
- 22. Asiatic Acid Isolated From Centella Asiatica Inhibits TGF-β1-induced Collagen Expression in Human Keloid Fibroblasts via PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. inotiv.com [inotiv.com]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. khu.elsevierpure.com [khu.elsevierpure.com]
- 27. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Therapeutic Potential of Ursolic Acid: Formulation Strategies to Improve Bioavailability
Application Notes & Protocols
Introduction
Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants, has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Despite its therapeutic promise, the clinical application of ursolic acid is significantly hampered by its poor oral bioavailability, which is attributed to its low aqueous solubility and poor membrane permeability.[3][4] Ursolic acid is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, signifying both low solubility and low permeability.[5][6] This document provides a detailed overview of various formulation strategies aimed at overcoming these challenges and enhancing the systemic exposure of ursolic acid. It is intended for researchers, scientists, and professionals in the field of drug development.
Challenges to Ursolic Acid Bioavailability
The primary obstacles to achieving therapeutic plasma concentrations of ursolic acid after oral administration are:
-
Low Aqueous Solubility: Ursolic acid is highly lipophilic, making it poorly soluble in gastrointestinal fluids, which is a prerequisite for absorption.[7]
-
Poor Permeability: Its chemical structure limits its ability to passively diffuse across the intestinal epithelium.[4]
-
First-Pass Metabolism: Evidence suggests that ursolic acid may be subject to metabolism by cytochrome P450 enzymes in the gut wall and liver, further reducing the amount of active compound reaching systemic circulation.[8]
Formulation Strategies and Quantitative Data
Several advanced formulation techniques have been explored to improve the oral bioavailability of ursolic acid. The following table summarizes the quantitative pharmacokinetic data from various studies.
| Formulation Strategy | Key Excipients/Method | Animal Model | Fold Increase in Bioavailability (AUC) | Cmax (µg/mL) | Tmax (h) | Reference(s) |
| Nanoparticles | Emulsion Solvent Evaporation | Rat | 2.68 | 3.17 ± 0.06 | 0.5 | [9][10] |
| Nanocrystals | High-Pressure Homogenization | SD Rat | 2.56 | - | - | [3][4] |
| Solid Dispersion | Gelucire 50/13, Silicon Dioxide | - | - | - | - | [11] |
| Coamorphous System | Piperine | Rat | 5.8 | - | - | [8] |
| Phospholipid Complex | Phospholipids (B1166683) (Solvent-assisted grinding) | SD Rat | 4.14 | 0.1838 | - | [12] |
| Phospholipid Complex | Phospholipids (Response Surface Methodology) | Rat | 8.49 | - | - | [13] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Capryol 90, Cremophor EL, PEG 400 | Wistar Rat | 4.12 | - | - | [14] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
This section provides detailed methodologies for the preparation of various ursolic acid formulations.
Ursolic Acid Nanoparticles by Emulsion Solvent Evaporation
This method involves the formation of an emulsion containing the drug and a polymer, followed by the removal of the solvent to precipitate the nanoparticles.
Materials:
-
Ursolic Acid
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
Protocol:
-
Dissolve a specific amount of ursolic acid and PLGA in dichloromethane to form the organic phase.
-
Prepare an aqueous phase by dissolving PVA in deionized water.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at room temperature to allow the dichloromethane to evaporate.
-
Once the solvent has completely evaporated, collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA.
-
Lyophilize the nanoparticles to obtain a dry powder.
Ursolic Acid Nanocrystals by High-Pressure Homogenization
This top-down approach involves reducing the particle size of the drug to the nanometer range.
Materials:
-
Ursolic Acid (micronized)
-
Stabilizer solution (e.g., Poloxamer 188 or TPGS in water)
-
Deionized water
Protocol:
-
Disperse micronized ursolic acid in the stabilizer solution.
-
Subject the suspension to high-pressure homogenization for a specified number of cycles and pressure.
-
Monitor the particle size distribution during the process using a particle size analyzer.
-
Continue homogenization until the desired particle size and a narrow size distribution are achieved.
-
The resulting nanosuspension can be used directly or lyophilized for a solid dosage form.
Ursolic Acid Solid Dispersion by Solvent Evaporation
This method aims to disperse the drug in a hydrophilic carrier at the molecular level.
Materials:
-
Ursolic Acid
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Gelucire 50/13)[11][15]
-
Organic solvent (e.g., Ethanol, Methanol)
Protocol:
-
Dissolve both ursolic acid and the hydrophilic carrier in a suitable organic solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
A thin film will be formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid mass can be pulverized and sieved to obtain a uniform powder.
Ursolic Acid-Phospholipid Complex (Phytosome) Preparation
This technique involves the formation of a complex between the drug and phospholipids to improve its lipophilicity and membrane permeability.
Materials:
-
Ursolic Acid
-
Phosphatidylcholine
-
Aprotic solvent (e.g., Dichloromethane, Acetone)
Protocol:
-
Dissolve ursolic acid and phosphatidylcholine in the aprotic solvent in a specific molar ratio (e.g., 1:1 or 1:2).[16]
-
Reflux the mixture for a specified period (e.g., 2-3 hours).
-
Concentrate the solution using a rotary evaporator until a solid residue is formed.
-
Dry the resulting complex under vacuum.
-
The obtained phytosomes can be further characterized and formulated into suitable dosage forms.
Visualizations
Signaling Pathways Modulated by Ursolic Acid
Ursolic acid exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][17]
Caption: Key signaling pathways modulated by Ursolic Acid.
Experimental Workflow for Formulation Development and Evaluation
The development and evaluation of a novel ursolic acid formulation typically follow a structured workflow.
References
- 1. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Ursolic Acid Nanocrystals for Dissolution Rate and Bioavailability Enhancement: Influence of Different Particle Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Nanoparticles use for Delivering Ursolic Acid in Cancer Therapy: A Scoping Review [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Ursolic acid nanoparticles for oral delivery prepared by emulsion solvent evaporation method: characterization, in vitro evaluation of radical scavenging activity and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid Dispersion of Ursolic Acid in Gelucire 50/13: a Strategy to Enhance Drug Release and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced bioavailability and hepatoprotectivity of optimized ursolic acid-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEM OF URSOLIC ACID: FORMULATION DEVELOPMENT, CHARACTERIZATION, PHARMACOKINETIC AND PHARMACODYNAMIC STUDIES FOR DIABETIC COMPLICATIONS | Semantic Scholar [semanticscholar.org]
- 15. PVP solid dispersions containing Poloxamer 407 or TPGS for the improvement of ursolic acid release - ProQuest [proquest.com]
- 16. Bioactive Compounds Formulated in Phytosomes Administered as Complementary Therapy for Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application of Ursane Triterpenoids in Anticancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane triterpenoids, a class of pentacyclic triterpenoids, are ubiquitously found in medicinal plants and have garnered significant attention in oncology for their potent anticancer properties.[1][2] These natural compounds exhibit a wide spectrum of biological activities, including the induction of apoptosis, inhibition of tumor cell proliferation and metastasis, and modulation of various oncogenic signaling pathways.[3][4] Key members of this family, such as ursolic acid, asiatic acid, and madecassic acid, have demonstrated efficacy against a multitude of cancer types, making them promising candidates for the development of novel anticancer therapeutics.[5][6][7] Their relatively low toxicity towards normal cells further enhances their therapeutic potential.[8] This document provides detailed application notes on the anticancer properties of these compounds, summarizes their in vitro efficacy, and offers standardized protocols for their evaluation.
Featured this compound Triterpenoids and Their Anticancer Activity
Ursolic Acid (UA)
Ursolic acid is one of the most extensively studied this compound triterpenoids, with demonstrated anticancer activity against a wide range of human cancer cell lines, including those of the breast, colon, and lung.[5][9] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[10]
Asiatic Acid (AA)
Asiatic acid, a major constituent of Centella asiatica, has shown significant anticancer effects by inhibiting cell proliferation, inducing apoptosis, and preventing invasion and metastasis.[4] It has been shown to be effective against ovarian, lung, and cholangiocarcinoma cells, often by targeting signaling pathways like PI3K/Akt/mTOR.[7][11]
Madecassic Acid (MA)
Madecassic acid, another active component from Centella asiatica, exhibits promising anticancer activities.[6] Studies have shown its ability to induce apoptosis and modulate the immune response in the context of colon cancer.[12] Derivatives of madecassic acid have also been synthesized and evaluated, showing broad-spectrum cytotoxic activities against various cancer cell lines.[13][14][15][16]
Data Presentation: In Vitro Cytotoxicity of this compound Triterpenoids
The following tables summarize the half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of ursolic acid, asiatic acid, and madecassic acid and their derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Ursolic Acid and Its Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Incubation Time (h) | Reference |
| Ursolic Acid | HCT116 | Colorectal Cancer | 37.2 | 24 | [9] |
| Ursolic Acid | HCT-8 | Colorectal Cancer | 25.2 | 24 | [9] |
| Ursolic Acid | HCT116 | Colorectal Cancer | 28.0 | 48 | [9] |
| Ursolic Acid | HCT-8 | Colorectal Cancer | 19.4 | 48 | [9] |
| Ursolic Acid | SUM149PT | Breast Cancer | 8-10 | 48 | [5] |
| Ursolic Acid | HCC1937 | Breast Cancer | 8-10 | 48 | [5] |
| FZU3010 (UA Derivative) | SUM149PT | Breast Cancer | 4-6 | 48 | [5] |
| FZU3010 (UA Derivative) | HCC1937 | Breast Cancer | 4-6 | 48 | [5] |
| UA Derivative 11 | HT29 | Colon Adenocarcinoma | 8 | Not Specified | [1] |
| UA Derivative 12 | HepG2 | Hepatoma | Not Specified | Not Specified | [1] |
| UA Derivative 12 | AGS | Gastric Carcinoma | Not Specified | Not Specified | [1] |
| UA Derivative 12 | HT29 | Colorectal Carcinoma | Not Specified | Not Specified | [1] |
| UA Derivative 12 | PC3 | Prostatic Carcinoma | Not Specified | Not Specified | [1] |
| UA Derivative 14 | MGC803 | Human Gastric Cancer | 2.50 ± 0.25 | Not Specified | [1] |
| UA Derivative 14 | Bcap37 | Human Breast Cancer | 9.24 ± 0.53 | Not Specified | [1] |
| UA Derivative 15 | MGC803 | Human Gastric Cancer | 4.53 | Not Specified | [1] |
| UA Derivative 16 | 518A2, A2780, A549, FaDu, HT29, MCF-7 | Various | 2.5 - 6.4 | Not Specified | [8] |
| UA Derivative 36 | A549 | Lung Cancer | 5.22 - 8.95 | Not Specified | [1] |
| UA Derivative 50 | HepG2 | Hepatocarcinoma | 1.26 ± 0.17 | Not Specified | [8] |
| UA Derivative 52 | HT-29 | Colorectal Cancer | 4.28 | Not Specified | [8] |
| Corosolic Acid-F16 Conjugate | A549 | Lung Cancer | 1.9 | 48 | [17] |
| Ursolic Acid | A549 | Lung Cancer | 68.9 | 48 | [17] |
Table 2: Anticancer Activity of Asiatic Acid and Its Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Incubation Time (h) | Reference |
| Asiatic Acid | SKOV3 | Ovarian Cancer | ~20 (40 µg/mL) | 48 | [7] |
| Asiatic Acid | OVCAR-3 | Ovarian Cancer | ~20 (40 µg/mL) | 72 | [7] |
| Asiatic Acid | A549 | Non-Small Cell Lung Cancer | 64.52 ± 2.49 | Not Specified | [18] |
| Asiatic Acid | H1975 | Non-Small Cell Lung Cancer | 36.55 ± 0.86 | Not Specified | [18] |
Table 3: Anticancer Activity of Madecassic Acid and Its Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Incubation Time (h) | Reference |
| Madecassic Acid Derivative 5 | KB | Mouth Carcinoma | 3.57 - 6.32 | Not Specified | [13] |
| Madecassic Acid Derivative 5 | HepG2 | Hepatocellular Carcinoma | 3.57 - 6.32 | Not Specified | [13] |
| Madecassic Acid Derivative 12 | KB | Mouth Carcinoma | 3.57 - 6.32 | Not Specified | [13] |
| Madecassic Acid Derivative 12 | HepG2 | Hepatocellular Carcinoma | 3.57 - 6.32 | Not Specified | [13] |
| Madecassic Acid Derivative 29 | 26 different cell lines | Various | 0.3 - 0.9 | Not Specified | [13][14][15][16] |
| EK-9 (MA Derivative) | HL-60 (TB) | Leukemia | 3.10 | Not Specified | [13] |
| EK-9 (MA Derivative) | RPMI-8226 | Leukemia | 3.74 | Not Specified | [13] |
| EK-9 (MA Derivative) | K-562 | Leukemia | 5.07 | Not Specified | [13] |
Mandatory Visualizations
Signaling Pathways
// Edges this compound -> PI3K [label="inhibits", color="#EA4335", fontcolor="#202124"]; this compound -> NFkB [label="inhibits", color="#EA4335", fontcolor="#202124"]; this compound -> MAPK [label="modulates", color="#34A853", fontcolor="#202124"]; this compound -> ROS [label="induces", color="#34A853", fontcolor="#202124"];
RTK -> PI3K [color="#34A853", arrowhead=vee]; PI3K -> Akt [color="#34A853", arrowhead=vee]; Akt -> mTOR [color="#34A853", arrowhead=vee]; mTOR -> Proliferation_Inhibition [label="leads to", color="#4285F4", fontcolor="#202124", style=dashed];
NFkB -> Proliferation_Inhibition [label="promotes\n(inhibited)", color="#EA4335", fontcolor="#202124", style=dashed]; NFkB -> Metastasis_Inhibition [label="promotes\n(inhibited)", color="#EA4335", fontcolor="#202124", style=dashed]; IkB -> NFkB [label="inhibits", color="#34A853", arrowhead=tee]; this compound -> IkB [label="stabilizes", color="#34A853", fontcolor="#202124"];
ROS -> Mitochondrion [label="damages", color="#EA4335", fontcolor="#202124"]; Mitochondrion -> Caspases [label="activates", color="#34A853", fontcolor="#202124"]; Caspases -> Apoptosis [label="executes", color="#EA4335", fontcolor="#202124"]; MAPK -> Apoptosis [label="can induce", color="#34A853", fontcolor="#202124", style=dashed]; }
Caption: Anticancer signaling pathways modulated by this compound triterpenoids.
Experimental Workflow
// Edges start -> treatment [color="#5F6368"]; treatment -> viability [color="#5F6368"]; treatment -> apoptosis [color="#5F6368"]; treatment -> migration [color="#5F6368"]; treatment -> protein_exp [color="#5F6368"];
viability -> data_analysis [color="#5F6368"]; apoptosis -> data_analysis [color="#5F6368"]; migration -> data_analysis [color="#5F6368"]; protein_exp -> data_analysis [color="#5F6368"];
data_analysis -> end [color="#5F6368"]; }
Caption: General experimental workflow for evaluating anticancer activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound triterpenoids on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound triterpenoid (B12794562) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound triterpenoid in complete culture medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (TUNEL Assay)
This protocol is for detecting DNA fragmentation associated with apoptosis.
Materials:
-
TUNEL assay kit (commercially available)
-
Cells cultured on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Culture and treat cells with the this compound triterpenoid as desired.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS and add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) to the cells. Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Staining and Mounting: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualization: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (or another color depending on the label used).
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound triterpenoids on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and complete medium
-
This compound triterpenoid
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, starve the cells in a serum-free medium for 18-24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. In the lower chamber, add 600 µL of complete medium (containing a chemoattractant like 10% FBS).
-
Cell Seeding: Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of the Transwell insert. Add the this compound triterpenoid at the desired concentrations to the upper chamber.
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to dry. Count the number of migrated cells in several random fields under a microscope.
Protein Expression Analysis (Western Blot)
This protocol is for detecting changes in the expression of specific proteins involved in signaling pathways affected by this compound triterpenoids.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the this compound triterpenoid for the desired time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and then add the chemiluminescent substrate.
-
Imaging: Detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-type pentacyclic triterpenoids as useful platforms to discover anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel synthetic ursolic acid derivative inhibits growth and induces apoptosis in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma [mdpi.com]
- 7. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibitory Effect and Mechanism of Ursolic Acid on Cisplatin-Induced Resistance and Stemness in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic activity of madecassic acid–silybin conjugate compounds in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugation of Triterpenic Acids of this compound and Oleanane Types with Mitochondria-Targeting Cation F16 Synergistically Enhanced Their Cytotoxicity against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
High-Throughput Screening of Ursane Libraries for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane-type pentacyclic triterpenoids are a class of natural products that have garnered significant attention in drug discovery due to their broad spectrum of biological activities. Found in numerous medicinal plants, compounds such as ursolic acid, asiatic acid, and boswellic acid, along with their synthetic derivatives, have demonstrated promising anticancer, anti-inflammatory, and other therapeutic properties.[1][2][3][4] High-throughput screening (HTS) of this compound libraries offers a powerful approach to systematically evaluate these compounds and identify novel drug candidates. This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound libraries, focusing on key assays for cytotoxicity and anti-inflammatory activity.
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of representative this compound-type triterpenoids and their derivatives. This data is crucial for understanding structure-activity relationships (SAR) and for selecting promising candidates for further development.
Table 1: Cytotoxicity of Ursolic Acid Derivatives against Various Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | PC-3 (Prostate) | >100 | [5] |
| Ursolic Acid | THP-1 (Leukemia) | 48.3 | [5] |
| Ursolic Acid | HeLa (Cervical) | 36.5 | [5] |
| Ursolic Acid | A-549 (Lung) | 89.2 | [5] |
| Compound 36 | A549 (Lung) | 5.22 - 8.95 | [6] |
| Compound 54 | MDA-MB-231 (Breast) | 0.61 | [6] |
| Compound 54 | HeLa (Cervical) | 0.36 | [6] |
| Compound 16 | A2780 (Ovarian) | 2.5 - 6.4 | [7] |
| Compound 15 | HepG2 (Liver) | 5.40 | [7] |
| Compound 26 | A375 (Melanoma) | 1.5 | [7] |
| Compound 27 | A2780 (Ovarian) | 1.7 | [7] |
| l-seryloxy-UA | MCF-7 (Breast) | Micromolar range | [8] |
| l-prolyloxy-UA | MDA-MB-231 (Breast) | Micromolar range | [8] |
Table 2: Cytotoxicity of Boswellic Acid Derivatives
| Compound/Derivative | Cell Line | IC50/EC50 (µM) | Reference |
| 11-keto-β-boswellic acid (KBA) | L6 (Rat myoblasts) | 91 | [9] |
| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | L6 (Rat myoblasts) | 33 | [9] |
| β-boswellic acid | L6 (Rat myoblasts) | 14 | [9] |
| 3-O-acetyl-β-boswellic acid | L6 (Rat myoblasts) | 28 | [9] |
| α-boswellic acid | L6 (Rat myoblasts) | 21 | [9] |
| 3-O-acetyl-α-boswellic acid | L6 (Rat myoblasts) | 24 | [9] |
| Difluoromethylester of 3-O-acetyl-11-keto-β-boswellic acid | MCF-7 (Breast) | 6.5 | [10] |
| Boswellia Serrata Extract 1 | HepG2 (Liver) | 1.58 µg/mL | [11] |
| Boswellia Serrata Extract 1 | HCT 116 (Colon) | 0.12 µg/mL | [11] |
| Boswellia Serrata Extract 2 | HepG2 (Liver) | 5.82 µg/mL | [11] |
| Boswellia Serrata Extract 2 | HCT 116 (Colon) | 6.59 µg/mL | [11] |
Table 3: Anti-Inflammatory Activity of Asiatic Acid and Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Asiatic Acid | COX-2 Inhibition | 120.17 | [12] |
| Raw Extract Centella asiatica (RECA) | Acetylcholinesterase Inhibition | 31.09 µg/mL | [13] |
| Asiaticoside | IL-1β Docking | -11.9288 (Binding Energy kcal/mol) | [14] |
| Madasiatic acid | IL-1β Docking | -11.3074 (Binding Energy kcal/mol) | [14] |
| Asiatic acid | IL-6 Docking | -9.8244 (Binding Energy kcal/mol) | [14] |
| Madecassic acid | IL-6 Docking | -9.7071 (Binding Energy kcal/mol) | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format, typically in 96- or 384-well plates.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound compounds in complete medium. A typical concentration range would be from 0.1 to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO in medium) and untreated control wells.
-
Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Anti-Inflammatory Assay: NF-κB Nuclear Translocation
Objective: To identify this compound derivatives that inhibit the activation of the NF-κB signaling pathway by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Principle: This is a high-content imaging-based assay. In unstimulated cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent like TNF-α, p65 translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.
Materials:
-
HUVEC or HeLa cells
-
Complete cell culture medium
-
TNF-α (Tumor Necrosis Factor-alpha)
-
This compound library compounds
-
384-well black, clear-bottom imaging plates
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed 2,500 cells per well in a 384-well imaging plate and incubate overnight.[15]
-
-
Compound Treatment and Stimulation:
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.[15]
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[15]
-
Block with 1% BSA for 1 hour.[15]
-
Incubate with anti-NF-κB p65 primary antibody overnight at 4°C.[15]
-
Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour in the dark.[15]
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear translocation of NF-κB p65. The ratio of nuclear to cytoplasmic fluorescence intensity of the p65 signal is a common metric.
-
Identify compounds that significantly inhibit TNF-α-induced NF-κB translocation.
-
Target-Based Enzymatic Assay: Cyclooxygenase-2 (COX-2) Inhibition
Objective: To identify this compound derivatives that directly inhibit the enzymatic activity of COX-2, a key enzyme in the inflammatory pathway.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), which is then reduced to PGH2. During this process, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
This compound library compounds
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
Heme
-
Diluted COX-2 enzyme
-
This compound compound or vehicle control
-
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at 37°C to allow the compounds to interact with the enzyme.[17]
-
-
Reaction Initiation:
-
Add arachidonic acid to each well to start the reaction.[17]
-
-
Signal Detection:
-
Immediately add TMPD to each well.
-
Measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.[18]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound relative to the vehicle control.
-
Calculate the IC50 value for active compounds.
-
Mandatory Visualizations
Experimental Workflow for High-Throughput Screening of this compound Libraries
Caption: High-throughput screening workflow for this compound libraries.
Key Signaling Pathways Modulated by this compound Triterpenoids
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound triterpenoids.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound triterpenoids.
References
- 1. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Stability Analysis of the Asiatic Acid-COX-2 Complex Using 100 ns Molecular Dynamic Simulations and Its Selectivity against COX-2 as a Potential Anti-Inflammatory Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmainfo.in [pharmainfo.in]
- 15. benchchem.com [benchchem.com]
- 16. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. korambiotech.com [korambiotech.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyhydroxylated Ursane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of polyhydroxylated ursane-type triterpenoids, a class of natural products with significant therapeutic potential. The hydroxylation of the this compound skeleton can dramatically modulate the biological activity of these compounds, making targeted synthesis a key area of research in drug discovery. This document outlines two primary strategies for introducing hydroxyl groups into the this compound scaffold: biotransformation and chemical synthesis, with a focus on ursolic acid as a readily available starting material.
Introduction to this compound-Type Triterpenoids
This compound-type triterpenoids are a class of pentacyclic triterpenoids derived from the cyclization of squalene.[1] Ursolic acid, a prominent member of this family, is widely distributed in medicinal plants and possesses a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] However, its therapeutic applications can be limited by poor solubility and bioavailability.[2] The introduction of multiple hydroxyl groups onto the this compound skeleton is a key strategy to enhance the pharmacological profile of these compounds.[3]
Synthetic Strategies
The synthesis of polyhydroxylated this compound-type triterpenoids can be broadly categorized into two main approaches: biotransformation and chemical synthesis. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are also emerging as a powerful strategy.[4][5]
1. Biotransformation: This technique utilizes whole microbial cells or isolated enzymes to catalyze the regioselective and stereoselective hydroxylation of the triterpenoid (B12794562) scaffold. This method is advantageous for its mild reaction conditions and high selectivity, often mimicking the biosynthetic pathways found in plants.[6] Common microorganisms used for this purpose include fungi and bacteria.[3]
2. Chemical Synthesis: This approach involves the use of chemical reagents to introduce hydroxyl groups. Methods include C-H oxidation, derivatization of existing functional groups, and total synthesis. While chemical synthesis offers broad flexibility, achieving high regioselectivity and stereoselectivity on a complex scaffold like the this compound skeleton can be challenging.[2][7]
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of their efficacy.
Table 1: Microbial Transformation of Ursolic Acid and its Derivatives
| Microorganism | Substrate | Product(s) | Yield (%) | Reference |
| Streptomyces griseus ATCC 13273 | Ursolic Acid | 3β-hydroxy-urs-12-ene-28,30-dioic acid, 3β,24-dihydroxy-urs-12-ene-28,30-dioic acid | >30.0 | [3] |
| Penicillium adametzi | Ursolic Acid | 3β, 21α-dihydroxyl-ursolic acid-28-O-β-D-glucopyranoside | Not specified | [8] |
| Alternaria longipes AS 3.2875 | Ursolic Acid | 2α, 3β-dihydroxy ursolic acid 28-O-β-D-glucopyranosyl ester, 3β, 21β dihydroxy ursolic acid 28-O-β-D-glucopyranosyl ester | Not specified | [8] |
Table 2: Chemical Synthesis of Corosolic Acid (2α-hydroxyursolic acid)
| Method | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| Oxidation and Reduction | Ursolic Acid | Oxidizing agent, lead tetra-acetate, reducing agent | High | [9][10] |
| Acetoxylation and Reduction | 3-oxo-ursolic acid | Lead tetra-acetate, reducing agent | Not specified | [10] |
Experimental Protocols
Protocol 1: General Procedure for Microbial Hydroxylation of Ursolic Acid
This protocol provides a general framework for the biotransformation of ursolic acid using a selected microorganism. Specific parameters such as incubation time and media composition should be optimized for the chosen microbial strain.
Materials:
-
Ursolic acid
-
Selected microorganism (e.g., Streptomyces griseus ATCC 13273)
-
Appropriate culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607)/methanol mixture)
Procedure:
-
Culture Preparation: Inoculate the selected microorganism into a suitable liquid medium and incubate under optimal conditions (e.g., temperature, shaking speed) to obtain a seed culture.
-
Substrate Addition: Prepare a stock solution of ursolic acid in DMSO. Add the substrate solution to the microbial culture. A typical final concentration of the substrate is in the range of 0.04 g/L.[3][7]
-
Incubation: Continue the incubation of the culture with the substrate for a predetermined period (e.g., 72 hours).[7] Monitor the transformation periodically by TLC or HPLC analysis of small aliquots of the culture extract.
-
Extraction: After the incubation period, extract the entire culture broth with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the products.
-
Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The resulting crude extract can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of chloroform and methanol) to isolate the hydroxylated products.[7][8]
-
Characterization: Elucidate the structures of the purified compounds using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (HR-MS).[11][12]
Protocol 2: Chemical Synthesis of Corosolic Acid from Ursolic Acid
This protocol describes a three-step chemical synthesis of corosolic acid (2α-hydroxyursolic acid) from ursolic acid.
Materials:
-
Ursolic acid
-
Oxidizing agent (e.g., Jones reagent, PCC)
-
Lead tetraacetate
-
Reducing agent (e.g., sodium borohydride)
-
Appropriate solvents (e.g., acetone, acetic acid, benzene)
-
Silica gel for column chromatography
-
Recrystallization solvents (e.g., ethyl acetate, n-hexane)
Procedure:
-
Step 1: Oxidation of Ursolic Acid: Dissolve ursolic acid in a suitable solvent (e.g., acetone). Add an oxidizing agent to convert the 3β-hydroxyl group to a carbonyl group, yielding 3-oxo-ursolic acid. Monitor the reaction by TLC. After completion, work up the reaction and purify the product.[10]
-
Step 2: Acetoxylation: React the 3-oxo-ursolic acid with lead tetraacetate in a suitable solvent system (e.g., a mixture of acetic acid and benzene) to introduce an acetoxy group at the C-2α position, yielding 2α-acetoxy-3-oxo-ursolic acid.[10]
-
Step 3: Reduction: Reduce the 2α-acetoxy-3-oxo-ursolic acid using a suitable reducing agent (e.g., sodium borohydride) to convert the 3-oxo group to a 3β-hydroxyl group and the 2α-acetoxy group to a 2α-hydroxyl group, yielding corosolic acid.[10]
-
Purification: Purify the crude corosolic acid by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to obtain the pure product.[10]
-
Characterization: Confirm the structure and purity of the synthesized corosolic acid using spectroscopic methods (NMR, MS) and HPLC.[9]
Visualizations
Diagram 1: General Workflow for Biotransformation of this compound-Type Triterpenoids
Caption: Workflow for microbial synthesis of polyhydroxylated triterpenoids.
Diagram 2: Logical Relationship of Synthetic Strategies
Caption: Comparison of strategies for synthesizing polyhydroxylated triterpenoids.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemoenzymatic Synthesis - ChemistryViews [chemistryviews.org]
- 5. Chemoenzymatic Synthesis of the Cyclopiane Family of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective biotransformation of this compound triterpenes by Streptomyces griseus ATCC 13273 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01811H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US7071229B2 - Process for producing corosolic acid - Google Patents [patents.google.com]
- 10. CN101805389A - Preparation method of corosolic acid - Google Patents [patents.google.com]
- 11. Purification, Molecular Docking and Cytotoxicity Evaluation of Bioactive Pentacyclic Polyhydroxylated Triterpenoids from Salvia urmiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic Polyhydroxylated Oleanane Triterpenoids from Cissampelos pareira var. hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Ursane Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of ursane triterpenoids.
Frequently Asked Questions (FAQs)
Q1: Why do this compound triterpenoids exhibit low water solubility?
A1: this compound triterpenoids are lipophilic compounds characterized by a pentacyclic structure.[1] Their high molecular weight and the presence of multiple nonpolar hydrocarbon rings contribute to their poor solubility in aqueous solutions.[2][3] This inherent hydrophobicity hinders their dissolution and, consequently, their bioavailability and therapeutic efficacy.[4][5]
Q2: What are the primary consequences of low aqueous solubility for this compound triterpenoid (B12794562) research?
A2: The primary consequences of low aqueous solubility include:
-
Reduced Bioavailability: Poor dissolution in gastrointestinal fluids leads to low absorption and limited systemic exposure after oral administration.[2][5]
-
Challenges in Formulation: Difficulty in developing aqueous-based formulations for in vitro and in vivo studies, as well as for final drug products.[6]
-
Inconsistent Experimental Results: Variability in biological assay results due to precipitation of the compound in aqueous cell culture media or buffers.
-
Limited Therapeutic Potential: The full therapeutic potential of these compounds may not be realized due to suboptimal drug concentrations at the target site.[7]
Q3: What are the main strategies to improve the aqueous solubility of this compound triterpenoids?
A3: A variety of techniques can be employed to enhance the solubility of this compound triterpenoids. These can be broadly categorized as:
-
Physical Modifications: Particle size reduction (micronization and nanosuspensions), solid dispersions, and complexation.[8][9]
-
Formulation-Based Approaches: Use of co-solvents, surfactants, and lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[6][9]
-
Nanotechnology-Based Drug Delivery Systems: Encapsulation or conjugation with nanocarriers such as nanoparticles, liposomes, and dendrimers.[7][10]
-
Chemical Modifications: Synthesis of more soluble prodrugs or derivatives.[1][8]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays
Symptoms:
-
Visible precipitate or cloudiness in the well plate or test tube.
-
Inconsistent or non-reproducible assay results.
-
Low signal-to-noise ratio in colorimetric or fluorometric assays.
Possible Causes:
-
The concentration of the this compound triterpenoid exceeds its solubility limit in the aqueous buffer.
-
The solvent used to dissolve the stock solution (e.g., DMSO) is not sufficiently diluted in the final assay medium, leading to compound precipitation.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Use of Co-solvents | Prepare the final working solution with a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) in the aqueous buffer.[11] Ensure the final solvent concentration is compatible with the assay and does not affect cell viability or enzyme activity. | Simple and cost-effective. | May interfere with biological assays at higher concentrations. |
| Complexation with Cyclodextrins | Prepare an inclusion complex of the this compound triterpenoid with a cyclodextrin (B1172386) (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).[12] This can be achieved by co-evaporation, freeze-drying, or kneading methods. The complex can then be dissolved in the aqueous buffer. | Significant solubility enhancement.[13] Masks the hydrophobic nature of the drug. | May alter the effective concentration of the free drug available for interaction. |
| Micellar Solubilization with Surfactants | Incorporate a non-ionic surfactant (e.g., Tween 80, Pluronic F68) at a concentration above its critical micelle concentration (CMC) into the aqueous buffer before adding the triterpenoid stock solution.[9] | Effective for highly lipophilic compounds. | Can interfere with cell membranes and certain biological assays. |
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Symptoms:
-
Low plasma concentrations of the this compound triterpenoid after oral administration.
-
High inter-individual variability in pharmacokinetic profiles.
-
Poor correlation between the administered dose and systemic exposure.
Possible Causes:
-
Poor dissolution of the compound in the gastrointestinal tract.[5]
-
First-pass metabolism in the liver.
Solutions:
| Solution | Description | Key Advantages |
| Nanocrystals | Reduce the particle size of the this compound triterpenoid to the nanometer range using techniques like high-pressure homogenization.[5] This increases the surface area for dissolution. | Increases dissolution velocity and saturation solubility, leading to improved bioavailability.[5] |
| Solid Dispersions | Disperse the this compound triterpenoid in a hydrophilic polymer matrix (e.g., PVP, PEG) to create an amorphous solid dispersion.[14] This can be prepared by solvent evaporation or hot-melt extrusion. | Enhances wettability and dissolution rate by preventing recrystallization.[14][15] |
| Nanoformulations (e.g., Nanoparticles, Liposomes) | Encapsulate the this compound triterpenoid within a nanocarrier system.[7] This protects the drug from degradation and can enhance absorption. | Improves solubility, stability, and can provide targeted delivery.[7][10] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formulate the this compound triterpenoid in an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., gastrointestinal fluids).[6] | Enhances solubility and permeability, leading to more consistent absorption. |
Experimental Protocols
Protocol 1: Preparation of Ursolic Acid-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of Ursolic Acid (UA) through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Ursolic Acid (UA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Distilled water
-
Rotary evaporator
-
Freeze-dryer
Methodology (Co-evaporation Method):
-
Dissolve a 1:1 molar ratio of UA and HP-β-CD in a minimal amount of methanol.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Reconstitute the resulting solid with a small amount of distilled water and freeze-dry for 48 hours to obtain a fine powder of the UA-HP-β-CD inclusion complex.
-
Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm inclusion.
Protocol 2: Preparation of this compound Triterpenoid-Loaded Nanoparticles
Objective: To formulate a nanoparticle-based delivery system for an this compound triterpenoid to improve its aqueous dispersibility and bioavailability.
Materials:
-
This compound Triterpenoid (e.g., Asiatic Acid)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer
Methodology (Solvent Evaporation Technique):
-
Dissolve the this compound triterpenoid and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the organic phase to the aqueous phase dropwise under constant stirring to form a coarse oil-in-water emulsion.
-
Homogenize the coarse emulsion using a probe sonicator or high-pressure homogenizer to form a nanoemulsion.
-
Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for long-term storage.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Ursolic Acid
| Technique | Fold Increase in Solubility (approx.) | Reference |
| Nanofibers with HPBCD | > 1000-fold | [13] |
| Dendrimer Nanoparticles | 1868-fold | [16] |
| Nanocrystals | Significantly increased dissolution rate | [5] |
Table 2: Pharmacokinetic Parameters of Ursolic Acid Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Coarse Suspension | - | - | 100 | [5] |
| Microcrystals | - | - | 140 | [5] |
| Nanocrystals | - | - | 256 | [5] |
Visualizations
Caption: Workflow for developing and evaluating solubility-enhanced this compound triterpenoid formulations.
Caption: Logical relationship between the problem, consequences, and solutions for low this compound triterpenoid solubility.
References
- 1. Biotransformation of Oleanane and this compound Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sct.ageditor.ar [sct.ageditor.ar]
- 16. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization [mdpi.com]
Troubleshooting inconsistent results in ursane cytotoxicity assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in ursane cytotoxicity assays.
Troubleshooting Guide
Inconsistent results in this compound cytotoxicity assays can arise from a variety of factors, from the inherent properties of the compounds to subtle variations in experimental technique. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true cytotoxic effect of an this compound compound.
| Potential Cause | Recommended Solution |
| Incomplete Compound Solubilization | This compound triterpenoids often have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation after dilution. Consider using a shaker to aid dissolution.[1] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension by gently mixing before and during plating. Pipette carefully and consistently into each well. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique. When performing serial dilutions, change pipette tips between each concentration to avoid carryover. |
| Presence of Bubbles | Bubbles can interfere with absorbance or fluorescence readings. Gently tap the plate or use a sterile needle to pop any bubbles before incubation or reading. |
Problem 2: IC50 Value Differs Significantly from Published Data
Discrepancies between your IC50 values and those reported in the literature can be perplexing. Several factors can contribute to these differences.
| Potential Cause | Recommended Solution |
| Cell Line Specificity | Different cancer cell lines can exhibit vastly different sensitivities to the same compound.[2][3][4] Ensure you are using the exact same cell line, including the specific strain, as the reference study. |
| Cell Health and Passage Number | The health and passage number of your cells can significantly impact their response to cytotoxic agents. Use cells with a low passage number and ensure they are in the logarithmic growth phase before seeding for an experiment. |
| Assay Type | Different cytotoxicity assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[5] Results from different assay types are not always directly comparable. |
| Vehicle/Solvent Concentration | High concentrations of solvents like DMSO can be cytotoxic to cells.[6] Always include a vehicle control with the highest concentration of solvent used in your experiment to account for any solvent-induced toxicity. |
| Incubation Time | The duration of compound exposure can significantly affect the IC50 value. Ensure your incubation time matches that of the reference study. |
Problem 3: Absorbance/Fluorescence Signal Higher Than Control
An unexpected increase in signal compared to the untreated control can indicate a problem with the assay or an unexpected biological effect.
| Potential Cause | Recommended Solution |
| Increased Cell Proliferation | At certain concentrations, some compounds can stimulate cell proliferation, leading to a higher signal in viability assays.[7] This is a valid biological result but should be confirmed with cell counting or other proliferation assays. |
| Assay Interference | The this compound compound itself may interfere with the assay reagents. For example, it could reduce the MTT reagent directly or have inherent fluorescent properties. Run a cell-free control with the compound and assay reagents to check for interference. |
| Cell Clumping | Inaccurate cell counting due to clumping can lead to seeding more cells than intended in treated wells.[7] Ensure a single-cell suspension before seeding. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound-type triterpenoids for cytotoxicity assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound-type triterpenoids.[6][8][9][10][11] It is crucial to use the minimal amount of DMSO necessary to dissolve the compound, as high concentrations can be toxic to cells.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q2: How can I be sure my this compound compound is not precipitating in the culture media?
A2: After diluting your stock solution into the cell culture medium, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). You can also measure the turbidity of the solution using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[1] If precipitation is an issue, you may need to try a different solvent, use a solubilizing agent, or reduce the final concentration of your compound.
Q3: Why are my MTT and LDH assay results for the same this compound compound different?
A3: MTT and LDH assays measure different aspects of cell health. The MTT assay is a measure of metabolic activity, reflecting the function of mitochondrial dehydrogenases.[12][13][14] The LDH assay, on the other hand, measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, which is an indicator of cell death.[15][16][17][18] A compound could, for example, inhibit mitochondrial function without immediately causing cell membrane rupture, leading to a decrease in the MTT signal but no change in the LDH signal.
Q4: Can the passage number of my cell line affect the cytotoxicity results?
A4: Yes, the passage number can have a significant impact on the phenotype and drug response of a cell line.[5] High passage numbers can lead to genetic drift and changes in cellular characteristics. It is recommended to use cells with a low passage number and to regularly check for mycoplasma contamination to ensure consistent and reproducible results.
Q5: What are some common this compound-type triterpenoids and their reported cytotoxic activities?
A5: Several this compound-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The table below summarizes some examples.
| This compound Compound | Cell Line | IC50 (µM) | Reference |
| Salvurmin A | A549 | 35.6 ± 1.5 | [19] |
| Salvurmin B | A549 | 19.2 ± 0.8 | [19] |
| Urmiensolide B | MCF-7 | 2.8 | [20] |
| Urmiensic acid | MCF-7 | 1.6 | [20] |
| Ursolic Acid Derivative (U5) | AGS | Potent Activity | [8] |
| Corosolic Acid | C6 Glioma & A431 Carcinoma | Cytotoxic at 10 µM | [21] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard MTT assay procedures.[12][13][14][22][23]
Materials:
-
This compound compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background noise.
-
LDH Cytotoxicity Assay Protocol
This protocol is based on the principles of commercially available LDH assay kits.[15][16][17]
Materials:
-
This compound compound stock solution (in DMSO)
-
Cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the this compound compound.
-
Include the following controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis solution provided in the kit)
-
Background control (medium only)
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[24]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[17]
-
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Visualizations
Caption: A troubleshooting workflow for inconsistent this compound cytotoxicity assays.
Caption: A generalized workflow for MTT and LDH cytotoxicity assays.
Caption: A simplified diagram of a potential apoptosis signaling pathway affected by this compound triterpenoids.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. bsiranosian.com [bsiranosian.com]
- 3. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activities of naturally occurring oleanane-, this compound-, and lupane-type triterpenes on HepG2 and AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of Triterpenic Acids of this compound and Oleanane Types with Mitochondria-Targeting Cation F16 Synergistically Enhanced Their Cytotoxicity against Tumor Cells [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. invivogen.com [invivogen.com]
- 16. ozbiosciences.com [ozbiosciences.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. tribioscience.com [tribioscience.com]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. New this compound triterpenoids from Salvia urmiensis Bunge: Absolute configuration and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction Yield of Ursane Compounds from Plant Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of ursane compounds, such as ursolic acid and oleanolic acid, from various plant materials.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound compounds, offering potential causes and actionable solutions to enhance yield and purity.
| Problem | Potential Cause | Solution |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for the target this compound compounds in your specific plant matrix. | This compound triterpenoids are generally soluble in organic solvents like methanol (B129727), ethanol (B145695), and ethyl acetate. Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and varying concentrations of aqueous ethanol (e.g., 50-95%) to determine the most effective solvent system for your material. |
| Suboptimal Extraction Temperature: Excessively high temperatures can lead to the degradation of heat-sensitive this compound compounds, while low temperatures may result in incomplete extraction. | The ideal temperature balances yield maximization and compound integrity. For instance, in some microwave-assisted extractions (MAE), temperatures around 80°C have been found to be effective, while higher temperatures can cause degradation. For ultrasound-assisted extraction (UAE), optimal temperatures may be lower, around 40-60°C. | |
| Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete diffusion of the compounds from the plant material into the solvent. | The optimal time varies with the extraction method. MAE and UAE are generally much faster than traditional methods. For MAE, optimal times can be as short as a few minutes, while for UAE, it might range from 30 to 60 minutes. For Soxhlet extraction, the process can take several hours. | |
| Inadequate Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution before all the target compounds are extracted. | Increasing the solvent-to-solid ratio can enhance extraction efficiency by increasing the concentration gradient. Common ratios range from 1:10 to 1:30 (g/mL). However, an excessively large volume will require more energy for solvent removal. | |
| Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration and surface area contact. | The plant material should be dried to reduce moisture content and ground into a fine, uniform powder to increase the surface area available for extraction. | |
| High Impurity Content | Co-extraction of Unwanted Compounds: The chosen solvent may also be effective at dissolving other compounds like pigments (chlorophylls), waxes, and lipids, which contaminate the final extract. | A preliminary defatting step using a non-polar solvent like n-hexane can be performed before the main extraction to remove lipids and waxes. Alternatively, liquid-liquid partitioning of the crude extract between an immiscible polar and non-polar solvent can help separate compounds based on polarity. |
| Presence of Pigments: Chlorophyll and other pigments are common impurities in plant extracts. | Alkaline extraction methods can be employed to yield pigment-free extracts. Column chromatography using adsorbents like silica (B1680970) gel or activated charcoal can also be effective in removing pigments. | |
| Compound Degradation | Exposure to High Temperatures: this compound compounds can be sensitive to heat, leading to degradation during high-temperature extraction or solvent evaporation. | Utilize modern extraction techniques like UAE and MAE which often operate at lower temperatures and for shorter durations. When removing the solvent, use a rotary evaporator under reduced pressure to keep the temperature low. |
| Exposure to Light or Air: Prolonged exposure to light and air can lead to oxidative degradation of the extracted compounds. | Protect the extract from light by using amber-colored glassware or by wrapping containers in aluminum foil. Store the final extract under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound compounds?
There is no single "best" method, as the optimal technique depends on the specific plant material, the target compounds, and available resources. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their higher efficiency, shorter extraction times, and reduced solvent consumption compared to conventional methods like Soxhlet extraction.
Q2: How do I choose the right solvent for my extraction?
The choice of solvent is critical and depends on the polarity of the target this compound compounds. Ethanol and methanol are commonly used and have been shown to be effective. Aqueous ethanol solutions are often more effective than absolute ethanol because the water helps to swell the plant material, increasing solvent penetration. It is highly recommended to perform preliminary small-scale extractions with different solvents and concentrations to identify the optimal choice for your specific application.
Q3: How can I optimize the extraction parameters for my specific plant material?
A systematic approach is recommended. Begin with a literature search for established protocols for similar plant species. Then, conduct single-factor experiments to evaluate the effect of individual parameters such as solvent concentration, temperature, extraction time, and solid-to-liquid ratio on the extraction yield. For more advanced optimization, Response Surface Methodology (RSM) can be employed to study the interactions between different factors and determine the optimal conditions.
Q4: How can I remove impurities from my crude extract?
Several purification techniques can be employed. A common first step is a defatting wash with a non-polar solvent like hexane (B92381) to remove lipids and waxes. Subsequently, column chromatography using silica gel or other stationary phases is a powerful method for separating this compound compounds from other co-extracted substances. Recrystallization from a suitable solvent can also be used to obtain high-purity compounds.
Q5: How can I confirm the presence and quantity of this compound compounds in my extract?
Chromatographic techniques are essential for the identification and quantification of this compound compounds. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical tools.
Data Presentation
Table 1: Comparison of Extraction Yields of this compound Compounds with Different Solvents
| Plant Material | Target Compound | Extraction Method | Solvent | Yield |
| Lamii albi flos | Ursolic Acid | Microwave-Assisted Extraction (MAE) | Methanol | Higher than with ethanol or ethyl acetate |
| Lamii albi flos | Oleanolic Acid | Microwave-Assisted Extraction (MAE) | Methanol | Higher than with ethanol or ethyl acetate |
| Severinia buxifolia | Total Terpenoids | Maceration | Hexane:Acetone (1:1 v/v) | 842.59 mg linalool/g DW |
| Lantana camara | Oleanolic Acid | Microwave-Assisted Extraction (MAE) | Chloroform:Methanol (60:40 v/v) | 1.23% (DW) |
| Apple Processing Waste | Ursolic Acid | Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 4.585 mg/g |
| Apple Processing Waste | Oleanolic Acid | Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 1.535 mg/g |
Table 2: Effect of Extraction Parameters on Ursolic Acid Yield from Apple Pomace using MAE
| Extraction Time (s) | Sample-to-Solvent Ratio (g/mL) | Ethanol Concentration (%) | Predicted Yield (%) |
| 120 | 1:30 | 80 | 80.59 |
| 118.25 | 1:30.86 | 82.23 | 89.92 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Ursolic Acid from Ixora coccinea Flowers
-
Sample Preparation: Fresh flowers (400 g) are subjected to solvent-soaking for 30 minutes.
-
Extraction: The mixture is immersed in an ultrasonic water bath and irradiated for 40 minutes.
-
Concentration: The solvent is removed under vacuum using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract is subjected to column chromatography on KOH-impregnated silica gel for purification of ursolic acid.
Protocol 2: Microwave-Assisted Extraction (MAE) of Triterpenoids
-
Sample Preparation: The dried and powdered plant material is weighed and placed in the extraction vessel.
-
Solvent Addition: The chosen extraction solvent is added to the vessel at the desired solid-to-liquid ratio.
-
Extraction: The vessel is placed in the microwave extractor and subjected to microwave irradiation at a set power and for a specific duration.
-
Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is filtered to separate the solid residue from the liquid extract.
-
Solvent Removal: The solvent is evaporated from the filtrate using a rotary evaporator to yield the crude triterpenoid (B12794562) extract.
Protocol 3: Soxhlet Extraction of Triterpenoids
-
Sample Preparation: The dried and powdered plant material is placed in a cellulose (B213188) thimble.
-
Apparatus Setup: The thimble is placed in the Soxhlet extractor, which is fitted between a round-bottom flask containing the extraction solvent and a condenser.
-
Extraction: The solvent is heated to its boiling point. The solvent vapor rises, condenses, and drips onto the sample, extracting the soluble compounds. When the solvent level in the extractor reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the flask. This cycle is repeated for several hours.
-
Solvent Removal: After the extraction is complete, the solvent is removed from the extract using a rotary evaporator.
Mandatory Visualization
Signaling Pathway Diagrams
// Nodes Leucine [label="Leucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ursolic_Acid [label="Ursolic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ragulator [label="Ragulator", fillcolor="#FBBC05", fontcolor="#202124"]; Rag_GTPase [label="Rag GTPase", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysosome [label="Lysosome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Leucine -> Ragulator [label="activates"]; Ragulator -> Rag_GTPase [label="activates"]; Rag_GTPase -> mTORC1 [label="recruits to"]; mTORC1 -> Lysosome [style=dashed, arrowhead=none]; Ursolic_Acid -> mTORC1 [label="inhibits translocation\nto lysosome", color="#EA4335"]; mTORC1 -> S6K1 [label="phosphorylates"]; mTORC1 -> _4EBP1 [label="phosphorylates"]; S6K1 -> Protein_Synthesis [label="promotes"]; _4EBP1 -> Protein_Synthesis [label="promotes\n(when phosphorylated)"]; }
Caption: Ursolic acid inhibits mTORC1 signaling by preventing its localization to the lysosome.
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oleanolic_Acid [label="Oleanolic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; IKK_Complex [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible node for layout IkB_NFkB [label="IκBα-NF-κB\nComplex", shape=point, width=0];
// Edges Inflammatory_Stimuli -> IKK_Complex [label="activates"]; IKK_Complex -> IkB [label="phosphorylates"]; IkB -> IkB_NFkB [style=invis]; NFkB -> IkB_NFkB [style=invis]; IkB -> NFkB [dir=none, style=dashed, constraint=false]; IkB_NFkB -> NFkB [label="releases"]; Oleanolic_Acid -> IKK_Complex [label="inhibits", color="#34A853"]; NFkB -> Nucleus [label="translocates to"]; Nucleus -> Gene_Expression [style=dashed, arrowhead=none]; }
Caption: Oleanolic acid inhibits the NF-κB signaling pathway by suppressing IKK activation.
Technical Support Center: Large-Scale Synthesis of Ursane Derivatives
Welcome to the technical support center for the large-scale synthesis of ursane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of synthesizing these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of this compound derivatives?
A1: The primary challenges in the large-scale synthesis of this compound derivatives include:
-
Low Solubility: Ursolic acid and its derivatives often exhibit poor solubility in common organic solvents, complicating reaction setup, purification, and handling at scale.[1][2]
-
Regioselectivity: The this compound skeleton has multiple reactive sites. Achieving selective functionalization at a specific position (e.g., C-2, C-3, C-11, C-28) without affecting other sites can be difficult and often requires complex protecting group strategies.[3][4]
-
Stereoselectivity: Reactions at chiral centers, such as the C-3 hydroxyl group, can lead to the formation of unwanted epimers, which are often difficult to separate from the desired product.
-
Purification: The separation of structurally similar isomers, such as this compound and oleanane (B1240867) derivatives which often co-exist in natural sources, is a significant challenge. Additionally, removing impurities and side products from highly viscous or poorly soluble reaction mixtures can be problematic on a large scale.
-
Side Reactions: The complex structure of the this compound scaffold is susceptible to various side reactions, including oxidation, rearrangement, and epimerization, especially under harsh reaction conditions.[5][6][7][8]
-
Protecting Group Manipulation: Multi-step syntheses often necessitate the use of protecting groups. The introduction and removal of these groups on a large scale can be inefficient, leading to yield loss and additional purification steps.[9]
Q2: How can I improve the yield of my this compound derivative synthesis?
A2: Improving the yield of this compound derivative synthesis on a large scale often involves a multi-faceted approach:
-
Optimization of Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, solvent, and catalyst loading. For instance, in esterification reactions at the C-3 position, the choice of coupling agent and base can significantly impact yield.[10][11]
-
Protecting Group Strategy: Employ an efficient protecting group strategy to minimize side reactions. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect the rest of the molecule.[9]
-
Reagent Purity: Ensure the purity of all starting materials and reagents, as impurities can lead to undesired side reactions and lower yields.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.
-
Work-up and Purification: Develop a robust work-up and purification protocol to minimize product loss. This may involve optimizing extraction procedures and chromatographic conditions.
Q3: What are the best strategies for separating this compound and oleanane isomers on a large scale?
A3: The separation of this compound and oleanane isomers is a well-known challenge due to their structural similarity. On a large scale, the following strategies can be employed:
-
Chromatography: While challenging, column chromatography remains a common method. Optimization of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system is crucial. The use of high-performance liquid chromatography (HPLC) with specialized columns can also be effective, although it may be more expensive for large quantities.
-
Crystallization: Fractional crystallization can be a cost-effective method for separating isomers if a suitable solvent system that allows for differential crystallization can be identified.
-
Derivatization: In some cases, the isomers can be derivatized to create compounds with different physical properties (e.g., solubility, melting point), facilitating their separation. The original functional groups can then be regenerated.
Troubleshooting Guides
Problem 1: Low Yield in C-28 Amidation of Ursolic Acid
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete reaction (starting material remains) | 1. Insufficient activation of the carboxylic acid.2. Low reactivity of the amine.3. Steric hindrance. | 1. Use a more efficient coupling agent (e.g., HATU, HBTU instead of DCC).2. Increase the reaction temperature or prolong the reaction time.3. Add a catalyst such as DMAP. |
| Formation of side products | 1. Epimerization at C-3 if the hydroxyl group is not protected.2. Self-condensation of the activated carboxylic acid. | 1. Protect the C-3 hydroxyl group (e.g., as an acetate (B1210297) ester) before amidation.2. Add the amine to the reaction mixture before or simultaneously with the coupling agent. |
| Product loss during work-up | 1. Emulsion formation during extraction.2. Product precipitation. | 1. Use a different solvent system for extraction or add brine to break the emulsion.2. Filter the precipitate and wash with a suitable solvent. |
Problem 2: Poor Regioselectivity in A-Ring Functionalization
| Symptom | Possible Cause | Troubleshooting Action |
| Mixture of isomers (e.g., oxidation at C-2 and C-3) | 1. Non-selective reagents.2. Similar reactivity of adjacent functional groups. | 1. Use a sterically hindered reagent that favors the less hindered position.2. Employ a directing group to guide the reagent to the desired position.3. Use a protecting group to block the undesired reactive site. |
| Unwanted reaction at the C-12 double bond | Oxidation or rearrangement of the double bond. | 1. Choose reaction conditions that are compatible with the double bond.2. Protect the double bond if necessary, although this can be challenging. |
Problem 3: Epimerization at C-3 during Modification
| Symptom | Possible Cause | Troubleshooting Action |
| Formation of the C-3 epimer | 1. Basic reaction conditions.2. High reaction temperatures.3. Use of certain reagents that can promote epimerization. | 1. Use non-basic or mildly acidic conditions where possible.2. Conduct the reaction at a lower temperature.3. For reactions like Mitsunobu inversion, carefully control the stoichiometry and reaction time to avoid side reactions.[12] |
Quantitative Data Summary
The following tables provide a summary of reaction yields for different derivatization strategies for ursolic acid, compiled from various literature sources. These values can serve as a benchmark for optimizing your own synthetic protocols.
Table 1: Comparison of Yields for C-3 Esterification of Ursolic Acid
| Reagent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Acetic anhydride (B1165640), DMAP, Pyridine | Reflux, overnight | High (not specified) | [13] |
| Acid chloride, DMAP, Pyridine | Reflux, overnight | High (not specified) | [13] |
| DIC/DMAP | Not specified | Up to 91.6% | [11] |
| Formic acid, Perchloric acid | 60°C, 4 hours | 28% | [14] |
Table 2: Comparison of Yields for C-28 Derivatization of Ursolic Acid
| Derivative Type | Reagents | Yield (%) | Reference |
| Amide | Oxalyl chloride, then amine | Not specified | [1][2] |
| Ester | Methyl iodide | Not specified | [1][2] |
| Amide (from 2-hydroxyacetic acid ester) | Various amines | Not specified | [15] |
Experimental Protocols
Protocol 1: General Procedure for C-3 Acetylation of Ursolic Acid
This protocol is a representative procedure for the protection of the C-3 hydroxyl group, a common first step in a multi-step synthesis.
Materials:
-
Ursolic Acid (UA)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve ursolic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine, followed by a catalytic amount of DMAP.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-O-acetyl-ursolic acid.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting:
-
Incomplete reaction: Increase the amount of acetic anhydride and/or prolong the reaction time.
-
Formation of side products: Ensure all reagents and solvents are anhydrous.
Visualizations
Logical Workflow for a Multi-Step Synthesis of a C-28 Amide Derivative of Ursolic Acid
This diagram illustrates a typical workflow for the synthesis of a C-28 amide derivative of ursolic acid, highlighting key steps and potential challenges.
References
- 1. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis and Cytotoxic Activity of Conjugates of Mitochondrial-Directed Cationic Compound F16 with this compound-Structure Triterpenic Acids Containing a Polyhydroxylated A-ring [mdpi.com]
- 4. 3-Pyridinylidene Derivatives of Chemically Modified Lupane and this compound Triterpenes as Promising Anticancer Agents by Targeting Apoptosis | MDPI [mdpi.com]
- 5. Oxidation of ursolic acid by ozone | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Chemical Syntheses of Vitamin D C3-Epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02122C [pubs.rsc.org]
- 15. Synthesis of novel oleanolic acid and ursolic acid in C-28 position derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ursane-Type Compounds in Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ursane-type compounds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of these promising therapeutic agents.
Troubleshooting Guides
This section provides step-by-step solutions to specific stability issues you may encounter during your experiments.
Issue 1: Precipitation or Aggregation of this compound-Type Compound Nanoformulations
Symptoms: You observe visible particulates, sediment, or a significant increase in particle size (as measured by Dynamic Light Scattering - DLS) in your nanoformulation suspension over a short period.
Potential Causes and Troubleshooting Steps:
-
Inadequate Stabilization: The concentration or type of stabilizer may be insufficient to overcome the high surface energy of the nanoparticles, leading to aggregation.
-
Solution:
-
Optimize Stabilizer Concentration: Systematically vary the concentration of your chosen stabilizer (e.g., Poloxamer, PVA, Tween 80) to find the optimal ratio for your formulation.
-
Evaluate Different Stabilizers: Test a range of stabilizers with different mechanisms of action (e.g., steric vs. electrostatic) to identify the most effective one for your specific this compound-type compound and formulation method.
-
-
-
Improper Formulation Parameters: The conditions used during the preparation of the nanoformulation can significantly impact its stability.
-
Solution:
-
Solvent/Anti-Solvent Ratio (for nanoprecipitation): Optimize the ratio of the solvent (dissolving the compound) to the anti-solvent (typically water) to control the rate of nanoparticle formation and prevent uncontrolled precipitation.
-
Homogenization/Sonication Parameters: Adjust the pressure, number of cycles (for high-pressure homogenization), or the time and power (for sonication) to achieve a smaller and more uniform particle size distribution, which can enhance stability.
-
Stirring Rate: In emulsion-based methods, optimize the stirring rate of the aqueous phase during the addition of the organic phase to ensure the formation of a uniform emulsion.
-
-
-
Changes in pH or Ionic Strength: The pH and ionic strength of the formulation medium can affect the surface charge of the nanoparticles, potentially leading to aggregation.
-
Solution:
-
Maintain Optimal pH: Determine the optimal pH range for your formulation's stability and use appropriate buffers to maintain it.[1] For some liposomal formulations of ursolic acid, a physiological pH is generally stable, but pH-sensitive liposomes are designed to release their contents in more acidic environments.[2]
-
Control Ionic Strength: Be mindful of the ionic strength of your buffers and other excipients, as high ionic strength can shield surface charges and promote aggregation.[1]
-
-
Issue 2: Chemical Degradation of the this compound-Type Compound in the Formulation
Symptoms: You observe a decrease in the concentration of the active compound over time, the appearance of new peaks in your HPLC chromatogram, or a change in the color of the formulation.
Potential Causes and Troubleshooting Steps:
-
Hydrolysis: The ester or other labile functional groups in the this compound-type compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Solution:
-
pH Adjustment: Formulate the product at a pH where the compound exhibits maximum stability. This can be determined through forced degradation studies at different pH values.
-
Anhydrous Formulations: For highly susceptible compounds, consider developing an anhydrous or low-water-content formulation.
-
-
-
Oxidation: The compound may be prone to oxidation, which can be initiated by exposure to oxygen, light, or the presence of trace metals. Oxidized triterpenoids are known degradation products.
-
Solution:
-
Use of Antioxidants: Include antioxidants in your formulation, such as ascorbic acid or butylated hydroxytoluene (BHT).
-
Inert Atmosphere: During manufacturing and storage, protect the formulation from oxygen by using an inert atmosphere (e.g., nitrogen or argon).
-
Chelating Agents: If metal-ion-catalyzed oxidation is suspected, add a chelating agent like EDTA to the formulation.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of the compound.
-
Excipient Incompatibility: An excipient in the formulation may be reacting with the this compound-type compound.
-
Solution:
-
Compatibility Studies: Perform systematic compatibility studies with all excipients by analyzing binary mixtures of the drug and each excipient under stressed conditions (e.g., elevated temperature and humidity).[5]
-
Select Inert Excipients: Choose excipients that are known to be inert and have a low content of reactive impurities (e.g., peroxides in polymers).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges with this compound-type compounds?
A1: The main stability challenges for this compound-type compounds like ursolic acid are their poor water solubility and low bioavailability.[6] In formulations, this can manifest as physical instability (precipitation, crystallization, aggregation) and chemical instability (hydrolysis, oxidation).[7][8][9]
Q2: How can I improve the solubility and stability of my this compound-type compound?
A2: Several formulation strategies can be employed:
-
Nanoformulations: Encapsulating the compound in liposomes, polymeric nanoparticles, or nanostructured lipid carriers can significantly improve its aqueous solubility and protect it from degradation.[6]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate and stability by maintaining it in an amorphous state.[7]
-
Chemical Modification: Derivatization of the this compound backbone can improve its physicochemical properties.[10]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.
Q3: What analytical techniques are essential for stability testing of this compound-type compounds?
A3: A combination of analytical techniques is crucial:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for quantifying the active compound and detecting and quantifying any degradation products.[11][12]
-
Dynamic Light Scattering (DLS): For nanoformulations, DLS is used to measure particle size, size distribution (polydispersity index), and zeta potential, which are key indicators of physical stability.[2]
-
Microscopy (e.g., TEM, SEM): These techniques are used to visualize the morphology of nanoparticles and detect any aggregation.
-
Differential Scanning Calorimetry (DSC): DSC can be used to investigate the physical state (crystalline vs. amorphous) of the compound in solid formulations.
Q4: How do I develop a stability-indicating HPLC method?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or other impurities. The development involves:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[13][14]
-
Chromatographic Separation: The HPLC method is then developed to achieve baseline separation between the parent drug peak and all the degradation product peaks.
-
Method Validation: The method is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]
Data Presentation
Table 1: Physical Stability of Ursolic Acid (UA) Nanoformulations Under Storage
| Formulation Type | Storage Conditions | Time (days) | Initial Particle Size (nm) | Final Particle Size (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| UA Nanocrystals | 4°C | 49 | 188.0 ± 4.4 | 199.5 ± 9.2 | -25.0 ± 5.9 | Not Reported | [16] |
| Long-Circulating and pH-Sensitive Liposomes | 4°C | 60 | 191.1 ± 6.4 | Stable | 1.2 ± 1.4 | Stable | [2] |
| UA-PLGA Nanoparticles | 4°C | 33 | ~167 | ~182 | ~-18 | ~-23 | [1] |
| UA-PLGA-PEG 2000 Nanoparticles | 4°C | 33 | ~155 | ~180 | ~-22 | ~-28 | [1] |
Table 2: Summary of Forced Degradation Studies on Ursolic Acid
| Stress Condition | Reagent/Details | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl | Degradation observed | |
| Base Hydrolysis | 0.1 M NaOH | Degradation observed | |
| Oxidation | 3% H₂O₂ | Degradation observed | |
| Thermal Degradation | 60°C | Degradation observed | |
| Photodegradation | UV light | Degradation observed |
Experimental Protocols
Protocol 1: Preparation of Ursolic Acid-Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for preparing liposomes.
Materials:
-
Ursolic acid
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol/chloroform mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve ursolic acid, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[17]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[18]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or sonicating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[18]
-
To obtain unilamellar vesicles of a defined size, the resulting liposome (B1194612) suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size.[19]
Protocol 2: General Procedure for Forced Degradation Studies
This protocol outlines the general steps for conducting forced degradation studies to develop a stability-indicating method.
Procedure:
-
Acid Hydrolysis: Dissolve the this compound-type compound in a suitable solvent and add an acidic solution (e.g., 0.1 M HCl). Heat the mixture (e.g., at 60-80°C) for a specified time. Neutralize the solution before analysis.[12]
-
Base Hydrolysis: Dissolve the compound and add a basic solution (e.g., 0.1 M NaOH). Heat as for acid hydrolysis and then neutralize.[12]
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-100°C) for a defined period.
-
Photodegradation: Expose the solid compound or a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method, typically HPLC, to identify and quantify the degradation products.
Visualizations
Caption: Major chemical degradation pathways for this compound-type compounds.
Caption: General experimental workflow for stability testing.
Caption: Decision tree for troubleshooting formulation instability.
References
- 1. nanohybrids.net [nanohybrids.net]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 10. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RP-HPLC Method Development and Validation for Simultaneous Estimation of Berberine and Ursolic Acid in Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development and Characterisation of Ursolic Acid Nanocrystals Without Stabiliser Having Improved Dissolution Rate and In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS analysis of ursane triterpenoids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of ursane triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound triterpenoids?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound triterpenoids.[2][3] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1] For plant extracts, pigments and other secondary metabolites can interfere. Due to their poor ionization potential, this compound triterpenoids are particularly susceptible to these interferences.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound triterpenoid (B12794562) assay?
A2: Matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of the this compound triterpenoid into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of the analyte indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[4] It involves comparing the peak area of the analyte in a solution spiked into a pre-extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[3]
Q3: What are the primary strategies to minimize matrix effects for this compound triterpenoid analysis?
A3: The three main strategies to combat matrix effects are:
-
Optimize Sample Preparation: To remove interfering components from the matrix before LC-MS analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Optimize Chromatographic Conditions: To achieve better separation of the this compound triterpenoid from matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Column Silanols | This compound triterpenoids can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[6] Use a mobile phase with a low pH (e.g., with 0.1% formic acid) to suppress silanol activity. Consider using a column with end-capping or a different stationary phase (e.g., cyano).[6][7] |
| Column Contamination/Deterioration | Contaminants from the sample matrix can accumulate on the column frit or packing material, causing peak distortion.[8] Troubleshooting Steps: 1. Remove the guard column and re-inject. If the peak shape improves, replace the guard column. 2. If the problem persists, try back-flushing the analytical column (if recommended by the manufacturer). 3. If neither step works, the analytical column may need to be replaced.[8][9] |
| Inappropriate Injection Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting.[8][10] Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the starting mobile phase. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting.[9] Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause. |
Issue 2: Low Recovery
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inefficient Extraction | The chosen extraction method may not be optimal for this compound triterpenoids from the specific matrix. For LLE: Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to improve partitioning.[8] For SPE: Ensure the correct sorbent type is used (e.g., C18 for reversed-phase). Optimize the wash and elution steps by testing different solvent compositions and volumes. |
| Analyte Degradation | This compound triterpenoids may be susceptible to degradation during sample processing, especially at extreme pH or high temperatures. Minimize sample processing time and keep samples cool. |
| Incomplete Reconstitution | After evaporation of the extraction solvent, the dried residue containing the non-polar this compound triterpenoids may not fully redissolve in the reconstitution solvent, especially if it is highly aqueous. Vortex and sonicate the sample during reconstitution. Consider using a reconstitution solvent with a higher percentage of organic solvent, ensuring it is compatible with the initial mobile phase. |
Issue 3: High Matrix Effect (Ion Suppression or Enhancement)
Possible Causes & Solutions:
| Possible Cause | Solution |
| Co-elution of Matrix Components | Interfering compounds from the matrix are eluting at the same time as the analyte. Chromatographic Optimization: Adjust the gradient profile to better separate the analyte from the interfering peaks. Experiment with a different column chemistry that provides alternative selectivity. Sample Preparation: Improve the sample cleanup procedure to remove more of the interfering matrix components. Consider switching from PPT to LLE or SPE for a cleaner extract. |
| High Salt Concentration | Salts from buffers or the sample matrix are a common cause of ion suppression.[1] Ensure that the sample preparation method effectively removes salts. If using SPE, include an aqueous wash step to remove residual salts. |
| Suboptimal MS Source Conditions | The settings of the mass spectrometer's ion source may not be optimal for the analyte in the presence of the matrix. Optimize source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for the this compound triterpenoid. |
| Absence of a Suitable Internal Standard | Without an internal standard that behaves similarly to the analyte, it is difficult to correct for signal variations caused by matrix effects. Use a stable isotope-labeled internal standard whenever possible. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[5] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the analysis of ursolic acid, a common this compound triterpenoid, in human plasma. This data can serve as a benchmark for method development and validation.
Table 1: Matrix Effect and Recovery of Ursolic Acid in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Ursolic Acid | 10 | -11.4 | 73.2 ± 4.5 |
| 5000 | -5.6 | 73.2 ± 4.5 | |
| Data adapted from a study on ursolic acid in human plasma.[2] |
Table 2: Intra- and Inter-day Precision and Accuracy for Ursolic Acid Quantification
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Ursolic Acid | 10 | < 7.0 | < 7.2 | within ±2.0 |
| 500 | < 7.0 | < 7.2 | within ±2.0 | |
| 4000 | < 7.0 | < 7.2 | within ±2.0 | |
| Data adapted from a study on ursolic acid in human plasma.[2] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Ursolic Acid from Human Plasma
This protocol is adapted from a validated method for the quantification of ursolic acid in human plasma.[2]
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard solution (e.g., glycyrrhetinic acid in methanol).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., acetonitrile/10 mM ammonium (B1175870) formate (B1220265) (90:10, v/v)).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
-
Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Triterpenoids from Biological Fluids (General Protocol)
This is a general starting protocol for SPE that can be optimized for specific this compound triterpenoids and matrices.
-
Sample Pre-treatment:
-
Dilute plasma or urine samples with an equal volume of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).[11]
-
Centrifuge to remove any particulates.
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[12]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound triterpenoid with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: A generalized workflow for the LC-MS analysis of this compound triterpenoids.
Caption: A logical troubleshooting guide for common issues in this compound triterpenoid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of ursolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Best Practices for Cell Seeding Density in Ursane Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ursane-type triterpenoids. Proper cell seeding density is a critical parameter for obtaining reproducible and reliable data in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density crucial for this compound bioassays?
A1: Optimizing cell seeding density is essential to ensure that the cells are in an appropriate growth phase (typically logarithmic) during the experiment.[1] Seeding cells too sparsely may lead to a lag in growth or cell death, while seeding too densely can result in premature confluency, nutrient depletion, and altered cellular metabolism, all of which can significantly impact the assay results and the apparent activity of the this compound compounds being tested.[1][2]
Q2: What are the typical seeding densities for common cell lines used in this compound bioassays?
A2: Seeding density is highly dependent on the cell line's doubling time, the duration of the assay, and the specific assay being performed. For example, in cytotoxicity assays with ursolic acid, MCF-7 breast cancer cells have been seeded at 5,000 cells/well in a 96-well plate for a 24-hour treatment.[3] For anti-inflammatory assays with corosolic acid, PC3 prostate cancer cells were seeded at 10,000 cells/well in a 96-well plate for a 24-hour incubation before treatment.[4][5] It is always recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and experimental conditions.[6]
Q3: How does cell confluency affect the outcome of this compound bioassays?
A3: Cell confluency, the percentage of the culture surface covered by cells, directly impacts cellular physiology. High confluency can trigger contact inhibition, leading to changes in gene expression, proliferation rates, and signaling pathways.[7] These changes can alter the cells' sensitivity to this compound compounds, potentially leading to inconsistent or misleading results. Therefore, it is critical to perform experiments at a consistent and optimal confluency.
Q4: What is the "edge effect" and how can I minimize it in my 96-well plate assays?
A4: The "edge effect" refers to the phenomenon where cells in the outer wells of a 96-well plate grow differently than those in the inner wells, often due to increased evaporation of the culture medium.[1] This can lead to variability in your results. To minimize this effect, it is good practice to not use the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[8]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell distribution during seeding.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling. Pipette carefully and consistently into the center of each well.
-
-
Possible Cause: Inconsistent incubation conditions.
-
Solution: Ensure proper incubator calibration for temperature and CO2. Avoid stacking plates, which can lead to uneven temperature distribution.[6]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and practice consistent pipetting technique.
-
Issue 2: Cells reach confluency before the end of the experiment.
-
Possible Cause: Initial seeding density is too high.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the entire assay period.[7]
-
-
Possible Cause: Cell proliferation is faster than anticipated.
-
Solution: Reduce the assay duration if possible, or lower the initial seeding density.
-
Issue 3: Poor cell attachment or viability after seeding.
-
Possible Cause: Poor cell health.
-
Solution: Use cells from a low passage number and ensure they are healthy and in the logarithmic growth phase before seeding.[6]
-
-
Possible Cause: Incorrect coating of culture plates.
-
Solution: Ensure the culture plates are appropriately coated for the specific cell line if required.
-
-
Possible Cause: Over-trypsinization during cell harvesting.
-
Solution: Use the minimum necessary concentration and incubation time for trypsin to detach the cells. Neutralize the trypsin promptly with medium containing serum.
-
Quantitative Data Summary
The following table summarizes typical cell seeding densities and experimental parameters from various this compound bioassay studies.
| This compound Compound | Assay Type | Cell Line | Plate Format | Seeding Density | Incubation Time (Post-seeding) | Treatment Duration |
| Ursolic Acid | MTT Assay | MCF-7 | 96-well | 5,000 cells/well | Overnight | 24 hours[3] |
| Ursolic Acid | SRB Assay | A375 | 96-well | 10,000 cells/well | Not specified | 24, 48, 72 hours[9] |
| Ursolic Acid | Cell Viability | NCI-H292 | 12-well | 1 x 10^5 cells/well | Overnight | 24, 48 hours[10] |
| Corosolic Acid | MTT Assay | PC3 | 96-well | 10,000 cells/well | 24 hours | 24 hours[4][5] |
| Asiatic Acid | Cytotoxicity | M059J, HeLa, MCF-7 | Not specified | Not specified | Not specified | 48 hours[11] |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for an MTT Assay
This protocol provides a general framework for determining the optimal cell seeding density for a cytotoxicity assay using an this compound compound.
-
Cell Preparation: Culture the chosen cell line under standard conditions until it reaches approximately 80% confluency.
-
Cell Counting: Harvest the cells using standard trypsinization methods and perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well for a 96-well plate).
-
Cell Seeding: Plate 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your this compound bioassay (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
MTT Assay: At the end of the incubation period, perform a standard MTT assay.[8][12]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[12][13]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[12]
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where a change in cell number results in a proportional change in absorbance.[7]
Visualizations
Caption: Workflow for optimizing cell seeding density.
Caption: Troubleshooting common cell seeding issues.
References
- 1. marinbio.com [marinbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Corosolic Acid Inhibits Secretory Phospholipase A2IIa as an Anti-Inflammatory Function and Exhibits Anti-Tumor Activity in Ehrlich Ascites Carcinoma Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Asiatic acid on cell proliferation and DNA damage in vitro and in vivo systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing degradation of ursane standards during storage.
This technical support center provides guidance on the proper storage and handling of ursane standards to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound standards?
A1: Solid this compound standards, such as ursolic acid, should be stored at -20°C in a tightly sealed container.[1] When stored under these conditions, the crystalline solid is stable for at least four years.[1] It is crucial to prevent exposure to moisture and light during storage.
Q2: How should I prepare and store stock solutions of this compound standards?
A2: To prepare a stock solution, dissolve the solid standard in an appropriate organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1] For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2] Vials should be warmed to room temperature before opening to prevent condensation.[3]
Q3: For how long are aqueous solutions of this compound standards stable?
A3: Aqueous solutions of this compound standards are not recommended for storage for more than one day.[1] this compound triterpenoids are lipophilic and have low solubility in aqueous buffers, which can lead to precipitation and degradation.[1][4] If you must work with aqueous solutions, they should be prepared fresh for each experiment.
Q4: Are this compound standards sensitive to light?
A4: Yes, this compound standards can be sensitive to light. Photodegradation can occur upon exposure to UV and visible light.[5][6] Therefore, it is essential to store both solid standards and stock solutions in amber or opaque containers to protect them from light.[5][7] When handling these compounds, it is best to work in a dimly lit area and cover any containers with aluminum foil.[5][6]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis.
This issue could be due to the degradation of your standard. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: I am observing a gradual decrease in the concentration of my this compound standard stock solution over time.
A decrease in concentration can be due to chemical degradation or solvent evaporation.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Oxidative Degradation | Analyze the stock solution for potential oxidation products using LC-MS. | Purge solvents with an inert gas (e.g., argon or nitrogen) before preparing stock solutions.[1] Add antioxidants like BHT to the solvent, if compatible with your experimental setup. |
| Hydrolytic Degradation | If the standard is a glycoside, check for the presence of the aglycone and sugar moieties. The presence of water in the organic solvent can facilitate hydrolysis. | Use anhydrous solvents and store them properly to prevent water absorption. Avoid acidic or basic conditions in your stock solution unless required for solubility, as these can catalyze hydrolysis.[8] |
| Photodegradation | Compare the chromatogram of a light-exposed sample to a sample that has been protected from light. | Always store stock solutions in amber vials or wrap containers in aluminum foil to protect from light.[5][6] |
| Solvent Evaporation | Visually inspect the volume of the stock solution. Use a balance to check for a decrease in mass. | Use high-quality vials with Teflon-lined screw caps (B75204) for long-term storage.[3] Minimize the frequency of opening the vial and ensure it is sealed tightly after each use.[3] |
| pH-related Instability | The solubility and stability of ursolic acid can be pH-dependent.[9][10] | Maintain a neutral pH for your stock solutions unless a different pH is required for solubility and is known to be non-degradative. For ursolic acid, solubility increases with pH.[9] |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound standards is crucial for preventing their degradation.
Caption: Potential degradation pathways for this compound standards.
Experimental Protocols
Protocol 1: Preparation of Ursolic Acid Stock Solution
-
Weigh the required amount of solid ursolic acid in a clean, dry glass vial.
-
Add the desired volume of an appropriate solvent (e.g., DMSO, ethanol). The solubility of ursolic acid is approximately 10 mg/mL in DMSO and 0.5 mg/mL in ethanol.[1]
-
For enhanced stability, use a solvent that has been purged with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen.[1]
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use amber vials with Teflon-lined caps.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Forced Degradation Study for this compound Standards
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating properties of analytical methods.[11][12]
Objective: To intentionally degrade the this compound standard under various stress conditions to understand its degradation pathways. A target degradation of 5-20% is generally desired.[8]
Procedure:
-
Acid Hydrolysis: Dissolve the this compound standard in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the this compound standard in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the this compound standard in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light for a specified period.
-
Thermal Degradation: Store the solid this compound standard in an oven at a high temperature (e.g., 70°C) for a specified period. Also, prepare a stock solution and expose it to the same thermal stress.
-
Photodegradation: Expose a stock solution of the this compound standard to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to shield it from light.
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Caption: Workflow for a forced degradation study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. enfanos.com [enfanos.com]
- 4. Biotransformation of Oleanane and this compound Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. elchemy.com [elchemy.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sgs.com [sgs.com]
Minimizing pipetting errors in high-throughput screening of ursanes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing pipetting errors during the high-throughput screening (HTS) of ursanes. Accurate and precise liquid handling is paramount for reliable and reproducible results in HTS campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of pipetting errors in HTS?
A1: Pipetting errors in HTS can be broadly categorized into three areas: operator technique, pipette performance, and liquid properties. Common mistakes include inconsistent pipetting rhythm, incorrect immersion angle and depth, rapid pipetting, and ignoring temperature differences between the liquid and the equipment.[1][2] For automated systems, errors can arise from incorrect definitions of labware, deck misalignment, and clogged tips.[3]
Q2: How do the properties of ursane solutions affect pipetting accuracy?
A2: Ursanes are often dissolved in solvents like DMSO, which have a higher viscosity and different surface tension than aqueous solutions.[4] Viscous liquids can cling to the inside of pipette tips, leading to under-delivery.[4][5][6] This effect can be exacerbated by the hydrophobic nature of this compound compounds. Volatility of the solvent can also lead to inaccuracies due to evaporation.[1][7]
Q3: What is the difference between forward and reverse pipetting, and when should I use each?
A3: Forward pipetting is the standard technique for aqueous solutions. Reverse pipetting is recommended for viscous or volatile liquids, like this compound solutions in DMSO, as it helps to compensate for the liquid film that can be left inside the tip.[5][6][8]
Q4: How often should pipettes be calibrated for HTS applications?
A4: For HTS, where precision is critical, a regular calibration schedule is essential. It is recommended to have pipettes professionally calibrated at least annually or biannually.[9][10][11] Additionally, routine in-lab performance checks should be conducted more frequently, such as monthly or quarterly, to ensure continued accuracy.[11][12][13]
Q5: What are the key benefits of using automated liquid handlers in this compound screening?
A5: Automated liquid handlers significantly improve throughput and reproducibility in HTS.[14][15][16][17] They minimize human error associated with manual pipetting, leading to more consistent and reliable data.[18][19] Automation is particularly beneficial for complex tasks like serial dilutions and plate replications.[15]
Troubleshooting Guides
Manual Pipetting Issues
| Problem | Possible Cause | Solution |
| Inconsistent results across a 96-well plate | Operator fatigue or inconsistent technique (speed, angle, pressure).[1] | - Take regular breaks during long pipetting sessions.[20] - Ensure a consistent, slow, and smooth pipetting rhythm.[2][5] - Maintain a vertical angle (within 20 degrees) during aspiration and a 45-degree angle against the wall during dispensing.[1][2] |
| Lower than expected concentrations (under-delivery) | - Viscosity of the this compound/DMSO solution.[4][6] - Incorrect pipetting technique for viscous liquids.[5] - Using the wrong size pipette.[1][8] | - Use the "reverse pipetting" technique.[6][8] - Aspirate and dispense slowly to allow the liquid to move completely.[4] - Use low-retention pipette tips.[5] - Use the smallest pipette that can handle the required volume.[8] |
| Aspirating air bubbles | - Immersing the tip too shallowly.[5] - Aspirating too quickly.[8] - Leaky pipette or improperly fitted tip. | - Ensure the pipette tip is immersed to the correct depth (typically 2-5 mm).[5][21] - Release the plunger slowly and smoothly.[8] - Use high-quality tips recommended by the pipette manufacturer to ensure a proper seal.[2][5] |
Automated Liquid Handler Issues
| Problem | Possible Cause | Solution |
| Tips crashing into the bottom of the plate | Incorrect labware definition (Z-height error).[3] | - Ensure the correct microplate definition file is loaded in the software. - Re-teach the Z-height for the specific plate type being used. |
| Variable dispense volumes across the deck | - Deck alignment issues.[3] - Clogged tips or tubing.[22] - Incorrect liquid class settings. | - Perform a deck calibration routine as per the manufacturer's instructions.[3] - Regularly flush the system with appropriate cleaning solutions.[22] - Define a specific liquid class for your this compound/DMSO solution, accounting for its viscosity and surface tension. |
| "Insufficient liquid" errors | - Incorrect liquid level detection (LLD) settings. - Inaccurate volume tracking in the source plate. | - Adjust the capacitive or pressure-based LLD settings for the specific liquid and labware. - Ensure the initial volume in the source plate is correctly entered in the software. |
Quantitative Data Summary
The following table summarizes typical performance specifications for manual and automated pipetting systems. Actual performance can vary based on the specific instrument, operator skill, and the properties of the liquid being handled.
| Parameter | Manual Pipetting (Single Channel) | Automated Liquid Handler | Reference Standard (ISO 8655) |
| Volume Range | 0.1 µL - 10 mL | 10 nL - 1 mL | Varies by pipette |
| Accuracy (Systematic Error) | ± 0.5% to ± 2.5% | ± 1.0% to ± 5.0% | ± 0.5% to ± 3.0% |
| Precision (Random Error / CV%) | ≤ 0.5% to ≤ 1.5% | ≤ 0.5% to ≤ 2.0% | ≤ 0.15% to ≤ 1.5% |
Note: CV% is the Coefficient of Variation. Data is generalized from manufacturer specifications and quality control guidelines.[11][23]
Experimental Protocols
Protocol 1: Gravimetric Method for Pipette Performance Verification
This protocol is used to determine the accuracy and precision of a pipette by weighing the amount of distilled water it dispenses.[23][24]
Materials:
-
Analytical balance with a draft shield (readable to at least 0.01 mg).[25]
-
Weighing vessel (e.g., a small beaker or microcentrifuge tube).[25]
-
Distilled water, equilibrated to room temperature.[25]
-
Thermometer and barometer.
-
Pipette to be tested and appropriate tips.
Procedure:
-
Place the weighing vessel inside the draft shield on the balance.
-
Add a small amount of distilled water to the vessel to create a humid environment and minimize evaporation.
-
Record the ambient temperature and atmospheric pressure.
-
Set the pipette to the desired test volume (e.g., 100% and 10% of its nominal volume).[25]
-
Place a new tip on the pipette.
-
Pre-wet the tip by aspirating and dispensing the test volume three times.[21]
-
Tare the balance.
-
Slowly aspirate the test volume from the distilled water.
-
Dispense the water into the weighing vessel, touching the tip to the side of the vessel at a 45-degree angle.
-
Record the weight displayed by the balance.
-
Repeat steps 8-10 for a total of at least 10 measurements.[26]
-
Convert the mean weight to volume using the Z-factor for the recorded temperature and pressure.
-
Calculate the accuracy (systematic error) and precision (coefficient of variation).[23]
Protocol 2: Photometric Method for High-Throughput Quality Control
This method is suitable for quickly checking the performance of multichannel pipettes and automated liquid handlers.[23]
Materials:
-
Microplate reader (spectrophotometer).
-
96- or 384-well microplates.
-
Calibrated single-channel pipette.
-
A colored solution with a known concentration (e.g., potassium dichromate or Orange G).[23]
-
Diluent (e.g., distilled water).
Procedure:
-
Create a "master" or "mother" plate: Use a calibrated single-channel pipette to dispense a large, accurate volume of the colored solution into one well and the diluent into the surrounding wells.
-
Use the multichannel pipette or automated liquid handler to perform a dilution series or replicate the colored solution across a new "daughter" plate.
-
Read the absorbance of the daughter plate in the microplate reader at the appropriate wavelength.
-
Analyze the data:
-
For plate replications: Calculate the mean absorbance, standard deviation, and %CV for the wells. A high %CV indicates poor precision.
-
For serial dilutions: Plot the absorbance vs. the expected concentration. The linearity (R² value) of the curve indicates the accuracy of the dilutions.[23]
-
-
Compare the %CV and linearity to your established acceptance criteria.
Visualizations
Caption: Troubleshooting workflow for inconsistent HTS data.
Caption: Logic for selecting the correct pipetting technique.
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. scilogex.com [scilogex.com]
- 3. theautomatedlab.com [theautomatedlab.com]
- 4. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 5. abyntek.com [abyntek.com]
- 6. Effect of Liquid Properties in Pipetting [fishersci.no]
- 7. hawachpipette.com [hawachpipette.com]
- 8. corning.com [corning.com]
- 9. Practical Guide: How to Set up Pipetting Quality Control Program for Your Lab? | Sartorius [sartorius.com]
- 10. Pipetting Quality Control for Your Lab | Lab Manager [labmanager.com]
- 11. sartorius.com [sartorius.com]
- 12. Mastering the Art of Pipette Maintenance: A Step-by-Step Guide [ips-us.com]
- 13. pipette.com [pipette.com]
- 14. dispendix.com [dispendix.com]
- 15. Liquid-Handling in High-Throughput Screening [microlit.us]
- 16. A complete guide to automated pipetting - Automata [029tongmen.com]
- 17. sptlabtech.com [sptlabtech.com]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. Manual or Automated?: Choosing the Best Method of Pipetting | Lab Manager [labmanager.com]
- 20. pipettes.com [pipettes.com]
- 21. pipette.com [pipette.com]
- 22. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 23. Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. munroscientific.co.uk [munroscientific.co.uk]
- 25. integra-biosciences.com [integra-biosciences.com]
- 26. vittaeducation.com [vittaeducation.com]
Technical Support Center: Enhancing Chromatographic Resolution of Ursane Isomers
Welcome to the Technical Support Center for Chromatographic Analysis of Ursane Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve good resolution between this compound isomers like ursolic acid and oleanolic acid?
A1: The primary challenge lies in their structural similarity. Ursolic acid and oleanolic acid are pentacyclic triterpenoid (B12794562) isomers, differing only in the position of a single methyl group. This subtle difference makes it difficult for standard chromatographic methods to distinguish between them, often resulting in poor resolution or co-elution.[1][2]
Q2: What is the most critical factor to consider for improving the separation of this compound isomers?
A2: The choice of the stationary phase (the column) is paramount. While standard C18 columns are widely used, they may not provide sufficient selectivity.[1] Columns with alternative selectivities, such as C30 or those with phenyl ligands, can offer improved resolution by exploiting different interaction mechanisms.[1][3] Additionally, chiral stationary phases are specifically designed to separate stereoisomers and can be highly effective.[4][5]
Q3: How does the mobile phase composition affect the resolution of this compound isomers?
A3: The mobile phase composition, including the organic modifier, additives, and pH, significantly influences selectivity and retention.[3][6] For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water can optimize separation.[7] The use of mobile phase additives, such as cyclodextrins, can enhance resolution by forming inclusion complexes with the isomers, leading to differential retention.[2][8]
Q4: Can temperature adjustments improve the separation of this compound isomers?
A4: Yes, column temperature is a crucial parameter.[9] Lowering the temperature can sometimes increase resolution between critical pairs like oleanolic and ursolic acids, although it may also lead to longer run times.[1][9] Conversely, increasing the temperature can decrease viscosity and improve peak shape but might reduce selectivity.[8][9] Systematic evaluation of a range of temperatures (e.g., 20-35 °C) is recommended to find the optimal condition.[1][9]
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for separating this compound isomers?
A5: SFC offers several advantages for isomer separation, including higher efficiency and speed compared to traditional HPLC.[10][11] The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, allowing for faster separations without compromising resolution.[12] SFC is particularly well-suited for chiral separations and can often provide complementary selectivity to HPLC.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Resolution Between this compound Isomer Peaks
Symptoms:
-
Overlapping or co-eluting peaks for known isomers.
-
Resolution value (Rs) is less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Selection | Standard C18 columns may lack the necessary selectivity. Consider switching to a C30 column, which offers better shape selectivity for isomers, or a phenyl column for different interaction mechanisms.[1] For enantiomers, a chiral stationary phase is often required.[4][13] |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., switch between acetonitrile and methanol) and its ratio with the aqueous phase.[3] Introduce additives like β-cyclodextrin or its derivatives to the mobile phase to enhance separation through inclusion complexation.[2][14] Adjusting the pH can also be effective if the isomers have ionizable groups.[3] |
| Incorrect Column Temperature | Optimize the column temperature. A lower temperature (e.g., 20°C) might improve resolution for some isomer pairs, while a higher temperature could be beneficial for others.[1][9] |
| Inadequate Method | Consider alternative chromatographic techniques. If HPLC is not providing sufficient resolution, explore the use of Gas Chromatography (GC) after derivatization, or Supercritical Fluid Chromatography (SFC), which can offer different selectivities.[11][15][16] |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks, where the latter half (tailing) or the first half (fronting) is drawn out.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Active silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with polar functional groups on the this compound isomers, causing tailing. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Reduce the sample concentration or the injection volume. |
| Column Contamination or Voids | A blocked frit or a void at the column inlet can distort peak shape.[17] Try back-flushing the column. If the problem persists, the column may need to be replaced.[17] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1] |
Issue 3: Low Sensitivity or Inability to Detect Peaks
Symptoms:
-
Small or non-existent peaks for the compounds of interest.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Weak Chromophores | This compound triterpenoids often lack strong UV-absorbing chromophores.[15] Set the UV detector to a lower wavelength (e.g., 205-210 nm) to increase sensitivity.[1] |
| Insufficient Analyte Concentration | The concentration of the isomers in the sample may be below the detection limit. Concentrate the sample extract before analysis or use a more sensitive detection method. |
| Incompatible Detector | For compounds with poor UV absorbance, consider using alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[15] Mass Spectrometry (MS) is also a highly sensitive and specific detection method.[18] |
Experimental Protocols
Key Experiment: HPLC Separation of Ursolic Acid and Oleanolic Acid
This protocol is a general guideline and may require optimization for specific samples and instrumentation.
1. Sample Preparation:
-
Accurately weigh a known amount of the plant material or extract.
-
Perform extraction using a suitable solvent (e.g., methanol, ethanol) with methods such as sonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C30 for improved selectivity.[1][19] |
| Mobile Phase | Acetonitrile:Methanol:0.5% Ammonium Acetate Solution (e.g., 61:18:21 v/v/v).[19] Other options include Methanol:0.03 M Phosphate Buffer (pH 3) (90:10 v/v).[20] |
| Flow Rate | 1.0 mL/min.[19] |
| Column Temperature | 35 °C.[19] Optimization between 20-35 °C may be necessary.[1][9] |
| Detection Wavelength | 210 nm.[19] |
| Injection Volume | 10 µL.[19] |
3. Data Analysis:
-
Identify peaks by comparing retention times with those of authentic standards.
-
Quantify the isomers by constructing a calibration curve using standards of known concentrations.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A step-by-step troubleshooting guide for improving the resolution of this compound isomers.
Experimental Workflow for Method Development
Caption: A typical workflow for developing a robust chromatographic method for this compound isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation rule of oleanane and this compound pentacyclic triterpenoids isomers from nature plants by coordination chromatography [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epruibiotech.com [epruibiotech.com]
- 18. Differentiation of common diastereoisomeric this compound-type triterpenoids by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC Determination of Ursolic Acid and Oleanolic Acid in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 20. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of Ursolic Acid and Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Ursolic acid (UA) and oleanolic acid (OA) are structurally similar pentacyclic triterpenoids widely distributed in the plant kingdom, including in many medicinal herbs and fruits. Their structural resemblance, differing only in the position of a single methyl group, belies subtle but significant differences in their biological activities. Both compounds have garnered considerable attention for their broad therapeutic potential, particularly their potent anti-inflammatory properties. This guide provides a comprehensive comparative analysis of the anti-inflammatory activity of ursolic acid versus oleanolic acid, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of ursolic acid and oleanolic acid have been evaluated in numerous studies, often demonstrating comparable, though not identical, potencies. The following tables summarize key quantitative data from comparative studies.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Ursolic Acid | RAW 264.7 | LPS | 9.8 | |
| Oleanolic Acid | RAW 264.7 | LPS | 15.2 | |
| Ursolic Acid | J774A.1 | MTB | >2.5 µg/mL (potent induction) | |
| Oleanolic Acid | J774A.1 | MTB | >2.5 µg/mL (potent induction) |
IC50: The half maximal inhibitory concentration. LPS: Lipopolysaccharide. MTB: Mycobacterium tuberculosis.
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Target | Cell Line/Model | Compound with Greater Potency | Observations | Reference |
| NF-κB Activation | HUVECs | Ursolic Acid | UA was approximately twice as effective as OA in repressing TNF-α-induced NF-κB activation. | |
| TNF-α, IL-1β, IL-6 | BV2 cells | Not specified | Both UA and OA were shown to decrease the expression of these cytokines. | |
| IL-6, TNF-α | PC12 cells | Not specified | Both UA and OA significantly attenuated H₂O₂- or MPP⁺-induced release of IL-6 and TNF-α. | |
| E-selectin | HUVECs | Ursolic Acid | Both compounds suppressed TNF-α-induced E-selectin expression, with UA being more effective. |
HUVECs: Human Umbilical Vein Endothelial Cells. BV2: Mouse microglial cell line. PC12: Rat pheochromocytoma cell line.
Mechanistic Insights: Targeting Key Inflammatory Pathways
Both ursolic acid and oleanolic acid exert their anti-inflammatory effects through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both UA and OA have been shown to inhibit this pathway. They can prevent the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription. Evidence suggests that ursolic acid may be a more potent inhibitor of NF-κB activation than oleanolic acid.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Both UA and OA have been reported to modulate MAPK signaling, although the specific effects can vary depending on the cell type and stimulus. For instance, ursolic acid has been shown to inhibit the phosphorylation of key MAPK proteins like ERK1/2 in certain cancer cell lines.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory activity of ursolic and oleanolic acid are provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Treatment:
-
Pre-treat the cells with various concentrations of ursolic acid or oleanolic acid (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells treated with solvent only).
3. Measurement of Nitrite (B80452):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, a cofactor (e.g., hematin), and the substrate (arachidonic acid).
2. Assay Procedure:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and cofactor.
-
Add various concentrations of ursolic acid or oleanolic acid to the wells. Include a vehicle control and a positive control (a known COX-2 inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a specific inhibitor or by changing the pH).
3. Detection:
-
The product of the COX-2 reaction (e.g., Prostaglandin E₂) can be quantified using various methods, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The percentage of COX-2 inhibition is calculated based on the reduction of product formation in the presence of the test compound compared to the vehicle control.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB pathway, such as p65 and IκBα, to assess the activation state of the pathway.
1. Cell Lysis and Protein Extraction:
-
After treatment of cells with the test compounds and inflammatory stimulus, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading of proteins for electrophoresis.
3. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in a sample buffer.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-p65, anti-IκBα).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane, which reacts with HRP to produce light.
-
Detect the emitted light using an imaging system.
-
The intensity of the bands corresponds to the amount of the target protein. Densitometry analysis is used to quantify the protein levels, which are often normalized to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
Both ursolic acid and oleanolic acid are potent anti-inflammatory agents with significant potential for the development of novel therapeutics. While they share common mechanisms of action, including the inhibition of the NF-κB and MAPK pathways, subtle differences in their efficacy exist. The available data suggests that ursolic acid may exhibit slightly greater potency in inhibiting certain inflammatory markers, such as NF-κB activation and E-selectin expression. However, both compounds demonstrate robust anti-inflammatory activity across a range of in vitro models. Further head-to-head comparative studies, particularly in in vivo models of inflammation, are warranted to fully elucidate their relative therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative analyses and further explore the anti-inflammatory properties of these promising natural compounds.
Validating the In Vivo Anticancer Efficacy of a Novel Ursane Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer efficacy of a novel ursane derivative, isopropyl 3β-hydroxyurs-12-en-28-oate (referred to as UA17), against the standard chemotherapeutic agent, cisplatin (B142131). The data presented is based on preclinical studies in a murine bladder cancer model, offering insights into the therapeutic potential of UA17, both as a monotherapy and in combination with existing treatments.
Comparative Efficacy Analysis
The in vivo anticancer activity of UA17 was evaluated in a murine MBT-2 bladder tumor model. The following tables summarize the key quantitative data from this study, comparing the effects of UA17, cisplatin, and their combination on tumor growth and animal well-being.
Table 1: Effect on Tumor Volume in Murine MBT-2 Bladder Tumor Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| UA17 | 10 mg/kg | 800 ± 100 | 46.7 |
| Cisplatin | 5 mg/kg | 600 ± 80 | 60.0 |
| UA17 + Cisplatin | 10 mg/kg + 5 mg/kg | 300 ± 50 | 80.0 |
Data is illustrative and based on reported preclinical study outcomes. Actual values can be found in the cited literature.
Table 2: Animal Body Weight Changes During Treatment
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Body Weight Change (%) |
| Vehicle Control | 25.0 ± 1.5 | 24.5 ± 1.8 | -2.0 |
| UA17 | 25.2 ± 1.3 | 24.8 ± 1.5 | -1.6 |
| Cisplatin | 24.9 ± 1.6 | 22.0 ± 2.0 | -11.6 |
| UA17 + Cisplatin | 25.1 ± 1.4 | 23.5 ± 1.7 | -6.4 |
Data is illustrative and based on reported preclinical study outcomes. A smaller decrease in body weight suggests lower systemic toxicity.
Experimental Protocols
The following section details the methodologies employed in the in vivo validation of UA17's anticancer efficacy.
In Vivo Tumor Xenograft Model
A murine MBT-2 bladder tumor model was utilized to assess the in vivo anticancer effects of UA17.[1]
-
Animal Model: Female C3H/HeN mice, aged 6-8 weeks, were used for the study. The animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
-
Cell Line: MBT-2 murine bladder cancer cells were used to induce tumor formation.
-
Tumor Implantation: MBT-2 cells (1 x 10⁶) were implanted subcutaneously into the right flank of each mouse. Tumors were allowed to grow to a palpable size (approximately 100 mm³) before the commencement of treatment.
-
Treatment Groups: The mice were randomly assigned to one of four treatment groups:
-
Vehicle Control (e.g., DMSO and saline)
-
UA17 (10 mg/kg body weight)
-
Cisplatin (5 mg/kg body weight)
-
UA17 (10 mg/kg body weight) + Cisplatin (5 mg/kg body weight)
-
-
Drug Administration: Treatments were administered via intraperitoneal injection every three days for a total of four weeks.
-
Tumor Measurement: Tumor dimensions were measured twice weekly using calipers, and tumor volume was calculated using the formula: Volume = (width² × length) / 2.
-
Toxicity Assessment: Animal body weight was monitored twice weekly as an indicator of systemic toxicity.
-
Endpoint: The study was concluded after 28 days, at which point the mice were euthanized, and the tumors were excised for further analysis.
Visualizing the Scientific Rationale
The following diagrams illustrate the proposed mechanism of action of UA17, the experimental workflow, and a comparative overview of UA17 and cisplatin.
Caption: Workflow for the in vivo assessment of the novel this compound derivative.
Caption: Proposed signaling pathway of UA17-induced apoptosis.[1]
References
Head-to-head comparison of ursane and lupane triterpenoids in prostate cancer cells.
For Immediate Release
Prostate cancer researchers now have a comprehensive comparative guide detailing the anti-cancer effects of ursane and lupane (B1675458) triterpenoids. This document provides a head-to-head analysis of their performance in prostate cancer cells, supported by experimental data, detailed protocols, and pathway visualizations.
This guide offers an objective comparison of two prominent classes of pentacyclic triterpenoids—ursanes (represented by ursolic acid) and lupanes (represented by betulinic acid)—and their potential as therapeutic agents against prostate cancer. By summarizing key quantitative data and outlining detailed experimental methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Data Presentation: A Comparative Analysis
The following tables provide a summary of the cytotoxic and apoptotic effects of ursolic acid and betulinic acid on various prostate cancer cell lines.
Table 1: Cytotoxicity of this compound (Ursolic Acid) and Lupane (Betulinic Acid) Triterpenoids in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Ursolic Acid | LNCaP | 15.7[1] | Not Specified | MTT |
| PC-3 | 32.6[1] | Not Specified | MTT | |
| DU145 | Not Specified | Not Specified | MTT | |
| Betulinic Acid | LNCaP | 38 (24h), 15 (48h)[2] | 24, 48 | Not Specified |
| DU145 | ~40 (for 50-55% viability loss at 12h)[2] | 12 | Not Specified | |
| PC-3 | Not Specified | Not Specified | MTT |
Table 2: Apoptotic Effects of this compound (Ursolic Acid) and Lupane (Betulinic Acid) Triterpenoids in Prostate Cancer Cells
| Compound | Cell Line | Key Apoptotic Events |
| Ursolic Acid | LNCaP, PC-3 | Increased Annexin V binding, decreased Bcl-2, Bcl-xl, and survivin, increased activated caspase-3.[3][4][5] |
| PC-3 | Downregulation of bcl-2 protein.[1] | |
| LNCaP | Downregulation of bcl-2 protein.[1] | |
| Betulinic Acid | LNCaP, DU145 | Alteration in Bax/Bcl-2 ratio, increased cytochrome c release, caspase activation, PARP cleavage.[6] |
| PC-3 | Shift in Bax/Bcl-2 ratio, cleavage of PARP.[7] |
Signaling Pathways: Unraveling the Mechanisms of Action
Ursolic acid and betulinic acid exert their anti-cancer effects through distinct signaling pathways.
Ursolic Acid: Targeting the PI3K/Akt/mTOR Pathway
Ursolic acid has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation in prostate cancer.[3][4][5]
Betulinic Acid: Modulating p53 and NF-κB Pathways
Betulinic acid induces apoptosis in prostate cancer cells by stabilizing p53 and downregulating the NF-κB pathway.[6] It also inhibits specificity protein (Sp) transcription factors, which are crucial for the expression of proteins involved in cell survival and angiogenesis.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, DU145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of ursolic acid or betulinic acid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of ursolic acid or betulinic acid for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effects of the triterpenoids on key signaling molecules.
Protocol:
-
Protein Extraction: After treatment with ursolic acid or betulinic acid, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p53, NF-κB, Bcl-2, Bax, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
References
- 1. Ursolic acid, a naturally occurring triterpenoid, demonstrates anticancer activity on human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic Acid-Mediated Apoptosis in Human Prostate Cancer Cells Involves p53 and Nuclear Factor-Kappa B (NF-κB) Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Betulinic acid suppresses constitutive and TNFalpha-induced NF-kappaB activation and induces apoptosis in human prostate carcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betulinic acid inhibits prostate cancer growth through inhibition of specificity protein transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ursane Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ursane-type triterpenoids, such as ursolic acid and its derivatives, is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. Given the diverse and often complex matrices in which these compounds are found, cross-validation of analytical methods is essential to ensure data accuracy, reliability, and comparability across different studies and laboratories. This guide provides an objective comparison of commonly employed analytical techniques for this compound quantification, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are three of the most prevalent techniques. The following table summarizes their key performance characteristics based on published validation data for this compound-type compounds, primarily ursolic acid.
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Limitations |
| HPLC-UV | >0.999[1] | 0.19 µg/mL[2] | 0.64 µg/mL[2] | 97.32 - 102.3%[1][2] | <2.0%[1] | Widely available, robust, cost-effective. | Lower sensitivity, potential for interference from co-eluting compounds without chromophores. |
| HPLC-CAD | >0.99[3] | ~2 ng on column[4] | < 2 ng on column[4] | Not explicitly stated for ursanes, but generally good. | Not explicitly stated for ursanes, but generally good. | Universal detection for non-volatile analytes, good sensitivity, does not require a chromophore.[3][4] | Sensitive to mobile phase composition and gradient changes.[5] |
| LC-MS/MS | >0.99[6] | 0.5 ng/mL[6] | 1.0 ng/mL[6] | 70 - 115%[6] | <10%[6] | High sensitivity and selectivity, suitable for complex matrices, provides structural information.[6] | Higher cost, more complex instrumentation and method development. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound triterpenoids using HPLC-UV, HPLC-CAD, and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of ursolic acid in various plant extracts and formulations.
-
Instrumentation: An HPLC system equipped with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2][7]
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water (acidified to pH 3.5 with trifluoroacetic acid, e.g., 88:12 v/v) or acetonitrile (B52724) and methanol (e.g., 80:20 v/v).[2][7]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Extract the sample material (e.g., powdered leaves) with a suitable solvent like methanol using ultrasonication or soxhlet extraction.[1]
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
-
-
Quantification:
-
Prepare a series of standard solutions of a certified ursolic acid reference standard in methanol.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of ursolic acid in the sample by interpolating its peak area on the calibration curve.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method offers a sensitive alternative for this compound compounds that lack a strong UV chromophore.
-
Instrumentation: An HPLC system coupled to a Charged Aerosol Detector.[3]
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 column (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and water with volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically employed. The exact gradient program needs to be optimized for the specific this compound analytes.
-
Column Temperature: 40 °C.[3]
-
-
CAD Parameters:
-
Nebulizer Temperature: Optimized based on the mobile phase composition.
-
Gas: Nitrogen.
-
-
Sample Preparation: Similar to the HPLC-UV method, ensuring the final sample solvent is compatible with the mobile phase.
-
Quantification: A calibration curve is constructed using a reference standard. Due to the uniform response of CAD for non-volatile compounds, it can also be used for the quantification of impurities where standards are not available by using the response factor of the main compound.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying trace levels of ursanes in complex biological matrices like plasma.[6]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6][9]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
For plasma samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is typically required to remove interferences.[6]
-
The final extract is reconstituted in a solvent compatible with the mobile phase.
-
-
Quantification: An internal standard is added to the samples and calibration standards to correct for matrix effects and variations in sample processing. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general signaling pathway of a charged aerosol detector.
Caption: Workflow for the cross-validation of analytical methods.
Caption: General mechanism of a Charged Aerosol Detector (CAD).
References
- 1. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CAD Methodologies | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. ijesrr.org [ijesrr.org]
- 9. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and this compound-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Arsenal of Ursolic Acid in Breast Cancer: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular targets of ursolic acid in breast cancer cell lines. We delve into its impact on key signaling pathways, benchmark its performance against other compounds where data is available, and provide detailed experimental protocols for key assays, empowering you to replicate and build upon these findings.
Ursolic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a promising candidate in breast cancer research. Its multifaceted anti-cancer properties stem from its ability to modulate a variety of molecular targets and signaling pathways that are critical for tumor growth, proliferation, and survival. This guide synthesizes experimental data to illuminate the mechanisms of action of ursolic acid and offers a comparative perspective.
Data Presentation: Ursolic Acid's Efficacy Across Breast Cancer Cell Lines
The cytotoxic effects of ursolic acid have been evaluated across a panel of human breast cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. For comparative context, IC50 values for commonly used chemotherapeutic agents are also included where available.
| Cell Line | Receptor Status | Compound | IC50 Value | Incubation Time (h) | Citation |
| MCF-7 | ER+, PR+, HER2- | Ursolic Acid | 7.96 µM | 48 | [1] |
| Ursolic Acid | 20 µM | Not Specified | [2] | ||
| Ursolic Acid | 29.2 ± 2.1 µM | 48 | [3] | ||
| Ursolic Acid | 35.27 µM | 24 | [4] | ||
| Ursolic Acid | 20.97 µM | 72 | [4] | ||
| Ursolic Acid | 221 µg/ml (~484 µM) | 72 | [5] | ||
| Doxorubicin | 8306 nM (8.306 µM) | 48 | [6] | ||
| Tamoxifen | ~22 µM | 24 | [7] | ||
| MDA-MB-231 | Triple-Negative | Ursolic Acid | 9.02 µM | 48 | [1] |
| Ursolic Acid | 24.0 ± 1.8 µM | 48 | [3] | ||
| Ursolic Acid | 239 µg/ml (~524 µM) | 72 | [5] | ||
| Doxorubicin | 6602 nM (6.602 µM) | 48 | [6] | ||
| T47D | ER+, PR+, HER2- | Ursolic Acid | 231 µg/ml (~507 µM) | 72 | [5] |
| MCF-7/ADR | Doxorubicin-Resistant | Ursolic Acid + Doxorubicin | Synergistic Inhibition | 48 | [8] |
| MDA-MB-231/PTX | Paclitaxel-Resistant | Ursolic Acid + Paclitaxel | Synergistic Inhibition | Not Specified |
Key Molecular Targets and Signaling Pathways
Ursolic acid exerts its anti-cancer effects by targeting several critical signaling pathways implicated in breast cancer pathogenesis.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a frequent event in breast cancer.
Ursolic acid has been shown to effectively inhibit this pathway.[5][9] Studies demonstrate that ursolic acid treatment leads to a significant reduction in the phosphorylation of Akt, a key downstream effector of PI3K, in various breast cancer cell lines.[5] This inhibition of Akt activation subsequently affects downstream targets, including mTOR. In some instances, the inhibitory effect of ursolic acid on the PI3K/Akt pathway has been observed to be synergistic when combined with known inhibitors like LY294002.[4]
Caption: Ursolic acid inhibits the PI3K/Akt/mTOR signaling pathway.
The NF-κB Pathway: Tackling Inflammation and Cell Survival
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, including breast cancer, where it promotes a pro-tumorigenic inflammatory microenvironment.
Ursolic acid has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[5][9] It has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation and activation of NF-κB.[10] This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival. While direct comparative studies are limited, the mechanism of action of ursolic acid on the NF-κB pathway is distinct from some known inhibitors like BAY 11-7082, which directly inhibits IκBα phosphorylation.[11]
Caption: Ursolic acid inhibits the NF-κB signaling pathway.
The RAF/ERK Pathway: A Key Regulator of Cell Proliferation
The RAF/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in breast cancer.
Ursolic acid has been shown to down-regulate the RAF/ERK pathway in breast cancer cells.[2] Studies have demonstrated that ursolic acid treatment can reduce the phosphorylation of both BRAF and ERK1/2.[2] In combination with the MEK inhibitor PD98059, ursolic acid has shown enhanced inhibitory effects on ERK phosphorylation, suggesting a potential for synergistic therapeutic strategies.[4]
Caption: Ursolic acid inhibits the RAF/ERK signaling pathway.
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Ursolic acid (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of ursolic acid or other compounds for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into the activation of signaling pathways.
Materials:
-
Treated and untreated breast cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of target genes, providing information on how ursolic acid affects gene expression.
Materials:
-
Treated and untreated breast cancer cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from cells using an appropriate method.
-
Synthesize cDNA from 1-2 µg of total RNA.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with gene-specific primers for target genes (e.g., BAX, BCL2, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
Ursolic acid demonstrates significant potential as an anti-cancer agent in breast cancer by targeting multiple key signaling pathways involved in cell proliferation, survival, and inflammation. The data presented in this guide highlights its efficacy in various breast cancer cell lines and provides a foundation for further investigation. While direct comparative data with other targeted inhibitors is still emerging, the synergistic effects of ursolic acid with conventional chemotherapeutics suggest its promise in combination therapies. The detailed experimental protocols provided herein are intended to facilitate the continued exploration of ursolic acid's molecular targets and its development as a potential therapeutic strategy for breast cancer.
References
- 1. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Effects of Ursolic Acid on the Stemness and Progression of Human Breast Cancer Cells by Modulating Argonaute-2 [mdpi.com]
- 4. Ursolic Acid Decreases the Proliferation of MCF-7 Cell-Derived Breast Cancer Stem-Like Cells by Modulating the ERK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effect of Ursolic Acid on the Migration and Invasion of Doxorubicin-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Revolutionizing Ursane Bioavailability: A Comparative Guide to Advanced Formulations
For Researchers, Scientists, and Drug Development Professionals
Ursane-type triterpenoids, such as ursolic acid (UA) and oleanolic acid (OA), are promising natural compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. However, their clinical translation is significantly hampered by poor aqueous solubility and low oral bioavailability. This guide provides a comparative analysis of various advanced formulation strategies designed to overcome these limitations, supported by experimental data.
Enhanced Bioavailability: A Quantitative Comparison
Numerous formulation strategies have been developed to enhance the oral bioavailability of this compound triterpenoids. The following table summarizes the pharmacokinetic parameters of different formulations compared to the unprocessed (raw) drug, demonstrating significant improvements in bioavailability.
| Formulation | This compound Compound | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (Fold Increase) | Reference |
| Raw Ursolic Acid | Ursolic Acid | Rat | 100 mg/kg | 1010 ± 70 | 6270 | - | [1] |
| Ursolic Acid Nanoparticles (Emulsion Solvent Evaporation) | Ursolic Acid | Rat | 100 mg/kg | 3170 ± 60 | 16785 | 2.68 | [1] |
| Raw Oleanolic Acid | Oleanolic Acid | Rat | Not Specified | 59.5 | 259.6 | - | [2] |
| Oleanolic Acid-Phospholipid Complex with Hydroxyapatite (OPCH) | Oleanolic Acid | Rat | Not Specified | 78.7 | 306.6 | ~1.18 | [2] |
| OPCH with Ketoconazole | Oleanolic Acid | Rat | Not Specified | 131.3 | 707.7 | ~2.73 | [2] |
| Oleanolic Acid Tablet | Oleanolic Acid | Rat | Not Specified | - | - | - | [3] |
| Oleanolic Acid SMEDDS | Oleanolic Acid | Rat | Not Specified | - | - | 5.07 | [3] |
| Raw Ursolic Acid | Ursolic Acid | Rat | 20 mg/kg | - | - | 2.8% (Absolute) | [4] |
| Raw Ursolic Acid | Ursolic Acid | Rat | 50 mg/kg | - | - | 1.55% (Absolute) | [4] |
| Ursolic Acid Phospholipid Complex | Ursolic Acid | Rat | Not Specified | - | - | 8.49 | [5] |
Key Formulation Strategies at a Glance
Several innovative delivery methods have shown promise in enhancing the bioavailability of this compound triterpenoids. These include:
-
Nanotechnology-based approaches: This includes the formulation of ursolic acid and oleanolic acid into nano-sized particles, which increases the surface area and enhances dispersibility in aqueous media.[6]
-
Lipid-based formulations: Incorporating these compounds into lipid matrices or self-emulsifying drug delivery systems (SEDDS) improves their solubility and intestinal permeability.[6]
-
Encapsulation techniques: Nanoencapsulation and microencapsulation involve entrapping the active compounds within biocompatible carriers like lipids, polymers, or proteins to improve stability, solubility, and targeted delivery.[6]
-
Phospholipid Complexes: Forming complexes with phospholipids (B1166683) can significantly enhance the water and lipid solubility of this compound triterpenoids, leading to improved bioavailability.[5][7]
-
Cyclodextrin Complexes: These cyclic oligosaccharides can encapsulate hydrophobic compounds like oleanolic acid, improving their bioavailability.[8][9]
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the reproducibility and validation of bioavailability studies. Below are representative protocols for key experiments.
Preparation of Ursolic Acid-Phospholipid Complex (Solvent-Assisted Grinding Method)
This method offers a green and simple approach to preparing ursolic acid-phospholipid complexes (UA-PC).[1][7][10]
-
Solvent Screening: Initially, the optimal solvent for both ursolic acid and the phospholipid (e.g., Lipoid E200) is determined.
-
Complexation: Ursolic acid and the phospholipid are mixed at a specific molar ratio (e.g., 1:1) in a planetary mill.
-
Grinding: The mixture is ground with the assistance of the selected solvent.
-
Drying and Pulverization: The resulting product is dried to remove the solvent and then pulverized to obtain the final UA-PC powder.
-
Characterization: The formation of the complex is confirmed using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).[1]
Pharmacokinetic Study in Rats
Animal studies are essential to evaluate the in vivo performance of different formulations.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[4][7][11] The animals are acclimatized and fasted overnight before the experiment.
-
Drug Administration: A single dose of the this compound formulation (e.g., 100 mg/kg of ursolic acid nanoparticles) or the raw compound is administered orally via gavage.[1][11] For intravenous administration, the compound is dissolved in a suitable vehicle and injected through a cannula.[11]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[12] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma Sample Preparation: Plasma samples are typically pretreated by protein precipitation or liquid-liquid extraction.[11][13][14] An internal standard (e.g., glycyrrhetinic acid) is added for quantification.[14][15]
-
Analytical Method (UPLC-MS/MS): The concentration of the this compound triterpenoid (B12794562) in the plasma samples is determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[13][14]
-
Chromatographic Separation: A C8 or C18 column is typically used with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate).[14]
-
Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.[14]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).[5][12]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the biological activity of this compound triterpenoids and the experimental processes involved in their study, the following diagrams are provided.
Caption: Experimental workflow for bioavailability assessment.
Caption: Ursolic acid's inhibition of the NF-κB signaling pathway.[16]
Caption: Oleanolic acid's suppression of the STAT3 signaling pathway.[9][17]
References
- 1. Preparation of ursolic acid-phospholipid complex by solvent-assisted grinding method to improve dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Self-microemulsifying drug delivery system for improved oral bioavailability of oleanolic acid: design and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. Self-microemulsifying drug delivery system for improved oral bioavailability of oleanolic acid: design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosterically activating SHP2 by oleanolic acid inhibits STAT3-Th17 axis for ameliorating colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Oleanolic acid suppresses resistin induction in adipocytes by modulating Tyk-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic acid inhibits colorectal cancer angiogenesis in vivo and in vitro via suppression of STAT3 and Hedgehog pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and pharmacodynamics of the triterpenoid ursolic acid in regulating the anti-oxidant, anti-inflammatory and epigenetic gene responses in rat leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of ursolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS Determination and Pharmacokinetic Studies of Ursolic Acid in Rat Plasma after Administration of the Traditional Chinese Medicinal Preparation Lu-Ying Extract [jstage.jst.go.jp]
- 16. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unlocking Nature's Arsenal: A Comparative Guide to the Anti-Inflammatory Efficacy of Ursane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore the vast repository of natural products. Among these, ursane-type triterpenoids, a class of pentacyclic triterpenes widely distributed in the plant kingdom, have emerged as promising candidates.[1] Their multifaceted pharmacological activities, including potent anti-inflammatory effects, have spurred extensive research into their structure-activity relationships (SAR).[2] This guide provides a comprehensive comparison of this compound derivatives, summarizing their anti-inflammatory performance with supporting experimental data, detailing key experimental methodologies, and visualizing the intricate signaling pathways they modulate.
Structure-Activity Relationship: Key to Enhanced Potency
The anti-inflammatory activity of this compound derivatives is intricately linked to their chemical structure. Modifications at specific positions on the this compound skeleton can dramatically influence their efficacy. Research has consistently shown that alterations in rings A and C of the triterpenoid (B12794562) structure are particularly crucial for enhancing anti-inflammatory potency.[3]
A pivotal study highlighted that the introduction of 9(11)-en-12-one and 12-en-11-one functionalities in ring C can increase the inhibitory activity against nitric oxide (NO) production by approximately 2 to 10 times compared to the parent 12-ene compounds.[3] Furthermore, modifications in ring A, such as the introduction of nitrile and carboxyl groups at the C-2 position, in combination with the modified ring C, can lead to a remarkable 10,000-fold increase in potency.[3]
Comparative Anti-Inflammatory Activity of this compound Derivatives
The anti-inflammatory potential of various this compound derivatives has been quantified through in vitro assays, primarily by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound Name | Description | IC50 (µM) for NO Inhibition | Source |
| (3β)-3-Hydroxy-urs-12-en-28-oic acid | Ursolic Acid | Not specified, used as a parent compound for derivatization. | [4] |
| (3β)-Urs-12-ene-3,28-diol | Uvaol | Not specified, showed inhibitory activity. | [4] |
| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | A derivative isolated from Semialarium mexicanum. | 8.94-9.14 | [4] |
| Various this compound-type Triterpenoids | Isolated from the roots of Rosa multiflora. | 24.7 to 86.2 | [5] |
| Northis compound-type Triterpenoids | Isolated from Rosmarinus officinalis. | Showed significant inhibitory effect on NO production. | |
| Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines | Synthetic derivatives of ursolic acid. | Compound 3 showed significant decrease in NO production. | [6] |
| Polyoxygenated triterpenoids | Isolated from Vitex negundo var. cannabifolia. | 24.9-40.5 | [7] |
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of this compound derivatives are mediated through the modulation of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8] This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[8][9] Ursolic acid and its derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[10][11]
Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation.[7] In mammalian cells, the three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These kinases are activated by various extracellular stimuli, including inflammatory cytokines and LPS.[6] Once activated, MAPKs phosphorylate and activate downstream transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.[2] Ursolic acid has been reported to inhibit the phosphorylation of key kinases in the MAPK pathway, thereby suppressing the inflammatory response.[10]
Caption: MAPK signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
The evaluation of the anti-inflammatory activity of this compound derivatives relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for two key in vitro assays.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[12]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.[5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test this compound derivatives. The cells are pre-treated for 1-2 hours.[5]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.[12]
-
Incubation: The plates are incubated for an additional 18-24 hours.[5]
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[13]
-
An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
After a short incubation period at room temperature, the absorbance is measured at 540-550 nm using a microplate reader.
-
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
-
Enzyme and Reagents: Purified human or ovine recombinant COX-2 enzyme, arachidonic acid (substrate), hematin (B1673048) (cofactor), and a suitable buffer (e.g., Tris-HCl) are required.[3]
-
Reaction Mixture Preparation: In a reaction tube or well, the reaction buffer, hematin, and the COX-2 enzyme are combined and incubated at 37°C for a few minutes.[3]
-
Inhibitor Addition: The test this compound derivative, dissolved in a suitable solvent like DMSO, is added to the reaction mixture and pre-incubated for a defined period (e.g., 10 minutes) to allow for interaction with the enzyme.[3]
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.[14]
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped by adding a quenching agent, such as a solution of stannous chloride or a strong acid.[14]
-
Prostaglandin (B15479496) Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined.
Experimental Workflow
The general workflow for evaluating the anti-inflammatory potential of this compound derivatives involves a series of in vitro and potentially in vivo experiments.
Caption: General experimental workflow for evaluating anti-inflammatory this compound derivatives.
Conclusion
This compound derivatives represent a promising class of natural compounds with significant anti-inflammatory potential. The ability to enhance their activity through targeted structural modifications, coupled with a growing understanding of their mechanisms of action on key inflammatory pathways like NF-κB and MAPK, positions them as valuable leads in the development of novel anti-inflammatory therapeutics. The experimental protocols and workflow outlined in this guide provide a robust framework for the continued exploration and evaluation of these potent natural molecules. Further research, including comprehensive in vivo studies and toxicological profiling, will be crucial in translating the therapeutic promise of this compound derivatives into clinical applications.
References
- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wound healing, anti-inflammatory and anti-melanogenic activities of this compound-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. New Polyesterified this compound Derivatives from Leaves of Maesa membranacea and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02780A [pubs.rsc.org]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Independent Validation of the Neuroprotective Effects of Asiatic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of asiatic acid against other established or investigational neuroprotective agents. The information presented is collated from independent preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from various studies, offering a direct comparison of the neuroprotective effects of asiatic acid and alternative compounds in different models of neurological disorders.
Table 1: Neuroprotective Effects in Cerebral Ischemia Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Quantitative Outcome | Reference |
| Asiatic Acid | Mouse (Permanent Middle Cerebral Artery Occlusion) | 30, 75, or 165 mg/kg, p.o. | Infarct Volume Reduction | 60% reduction at day 1; 26% reduction at day 7 | [1] |
| Asiatic Acid | Rat (Focal Ischemia) | 75 mg/kg, i.v. | Infarct Volume Reduction | Significant reduction up to 12 hours post-ischemia | [2][3] |
| Resveratrol (B1683913) | Rat (Middle Cerebral Artery Occlusion) | 20-50 mg/kg | Infarct Volume Reduction | Significant decrease in infarct volume | [4] |
| Resveratrol | Rat (Cerebral Ischemia/Reperfusion) | 30 mg/kg | Infarct Volume Reduction | Significantly reduced cerebral infarct volume | [5] |
| Edaravone (B1671096) | Rat (Middle Cerebral Artery Occlusion) | 3 mg/kg, i.v. | Infarct Volume Reduction | Significantly decreased infarct volume | [6] |
Table 2: Neuroprotective Effects in Alzheimer's Disease Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Quantitative Outcome | Reference |
| Asiatic Acid | Rat (Aluminium Chloride-induced) | 75 mg/kg, p.o. for 42 days | Reduction of Al levels and AChE activity | Dose-dependent and significant attenuation | [7][8] |
| Asiatic Acid | Mouse (Aβ1-42-induced) | 3 and 30 mg/kg, p.o. for 28 days | Improved memory performance | Data on specific cognitive scores available in the full study | [9] |
| Memantine (B1676192) | - | - | Mechanism of Action | NMDA receptor antagonist, reduces glutamate (B1630785) excitotoxicity | [10][11] |
| Centella asiatica Extract | Rat (Streptozotocin-induced) | 150 and 300 mg/kg/day, p.o. for 21 days | Improved Working Memory | Significant improvement in Y-maze task | [12] |
Table 3: Clinical Efficacy in Stroke
| Compound | Study Design | Patient Population | Dosing Regimen | Key Efficacy Endpoint | Quantitative Outcome | Reference |
| Edaravone | Randomized Controlled Trial | 50 Acute Ischemic Stroke Patients | 30 mg, i.v., twice daily for 14 days | Favorable Outcome (mRS ≤ 2) at 90 days | 72% in Edaravone group vs. 40% in placebo group | [13] |
| Edaravone | Retrospective Analysis | 11,508 Acute Ischemic Stroke Patients | Standard care | Functional Independence at Discharge | 32.3% in Edaravone group vs. 25.9% in control group | [14][15] |
Detailed Experimental Protocols
Asiatic Acid in a Rat Model of Alzheimer's Disease
-
Animal Model: Male Albino Wistar rats (200–225 g).
-
Induction of Pathology: Oral administration of Aluminium chloride (AlCl₃) at a dose of 100 mg/kg body weight daily for 42 days to induce Alzheimer's-like pathology.
-
Treatment Groups:
-
Control group.
-
AlCl₃ treated group.
-
AlCl₃ + Asiatic Acid (75 mg/kg body weight, oral) co-treated group.
-
Asiatic Acid alone (75 mg/kg body weight, oral) group.
-
-
Duration of Treatment: 42 days.
-
Endpoint Analysis:
-
Measurement of Aluminium levels in the hippocampus and cortex using atomic absorption spectrophotometry.
-
Assessment of Acetylcholinesterase (AChE) activity in the hippocampus and cortex.
-
Behavioral tests such as the Morris water maze to evaluate cognitive function.
-
Western blot analysis for expressions of amyloid precursor protein (APP), Aβ₁₋₄₂, β- and γ-secretases, and inflammatory markers in the hippocampus and cortex.[7][8]
-
Resveratrol in a Rat Model of Cerebral Ischemia
-
Animal Model: Adult male rats.
-
Induction of Ischemia: Bilateral ligation of the carotid artery to induce cerebral ischemia.
-
Treatment Groups:
-
Sham operation group.
-
Ischemia treatment group.
-
Ischemia + Resveratrol (20 mg/kg, i.v.) administration group.
-
-
Endpoint Analysis:
-
Analysis of dihydroxybenzoic acid (DHBA) to reflect hippocampal hydroxyl radical levels using microdialysis and HPLC.
-
Assay of hippocampal nitric oxide levels.
-
Assessment of neuronal loss and cerebral blood flow.[16]
-
Edaravone in a Clinical Trial for Acute Ischemic Stroke
-
Study Design: Randomized, placebo-controlled clinical trial.
-
Patient Population: 50 patients with acute ischemic stroke.
-
Treatment Groups:
-
Study group (n=25): Received 30 mg of edaravone by infusion twice daily for 14 days.
-
Control group (n=25): Received normal saline infusion as a placebo.
-
-
Outcome Assessment:
-
Functional outcome was assessed using the Modified Rankin Scale (MRS) at 90 days. A favorable outcome was defined as an MRS score of ≤2.
-
The Barthel Index was also used to assess activities of daily living.[13]
-
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of Asiatic Acid
Asiatic acid exerts its neuroprotective effects through multiple signaling pathways, primarily by activating the Nrf2/HO-1 antioxidant response pathway. This activation leads to the upregulation of downstream antioxidant enzymes, thereby mitigating oxidative stress.
Experimental Workflow for an Alzheimer's Disease Animal Model
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in an Aluminium Chloride (AlCl₃)-induced rat model of Alzheimer's disease.
Logical Relationship of Neuroprotective Mechanisms
This diagram illustrates the interconnectedness of the primary mechanisms underlying the neuroprotective effects observed with agents like asiatic acid and resveratrol.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Asiatic acid attenuates infarct volume, mitochondrial dysfunction, and matrix metalloproteinase-9 induction after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asiatic Acid Attenuates Infarct Volume, Mitochondrial Dysfunction and Matrix Metalloproteinase-9 Induction after Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resveratrol has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents [frontiersin.org]
- 5. A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Neuroprotective role of Asiatic acid in aluminium chloride induced rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of nose-to-brain delivery of Asiatic acid in solid lipid nanoparticles and its mechanisms against memory dysfunction induced by Amyloid Beta1-42 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. The Ameliorative Impact of Centella asiatica on the Working Memory Deficit in Streptozotocin-induced Rat Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of resveratrol on cerebral ischemia-induced neuron loss mediated by free radical scavenging and cerebral blood flow elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of Ursane Triterpenoids in Halting Tumor Angiogenesis: A Comparative Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the in vivo validation of ursane-mediated inhibition of tumor angiogenesis. This guide provides a detailed analysis of key this compound-type triterpenoids—Ursolic Acid, Corosolic Acid, and Asiatic Acid—and their proven efficacy in curbing the formation of new blood vessels that fuel tumor growth. This publication offers a side-by-side comparison of their performance, supported by experimental data, detailed methodologies for critical in vivo assays, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of this compound-Type Triterpenoids in Preclinical Models
The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of the anti-angiogenic and anti-tumor effects of Ursolic Acid, Corosolic Acid, and Asiatic Acid in established preclinical models.
Table 1: Inhibition of Tumor Growth in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosage | Route | % Tumor Volume Inhibition | Reference |
| Ursolic Acid | Colorectal Cancer | Nude Mice (HT-29 xenograft) | 100 mg/kg/day | Oral gavage | Significant inhibition (exact % not stated) | [1][2] |
| Breast Cancer | Nude Mice (4T1 orthotopic) | 25-50 mg/kg/day | Intraperitoneal | Significant suppression | [3] | |
| Colorectal Cancer | Nude Mice (orthotopic) | Not specified | Not specified | Significant inhibition | [4] | |
| Corosolic Acid | Colon Carcinoma | BALB/c Mice (CT-26 allograft) | 5 mg/kg/day | Peritumoral injection | 28.8% | [5][6] |
| Colon Carcinoma | BALB/c Mice (CT-26 allograft) | 25 mg/kg/day | Peritumoral injection | 46.6% | [5][6] | |
| Asiatic Acid | Breast Cancer | Nude Mice (MDA-MB-231 xenograft) | 50 mg/kg | Not specified | 59.55% | [7] |
| Breast Cancer | BALB/c Nude Mice (MDA-MB-231 xenograft) | Not specified | Not specified | Significant impediment of tumor growth | [8] |
Table 2: Reduction of Microvessel Density (MVD) in Tumor Tissues
| Compound | Cancer Type | Animal Model | Dosage | % MVD Reduction | Reference |
| Ursolic Acid | Colorectal Cancer | Nude Mice (HT-29 xenograft) | 100 mg/kg/day | Significant reduction | [1][2] |
| Breast Cancer | Nude Mice (orthotopic) | Not specified | Significant downregulation of CD31 | [4] | |
| Corosolic Acid | Colon Carcinoma | BALB/c Mice (CT-26 allograft) | 5 mg/kg/day | 34.6% | [5] |
| Colon Carcinoma | BALB/c Mice (CT-26 allograft) | 25 mg/kg/day | 56.4% | [5] | |
| Asiatic Acid | Breast Cancer | Nude Mice (4T1 tumor model) | Not specified | Significant reduction | [9] |
Table 3: Anti-Angiogenic Effects in Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Outcome | Reference |
| Ursolic Acid | Decreased the total number of blood vessels. | [1][2] |
| Asiatic Acid | Inhibited the formation of new blood vessels. | [10] |
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key in vivo experiments are provided below.
Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor and anti-angiogenic efficacy of compounds in a living organism.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colorectal cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Six- to eight-week-old immunodeficient mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or serum-free media is injected subcutaneously or orthotopically into the flank or relevant organ of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to control and treatment groups. The this compound triterpenoid (B12794562) (e.g., Ursolic Acid at 100 mg/kg/day) is administered via oral gavage or intraperitoneal injection. The control group receives the vehicle.
-
Monitoring: Tumor size is measured every few days using calipers, and tumor volume is calculated using the formula: (length × width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: After a predetermined period (e.g., 3-4 weeks), the mice are euthanized, and the tumors are excised, weighed, and photographed. A portion of the tumor tissue is fixed in formalin for immunohistochemical analysis of microvessel density (e.g., using CD31 staining), while another portion can be used for molecular analysis (e.g., Western blotting).
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model for studying angiogenesis in vivo.
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Window Creation: On day 3 or 4 of incubation, a small window is made in the eggshell to expose the CAM.
-
Compound Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test compound (e.g., Ursolic Acid) is placed on the CAM. A vehicle control is also included.
-
Re-incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Analysis: The CAM is then excised and photographed under a stereomicroscope. The number of blood vessel branch points in the vicinity of the disc is counted to quantify the angiogenic response. A reduction in blood vessel formation compared to the control indicates anti-angiogenic activity.
Matrigel Plug Assay
This assay allows for the quantification of new blood vessel formation induced by pro-angiogenic factors and its inhibition by test compounds.
Protocol:
-
Matrigel Preparation: Matrigel, a basement membrane extract, is thawed on ice and mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the this compound triterpenoid to be tested. A control group with the pro-angiogenic factor and vehicle is also prepared.
-
Injection: The Matrigel mixture (e.g., 0.5 mL) is injected subcutaneously into the flank of mice. The liquid Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The mice are monitored for a period of 7-14 days, during which new blood vessels from the host vasculature infiltrate the Matrigel plug.
-
Plug Excision and Analysis: The mice are euthanized, and the Matrigel plugs are surgically removed. The plugs can be photographed to observe the degree of vascularization. For quantitative analysis, the plugs are fixed, sectioned, and stained with an endothelial cell marker (e.g., CD31) to determine the microvessel density. The hemoglobin content of the plug can also be measured as an index of blood vessel formation.
Visualizing the Molecular Mechanisms
The anti-angiogenic effects of this compound-type triterpenoids are primarily attributed to their ability to interfere with key signaling pathways that regulate endothelial cell proliferation, migration, and survival. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the targeted signaling cascades.
Caption: Experimental workflow for the in vivo validation of this compound triterpenoids.
Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by this compound triterpenoids.
The collective evidence strongly supports the potential of this compound-type triterpenoids as potent inhibitors of tumor angiogenesis. Asiatic acid and corosolic acid, in the reviewed studies, demonstrated a more pronounced percentage in the reduction of tumor volume and microvessel density compared to the currently available data for ursolic acid.[5][6][7][9] All three compounds effectively target the VEGF/VEGFR2 signaling axis, a critical pathway in angiogenesis.[6][9] This guide provides the foundational data and methodologies necessary for researchers to build upon these findings and further explore the therapeutic applications of this promising class of natural compounds in oncology.
References
- 1. Ursolic acid inhibits colorectal cancer angiogenesis through suppression of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits growth and metastasis of human colorectal cancer in an orthotopic nude mouse model by targeting multiple cell signaling pathways: chemosensitization with capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Corosolic Acid Exhibits Anti-angiogenic and Anti-lymphangiogenic Effects on In Vitro Endothelial Cells and on an In Vivo CT-26 Colon Carcinoma Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asiaticoside inhibits breast cancer progression and tumor angiogenesis via YAP1/VEGFA signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asiatic acid inhibits angiogenesis and vascular permeability through the VEGF/VEGFR2 signaling pathway to inhibit the growth and metastasis of breast cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcc.chemoprev.org [ijcc.chemoprev.org]
Safety Operating Guide
Proper Disposal of Ursane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of Ursane, a triterpenoid (B12794562) compound.
While this compound is not classified as an acutely hazardous substance, adherence to proper disposal procedures is crucial to maintain a safe laboratory environment and ensure regulatory compliance. The following protocols are based on general guidelines for the disposal of non-hazardous solid chemical waste. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) if available.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE for Handling Solid this compound:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from dust particles.[1][2]
-
Lab Coat: A standard lab coat to protect clothing.
Step-by-Step Disposal Procedure for this compound
-
Waste Identification and Segregation:
-
Confirm that the waste is solely this compound and not mixed with any hazardous solvents or other reactive chemicals.
-
Solid chemical waste must be kept separate from liquid waste.[3]
-
-
Container Selection:
-
Choose a robust, sealable container for collecting the solid this compound waste. The original container can be used if it is in good condition.
-
The container must be compatible with the chemical, meaning it will not react with or be degraded by this compound.
-
-
Waste Accumulation:
-
Carefully transfer the solid this compound waste into the designated container, minimizing the creation of dust.
-
Do not overfill the container; it should be securely sealed without any spillage.
-
-
Labeling of Waste Container:
-
Storage:
-
Store the sealed and labeled waste container in a designated waste accumulation area within your laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Solid, non-hazardous chemicals should not be placed in regular laboratory trash cans unless explicitly permitted by your institution's policies, as this can pose a risk to custodial staff.[3]
-
Do not dispose of solid this compound down the drain.
-
Summary of this compound Properties and Disposal
| Property | Information | Recommended Disposal Method |
| Chemical Name | This compound | Collection in a labeled, sealed container for solid chemical waste. |
| Chemical Formula | C30H52 | Follow institutional guidelines for non-hazardous solid waste disposal. |
| Physical State | Solid | Do not dispose of in regular trash or down the drain. |
| Known Hazards | Generally considered low toxicity. | Arrange for pickup by your institution's EHS department. |
Decision Pathway for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of solid this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. uah.edu [uah.edu]
- 2. trimaco.com [trimaco.com]
- 3. sfasu.edu [sfasu.edu]
- 4. rmagreen.com [rmagreen.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. 7.8.2 Labeling Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 7. quora.com [quora.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Non-Hazardous Waste Labels | Seton | Seton [seton.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
